Product packaging for Azide-PEG12-alcohol(Cat. No.:CAS No. 1821464-55-4)

Azide-PEG12-alcohol

Cat. No.: B3111243
CAS No.: 1821464-55-4
M. Wt: 571.7 g/mol
InChI Key: AFUKFRGNHZRMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azide-PEG12-alcohol is a useful research compound. Its molecular formula is C24H49N3O12 and its molecular weight is 571.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49N3O12 B3111243 Azide-PEG12-alcohol CAS No. 1821464-55-4

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKFRGNHZRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73342-16-2
Record name Azide-PEG12-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Azide-PEG12-alcohol is a versatile and valuable bifunctional linker molecule. Its unique combination of a terminal azide group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group makes it a powerful tool in bioconjugation, drug delivery, and the synthesis of complex molecular architectures, most notably as a component in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties and applications.

Core Physicochemical Properties

This compound is a well-defined molecule with consistent properties that are critical for its application in precise chemical synthesis. The following table summarizes its key quantitative data sourced from various technical data sheets.

PropertyValueReferences
Molecular Formula C₂₄H₄₉N₃O₁₂[1][2][][4]
Molecular Weight ~571.67 g/mol [1]
CAS Number 1821464-55-4 or 73342-16-2
Purity ≥95% - 99.81%
Appearance White Solid or Viscous Liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.

Chemical Reactivity and Applications

This compound's utility stems from its two terminal functional groups, which can be addressed with orthogonal chemical strategies.

  • Azide Group: The azide moiety is primarily used in "click chemistry" reactions. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage. This high efficiency and specificity make it ideal for conjugating the linker to molecules containing a compatible alkyne group.

  • Hydroxyl Group: The terminal alcohol provides a versatile handle for further chemical modification. It can be derivatized or replaced with other reactive functional groups to enable conjugation to a second molecule of interest.

The hydrophilic PEG12 spacer is a critical component, as it enhances the aqueous solubility of the resulting conjugate and can reduce steric hindrance, which is often beneficial for biological applications.

The most prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

While specific protocols are highly dependent on the substrates being conjugated, the following provides a representative methodology for a key application of this compound: a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Objective: To conjugate this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, water, or a mixture)

Methodology:

  • Reactant Preparation: Dissolve this compound and the alkyne-containing molecule in the chosen solvent system. The molar ratio should be optimized but is typically near equimolar (1:1).

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

  • Reaction Conditions: The reaction is typically stirred at room temperature. Reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring and Purification: The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR. Once complete, the product can be purified using standard chromatographic methods (e.g., column chromatography, HPLC) to remove the catalyst and any unreacted starting materials.

Visualizing Applications and Workflows

The following diagrams illustrate the logical relationships and workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Azide_PEG_OH Azide-PEG12-OH Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_PEG_OH->Click_Reaction Target_Ligand Target-Binding Ligand (with Alkyne) Target_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (with reactive group for OH) Derivatization Derivatization/ Conjugation E3_Ligand->Derivatization Click_Reaction->Derivatization Intermediate PROTAC PROTAC Molecule Derivatization->PROTAC Click_Chemistry_Reaction Reactant1 Azide-PEG12-OH (R1-N3) Product Triazole-Linked Conjugate (R1-Triazole-R2) Reactant1->Product CuAAC Reactant2 Alkyne-Molecule (R2-C≡CH) Reactant2->Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Product

References

Azide-PEG12-alcohol structure and chemical formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG12-alcohol, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Properties

This compound consists of three key functional components: a terminal azide group (N₃), a hydrophilic polyethylene glycol (PEG) spacer of twelve ethylene glycol units, and a terminal primary alcohol (-OH). This unique architecture allows for sequential and orthogonal conjugation strategies. The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group can be further functionalized or used as a point of attachment. The PEG spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.

Chemical Structure and Formula

The chemical formula for this compound is C₂₄H₄₉N₃O₁₂. Its structure is characterized by a linear polyether chain with an azido group at one terminus and a hydroxyl group at the other.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers.

PropertyValueReferences
Chemical Formula C₂₄H₄₉N₃O₁₂[1][][3]
Molecular Weight ~571.67 g/mol [1][]
CAS Number 73342-16-2, 1821464-55-4
Appearance Colorless to light yellow oil or liquid
Purity ≥95% or ≥98%
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage

Key Applications and Signaling Pathways

This compound is a cornerstone in the field of bioconjugation due to its participation in highly efficient and specific click chemistry reactions.

Bioconjugation via Click Chemistry

The azide group of this compound readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, making it ideal for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.

cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Azide_PEG This compound (R1-N3) Catalyst Cu(I) Catalyst Azide_PEG->Catalyst Alkyne_Molecule Alkyne-containing Molecule (R2-C≡CH) Alkyne_Molecule->Catalyst Triazole_Product Stable Triazole Linkage (R1-Triazole-R2) Catalyst->Triazole_Product Click Reaction

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is frequently used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for optimizing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

cluster_protac PROTAC Structure cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome Pathway Target_Ligand Target Protein Ligand PEG_Linker This compound derived Linker Target_Ligand->PEG_Linker E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC binds Ubiquitination Ubiquitination of Target Protein PROTAC->Ubiquitination induces E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Target Protein Degradation Proteasome->Degradation results in

Role of this compound Linker in PROTAC-mediated Protein Degradation.

Experimental Protocols

While specific experimental conditions can vary based on the substrates, the following provides a general yet detailed protocol for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. This protocol is adapted from established methodologies for bioconjugation.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a peptide or a small molecule drug) to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound. A slight molar excess (1.2 to 2 equivalents) of the azide or alkyne may be used to drive the reaction to completion.

    • Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. The final concentration of the ligand is typically 1-5 mM.

    • Add the copper(II) sulfate solution to the reaction mixture. The final concentration is typically 0.1-1 mM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM, typically in a 5 to 10-fold molar excess over the copper catalyst.

    • Adjust the final volume with the chosen solvent or buffer (e.g., PBS).

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C for longer periods if the substrates are sensitive.

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and catalyst.

    • For small molecule conjugates, purification can be achieved by preparative HPLC or flash column chromatography.

    • For protein or other biomolecule conjugates, purification can be performed using size-exclusion chromatography, dialysis, or affinity chromatography.

Note: The hydroxyl group on the this compound can be functionalized prior to or after the click chemistry reaction, depending on the desired final product and the compatibility of the functional groups with the reaction conditions. For example, the alcohol can be converted to an amine, a carboxylic acid, or an activated ester for further conjugation.

References

Azide-PEG12-alcohol: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azide-PEG12-alcohol, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, core applications, and provides illustrative experimental workflows.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a hydroxyl group. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules. The azide and hydroxyl moieties serve as chemical handles for subsequent conjugation reactions.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below. Note that slight variations in molecular weight and CAS numbers may exist across different suppliers.

PropertyValueReferences
Molecular Formula C24H49N3O12[1][2][3][4][]
Molecular Weight ~571.67 g/mol
CAS Number 73342-16-2 or 1821464-55-4
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions -20°C for long-term storage
Chemical Reactivity

The utility of this compound stems from its two functional groups:

  • Azide Group: This group is a key component in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. Specifically, the azide group readily participates in:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cycloalkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

  • Hydroxyl Group: The primary alcohol can be functionalized through various reactions, including esterification, etherification, or conversion to other functional groups, allowing for further conjugation or modification.

Key Applications and Experimental Methodologies

This compound is prominently used as a flexible linker in the synthesis of complex biomolecules and therapeutic agents.

PROTAC Synthesis

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for connecting a target protein ligand to an E3 ligase ligand.

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized solid-phase synthesis protocol, which offers advantages in purification and handling.

Materials:

  • Resin-bound E3 ligase ligand (e.g., pomalidomide attached to a solid support)

  • This compound

  • Target protein ligand with a reactive handle (e.g., an alkyne group for click chemistry)

  • For CuAAC: Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA)

  • For SPAAC: Strained alkyne-modified target ligand (e.g., DBCO-ligand)

  • Appropriate solvents (e.g., DMSO, DMF, DCM) and reagents for solid-phase synthesis.

Protocol Outline:

  • Linker Attachment: The hydroxyl group of this compound is activated and reacted with the resin-bound E3 ligase ligand.

  • Click Chemistry Conjugation: The azide-functionalized resin is then reacted with the alkyne-containing target protein ligand.

    • For CuAAC: The resin is treated with the alkyne-ligand in the presence of a copper(I) catalyst.

    • For SPAAC: The resin is treated with the strained alkyne-ligand, which proceeds without a catalyst.

  • Cleavage and Purification: The synthesized PROTAC is cleaved from the solid support and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Click Chemistry

The azide functionality allows for the straightforward labeling of biomolecules. For instance, a protein or a small molecule containing an alkyne group can be readily conjugated with a molecule attached to the hydroxyl end of this compound.

Materials:

  • Alkyne-modified molecule (Molecule A)

  • This compound derivatized with a second molecule of interest (Molecule B)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Protocol Outline:

  • Dissolve the alkyne-modified Molecule A and the azide-functionalized Molecule B in the chosen solvent system.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and sodium ascorbate. The addition of a stabilizing ligand like TBTA is recommended to improve efficiency and reduce side reactions.

  • Add the catalyst solution to the reaction mixture containing the alkyne and azide.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the conjugated product can be purified using standard chromatographic methods.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

G cluster_synthesis PROTAC Synthesis Workflow E3_ligand E3 Ligase Ligand (on solid support) Linker_attachment Linker Attachment (this compound) E3_ligand->Linker_attachment Azide_resin Azide-Functionalized Resin Linker_attachment->Azide_resin Click_reaction Click Chemistry (CuAAC or SPAAC) Azide_resin->Click_reaction PROTAC_resin PROTAC on Resin Click_reaction->PROTAC_resin Target_ligand Target Protein Ligand (with alkyne) Target_ligand->Click_reaction Cleavage Cleavage & Purification PROTAC_resin->Cleavage Final_PROTAC Purified PROTAC Cleavage->Final_PROTAC

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.

G cluster_click_chem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Azide-PEG12-OH (R1-N3) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Alkyne-Functionalized Molecule (R2-C≡CH) Alkyne->Catalyst Triazole Stable Triazole Linkage (R1-Triazole-R2) Catalyst->Triazole

Caption: The fundamental "click chemistry" reaction mechanism.

G cluster_protac_moa PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand - PEG12 - E3 Ligand) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The general mechanism of action for a PROTAC.

References

The Strategic Imperative of the PEG12 Spacer in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise engineering of bioconjugates is paramount to achieving desired efficacy and safety profiles. Among the critical components in the design of molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker plays a pivotal role. This in-depth technical guide explores the multifaceted role of the polyethylene glycol (PEG) 12 spacer, a discrete PEG linker comprising 12 ethylene glycol units. We will delve into its impact on the physicochemical properties, pharmacokinetics, and overall performance of bioconjugates, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Principles: The Advantages of a PEG12 Spacer

The incorporation of a PEG12 spacer into a bioconjugate imparts a range of beneficial properties that address key challenges in drug development. These advantages are rooted in the inherent characteristics of the polyethylene glycol chain, offering a balance of hydrophilicity, flexibility, and a defined length.[1]

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, particularly in the realm of oncology, are hydrophobic. This can lead to aggregation of the bioconjugate, compromising its stability and leading to rapid clearance from circulation. The hydrophilic nature of the PEG12 spacer creates a hydration shell around the conjugate, significantly improving its aqueous solubility and preventing aggregation.[2][3] This is crucial for maintaining the integrity and manufacturability of the bioconjugate, especially at higher drug-to-antibody ratios (DARs).[4]

Improved Pharmacokinetics: The presence of a PEG spacer increases the hydrodynamic radius of the bioconjugate. This increased size reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[5] While longer PEG chains can have a more pronounced effect, a PEG12 spacer provides a significant improvement in pharmacokinetic profiles, allowing for sustained exposure of the target tissue to the therapeutic agent.

Reduced Immunogenicity: The flexible and hydrophilic PEG12 chain can act as a shield, masking potential immunogenic epitopes on the surface of the protein or drug payload. This "stealth" effect can reduce the likelihood of an immune response against the bioconjugate, a critical consideration for therapies that require repeated administration.

Optimal Spacing and Flexibility: The defined length of the PEG12 spacer provides precise spatial separation between the targeting moiety (e.g., an antibody) and the functional payload (e.g., a cytotoxic drug or an E3 ligase binder). This separation is critical to prevent steric hindrance, ensuring that the targeting molecule can bind to its receptor without interference from the payload. In the context of PROTACs, the flexibility and length of the PEG linker are crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.

Quantitative Impact of the PEG12 Spacer

The decision to incorporate a PEG12 spacer is often guided by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data from comparative studies.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker TypeConjugation ChemistryAntibodyPayloadAverage DARReference
Val-Ala-PABC-DTPMThiol-Maleimide--1.4
PEG12 -Val-Ala-PABC-DTPMThiol-Maleimide--3.0
Val-Cit-PABC-DTPMThiol-Maleimide--3.8
PEG12 -Val-Cit-PABC-DTPMThiol-Maleimide--2.7
Tetrazine-PEG4-NHSNHS Ester--2.5
Tetrazine-PEG8-NHSNHS Ester--4.8
Tetrazine-PEG12 -NHSNHS Ester--3.7
Tetrazine-PEG24-NHSNHS Ester--3.0

This table illustrates that the incorporation and length of a PEG spacer can influence the efficiency of the conjugation reaction. In some cases, a PEG12 spacer can lead to a higher DAR compared to no spacer, although the optimal length may vary depending on the specific linker-payload.

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics (Clearance)

LinkerClearance (mL/day/kg)Reference
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5
ADC-PSAR1238.9
ADC-PEG12 47.3

This data demonstrates that increasing the PEG spacer length generally leads to a decrease in the clearance rate of the ADC, with a plateau effect observed around PEG8-PEG12. Slower clearance results in a longer circulation half-life and increased overall drug exposure.

Experimental Protocols

The successful implementation of a PEG12 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common conjugation strategies involving PEG12 linkers.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG12-Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG12 linker to primary amines (e.g., lysine residues) on a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • NHS-PEG12-Ester (e.g., NHS-PEG12-Maleimide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into the reaction buffer. Adjust the protein concentration to 1-10 mg/mL.

  • NHS-PEG12-Ester Preparation: Immediately before use, allow the vial of NHS-PEG12-Ester to equilibrate to room temperature to prevent moisture condensation. Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG12-Ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectroscopy. Assess the purity and aggregation state of the conjugate by SEC-HPLC. Confirm the identity and integrity of the conjugate by mass spectrometry.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG12-Linker

This protocol describes the site-specific conjugation of a maleimide-activated PEG12 linker to free sulfhydryl groups (thiols) on a protein, often originating from reduced cysteine residues.

Materials:

  • Protein with free cysteine residues

  • Maleimide-PEG12-Linker (e.g., from a previous reaction with an NHS-PEG12-Maleimide linker)

  • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution: Cysteine or 2-mercaptoethanol

  • Purification columns (e.g., SEC)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10- to 20-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column equilibrated with thiol-free buffer.

  • Conjugation Reaction: Immediately add the maleimide-activated PEG12-linked molecule to the thiol-containing protein. The reaction is typically performed at a 5- to 20-fold molar excess of the maleimide reagent over the protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be protected from light if using fluorescently labeled maleimides.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution (e.g., cysteine) to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate from unreacted components and byproducts using SEC or another suitable chromatographic method.

  • Characterization: Characterize the final conjugate for protein concentration, DOL, purity, and integrity as described in Protocol 1.

Visualizing the Role of the PEG12 Spacer

Graphviz diagrams provide a clear visualization of complex workflows and biological processes where the PEG12 spacer plays a crucial role.

experimental_workflow_adc cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation antibody Antibody reaction1 Reaction (pH 8.0-8.5) antibody->reaction1 linker NHS-PEG12-Maleimide linker->reaction1 purification1 Purification (Desalting) reaction1->purification1 antibody_linker Antibody-PEG12-Maleimide reaction2 Reaction (pH 6.5-7.5) antibody_linker->reaction2 Modified Antibody purification1->antibody_linker payload Thiol-Payload payload->reaction2 purification2 Purification (SEC) reaction2->purification2 adc Antibody-Drug Conjugate (ADC) purification2->adc adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) adc ADC (Antibody-PEG12-Drug) binding Binding adc->binding receptor Tumor Antigen (Receptor) receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release payload Cytotoxic Payload payload_release->payload nucleus Nucleus payload->nucleus dna_damage DNA Damage & Apoptosis nucleus->dna_damage protac_mechanism cluster_cellular_machinery Ubiquitin-Proteasome System cluster_protac_action PROTAC Action e3_ligase E3 Ubiquitin Ligase ternary_complex Ternary Complex Formation e3_ligase->ternary_complex ubiquitin Ubiquitin ubiquitination Ubiquitination ubiquitin->ubiquitination proteasome 26S Proteasome degradation Degradation proteasome->degradation protac PROTAC (Target Binder-PEG12-E3 Binder) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex ternary_complex->ubiquitination ubiquitination->degradation Poly-ubiquitinated Target Protein

References

An In-depth Technical Guide to the Solubility Characteristics of Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of Azide-PEG12-alcohol, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic media is critical for its effective application in developing novel therapeutics and research tools.

Introduction to this compound

This compound is a versatile chemical tool featuring a terminal azide group and a hydroxyl group, separated by a 12-unit polyethylene glycol (PEG) spacer. The azide moiety facilitates covalent modification of biomolecules and surfaces through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are lauded for their high efficiency, specificity, and biocompatibility. The hydroxyl group offers a further point for derivatization. The hydrophilic PEG chain is a key structural feature, enhancing the aqueous solubility of conjugated molecules, reducing immunogenicity, and improving pharmacokinetic profiles.[2][3]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which combines the highly polar azide and alcohol functional groups with a flexible, hydrophilic PEG linker. This combination imparts a favorable solubility profile in a wide range of solvents.

Aqueous Solubility

The presence of the 12-unit ethylene glycol chain makes this compound readily soluble in aqueous media.[4] The oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, facilitating its dissolution. This property is crucial for its use in biological applications, which are predominantly carried out in aqueous buffers. While precise quantitative data for this compound is not extensively published, related methoxy-PEG-azide compounds have a reported solubility of at least 10 mg/mL in water. The solubility of PEG derivatives in aqueous solutions can be influenced by temperature; for some high molecular weight PEGs, solubility increases with temperature.

Organic Solvent Solubility

This compound exhibits excellent solubility in a variety of polar organic solvents. This is advantageous for stock solution preparation and for performing conjugation reactions with hydrophobic molecules. Based on technical data sheets for this compound and similar PEGylated compounds, its solubility in common organic solvents is well-established.

Quantitative Solubility Data

Precise, experimentally determined solubility values (e.g., in g/L or mol/L) for this compound across a broad spectrum of solvents are not consistently available in peer-reviewed literature or technical data sheets. However, the qualitative solubility is well-documented. The following table summarizes the expected solubility characteristics based on available data for this compound and analogous PEG derivatives.

SolventTypeExpected SolubilityNotes
WaterAqueousSoluble to Highly SolubleThe hydrophilic PEG chain drives aqueous solubility, crucial for bioconjugation reactions.
Phosphate-Buffered Saline (PBS)Aqueous BufferSoluble to Highly SolubleExpected to be readily soluble in common biological buffers.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Highly SolubleA common solvent for creating concentrated stock solutions of PEG linkers.
Dimethylformamide (DMF)Polar AproticSoluble to Highly SolubleAnother standard solvent for dissolving azide-functionalized reagents for conjugation.
Dichloromethane (DCM)ChlorinatedSolubleOften used in the synthesis and purification of PEGylated compounds.
ChloroformChlorinatedSolubleSimilar to DCM, a common solvent for PEG derivatives.
Acetonitrile (ACN)Polar AproticSolubleMentioned as a solvent for this compound.
Tetrahydrofuran (THF)EtherSolubleListed as a suitable solvent for this compound.
Alcohols (e.g., Methanol, Ethanol)Polar ProticLess SolubleGenerally, PEG derivatives show lower solubility in alcohols compared to water or polar aprotic solvents.
TolueneNonpolarLess SolubleSolubility may be increased with heating.
Ether (e.g., Diethyl Ether)EtherInsolublePEG compounds are generally not soluble in diethyl ether.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not published, a general method for determining the solubility of a PEGylated compound can be adapted. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a UV-Vis spectrophotometer if the compound has a chromophore (the azide group has a weak UV absorbance).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.

    • Record the initial weight of the compound.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vial on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium, ensuring that the maximum amount of solute has dissolved.

    • Visually inspect the vial to confirm that undissolved solid remains, indicating a saturated solution.

  • Separation of Saturated Solution:

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant, being cautious not to disturb the pellet.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification of Dissolved Solute:

    • Gravimetric Method (for non-volatile solvents):

      • Accurately weigh an empty, clean vial.

      • Transfer a precise volume of the clear, saturated filtrate to the vial.

      • Evaporate the solvent under vacuum or in a fume hood.

      • Once the solvent is fully evaporated, weigh the vial containing the dried residue.

      • The difference in weight corresponds to the mass of dissolved this compound. Calculate the solubility in mg/mL or g/L.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a standard curve by injecting the standards into the HPLC system and plotting the peak area against concentration.

      • Inject a known volume of the filtered, saturated solution into the HPLC.

      • Determine the concentration of the saturated solution by interpolating its peak area on the standard curve. This concentration represents the solubility.

Visualizations

Logical Workflow: Role in Bioconjugation

The primary application of this compound is in bioconjugation via click chemistry. The following diagram illustrates a typical workflow where a protein is functionalized with an alkyne and subsequently conjugated to a molecule of interest using this compound as a linker.

Bioconjugation_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Linker Conjugation (Click Chemistry) Protein Target Protein (e.g., with Lysine residues) Protein_Alkyne Alkyne-Functionalized Protein Protein->Protein_Alkyne Amine Reaction Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Protein_Alkyne Conjugate Final Bioconjugate Protein_Alkyne->Conjugate CuAAC Reaction (Copper Catalyst) Azide_PEG_OH Azide-PEG12-OH Azide_PEG_OH->Conjugate Molecule_X Molecule of Interest (e.g., Drug, Dye) Molecule_X->Azide_PEG_OH Derivatization (via -OH group) (Optional)

A typical bioconjugation workflow using this compound.
Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_quant Quantification Methods A 1. Sample Preparation (Excess Azide-PEG12-OH + Solvent) B 2. Equilibration (24-48h shaking at constant T) A->B C 3. Separation (Centrifugation & Filtration) B->C D 4. Quantification C->D D1 Gravimetric Analysis (Solvent Evaporation) D->D1 Method 1 D2 HPLC Analysis (vs. Standard Curve) D->D2 Method 2 E Result: Solubility Value (e.g., mg/mL) D1->E D2->E

Experimental workflow for determining solubility.

Conclusion

This compound is a highly valuable reagent in modern biochemical and pharmaceutical research, largely due to its favorable solubility characteristics and dual functionality. Its high solubility in aqueous buffers and a range of polar organic solvents provides researchers with significant flexibility in designing and executing bioconjugation experiments. While precise quantitative solubility data remains sparse, the qualitative profile is well-established, enabling its effective use in a multitude of applications, from targeted drug delivery to the development of advanced diagnostic tools. The experimental protocol outlined in this guide provides a framework for researchers to determine its solubility in specific solvent systems tailored to their unique experimental needs.

References

The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of the ADC. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a key strategy to overcome many of the challenges associated with ADC development. This in-depth technical guide explores the core principles of using PEG linkers in ADCs, providing quantitative data, detailed experimental protocols, and visual representations of key processes to inform researchers and drug development professionals.

PEG, a hydrophilic and biocompatible polymer, offers several advantages when incorporated into ADC design. It can enhance the solubility and stability of the conjugate, particularly when paired with hydrophobic payloads, and can improve the pharmacokinetic (PK) profile, leading to a longer circulation half-life and increased tumor accumulation.[1][2] Furthermore, the flexible nature of the PEG chain can act as a spacer, mitigating potential steric hindrance between the antibody and the payload.[2]

Core Concepts of PEG Linkers in ADCs

The primary functions of a linker in an ADC are to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation and to facilitate the efficient release of the payload at the tumor site. PEG linkers can be broadly categorized into two main types: cleavable and non-cleavable.

  • Cleavable PEG Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH, reducing agents like glutathione, or specific enzymes like cathepsins. This targeted release mechanism minimizes off-target toxicity.

  • Non-cleavable PEG Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody-linker complex within the lysosome of the target cell. This approach generally leads to greater stability in circulation.

The length of the PEG chain is another crucial parameter that can be modulated to optimize the properties of an ADC. Longer PEG chains generally lead to increased solubility and a longer half-life but may sometimes decrease the in vitro potency of the ADC.[3] Therefore, the choice of PEG linker type and length must be carefully considered based on the specific antibody, payload, and target antigen.

Data Presentation: Quantitative Impact of PEG Linkers

The inclusion of PEG linkers can significantly impact the physicochemical and pharmacokinetic properties of ADCs. The following tables summarize quantitative data from various studies, highlighting these effects.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Comparative In Vivo Efficacy of PEGylated vs. Non-PEGylated ADCs

ADC ConstructLinker TypeTumor Growth Inhibition (%)Study Model
Affibody-MMAENon-PEGylated (SMCC)Less effectiveNCI-N87 Xenograft
Affibody-PEG4k-MMAE4 kDa PEGModerately effectiveNCI-N87 Xenograft
Affibody-PEG10k-MMAE10 kDa PEGMost effectiveNCI-N87 Xenograft

Data from a study comparing different linker lengths on an affibody-based drug conjugate.[3]

Table 3: Effect of PEGylation on ADC Half-Life and Cytotoxicity

ConjugatePEG InsertionHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)None1.01.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.222

Data from a study on affibody-based conjugates, demonstrating the trade-off between extended half-life and reduced in vitro potency with increasing PEG length.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ADC development and function.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Trafficking ADC Antibody-Drug Conjugate (ADC) with PEG Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Tumor Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->BystanderCell 6. Bystander Killing (for permeable payloads) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect

General Mechanism of Action for an Antibody-Drug Conjugate.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody_Prep Antibody Preparation (e.g., Reduction) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep Linker-Payload Synthesis Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Stability_Assay Stability Assays (Plasma, Thermal) Purification->Stability_Assay Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) DAR_Analysis->Cytotoxicity_Assay PK_Study In Vivo Pharmacokinetics Stability_Assay->PK_Study Binding_Assay->Cytotoxicity_Assay Efficacy_Study In Vivo Efficacy (Xenograft Model) Cytotoxicity_Assay->Efficacy_Study PK_Study->Efficacy_Study

General Experimental Workflow for ADC Development and Evaluation.

HER2_Signaling_Pathway HER2_ADC HER2-Targeted ADC (e.g., with PEG Linker) HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding Dimerization HER2 Dimerization (Homo/Hetero) HER2_Receptor->Dimerization Inhibition of Dimerization Internalization ADC Internalization & Payload Release HER2_Receptor->Internalization Receptor-mediated Endocytosis PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Downstream Signaling RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Downstream Signaling Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Internalization->Apoptosis Payload-induced Cell Death

HER2 Signaling Pathway and ADC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of ADCs with PEG linkers.

Cysteine-Based ADC Conjugation with a PEG Linker

This protocol describes a common method for conjugating a drug-linker to an antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • PEGylated drug-linker with a maleimide group

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Solvent for drug-linker (e.g., DMSO)

  • Desalting columns or tangential flow filtration (TFF) system for purification

Procedure:

  • Antibody Reduction:

    • Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

    • Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfides. The exact molar ratio of TCEP to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 2-3 fold molar excess of TCEP over the antibody.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized PEGylated drug-linker in a minimal amount of a compatible organic solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker over the antibody is 1.5-2 fold per targeted free thiol.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and stop the conjugation reaction.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or a TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

ADC Characterization

a) Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks, with higher DAR species having longer retention times.

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

b) Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC separates molecules based on their hydrodynamic radius to assess the presence of aggregates or fragments in the ADC preparation.

Materials:

  • SEC column (e.g., AdvanceBio SEC)

  • HPLC system with a UV detector

  • Mobile Phase: Isocratic buffer (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC sample.

  • Elute the sample under isocratic conditions.

  • Monitor the elution profile at 280 nm.

  • Aggregates will elute first, followed by the monomeric ADC, and then any fragments.

  • Quantify the percentage of aggregates and fragments by integrating the respective peak areas.

c) Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation

MS provides a precise measurement of the molecular weight of the ADC and can be used to confirm the DAR.

Procedure:

  • The ADC sample is typically desalted and may be deglycosylated to simplify the mass spectrum.

  • Introduce the sample into the mass spectrometer via liquid chromatography (LC-MS).

  • Acquire the mass spectrum under conditions that maintain the native structure of the ADC if analyzing non-covalent complexes.

  • Deconvolute the resulting spectrum to determine the masses of the different drug-loaded species.

  • The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers and confirm the DAR.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add the different concentrations of the ADC or control. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Pharmacokinetic (PK) Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • ADC formulation

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Analytical method for quantifying ADC levels in plasma (e.g., ELISA or LC-MS)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and use pharmacokinetic modeling software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Conclusion

The incorporation of PEG linkers is a powerful and versatile strategy in the design of next-generation antibody-drug conjugates. By carefully selecting the appropriate PEG linker type and length, researchers can significantly improve the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic index of ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the rational design and preclinical development of more effective and safer ADC-based cancer therapies. The continued exploration and optimization of PEG linker technology will undoubtedly play a crucial role in advancing the field of targeted cancer treatment.

References

The Role of Hydrophilic PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. The linker, far from being a passive spacer, plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Among the various linker chemistries, hydrophilic polyethylene glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique set of properties that address key challenges in the development of these novel therapeutics. This technical guide provides a comprehensive overview of the function of hydrophilic PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this field.

Core Functions of Hydrophilic PEG Linkers

Hydrophilic PEG linkers significantly influence the physicochemical and biological properties of PROTACs, impacting their solubility, cell permeability, and ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase).

1. Enhancing Solubility: A major hurdle in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity, thereby improving the solubility of PROTAC molecules.[2][3] This enhanced solubility is crucial for both in vitro assays and in vivo applications, facilitating formulation and administration.[4]

2. Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane traversal.[1] This "chameleon-like" behavior is a key advantage of flexible linkers. However, the optimal length of the PEG linker is critical, as excessively long chains can increase the polar surface area to a point where cell permeability is reduced.

3. Facilitating Ternary Complex Formation: The primary function of a PROTAC is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI. The flexibility and length of the PEG linker are critical determinants of the geometry of this complex. An optimally sized PEG linker allows the two proteins to orient themselves correctly for efficient ubiquitin transfer.

Quantitative Analysis of PEG Linker Impact

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC APEG3>1000<10
PROTAC BPEG450045
PROTAC CPEG515085
PROTAC DPEG625070

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Comparison of Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)Aqueous Solubility (µM)
Compound 1Alkyl8506.2120<1
Compound 2PEG39245.115515
Compound 3PEG510124.319050

cLogP: Calculated octanol-water partition coefficient. TPSA: Topological Polar Surface Area.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the evaluation of PROTACs with hydrophilic PEG linkers.

Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of a PROTAC in an aqueous buffer.

Protocol:

  • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Add an excess amount of the PROTAC from the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Incubate the mixture at room temperature with constant agitation for 24 hours to reach equilibrium.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The determined concentration represents the thermodynamic solubility of the PROTAC.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Protocol:

  • Prepare a donor plate containing the PROTAC dissolved in a buffer solution (e.g., PBS at pH 7.4).

  • Prepare an acceptor plate containing a buffer solution.

  • Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Place the donor plate on top of the acceptor plate, ensuring contact between the solutions and the membrane.

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [CA(t)] / [Cequilibrium]) ] / (A * (1/VD + 1/VA) * t) where [CA(t)] is the concentration in the acceptor well at time t, [Cequilibrium] is the concentration at equilibrium, A is the filter area, VD is the volume of the donor well, and VA is the volume of the acceptor well.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate and add the HaloTag® NanoBRET™ 618 ligand to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (at 460 nm) and acceptor emission (at >610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation PROTAC Intervention BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNAPII RNA Polymerase II P_TEFb->RNAPII phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-Myc) RNAPII->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation BRD4_PROTAC BRD4 PROTAC BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation BRD4_Degradation->BRD4 inhibits

Caption: BRD4 Signaling Pathway and PROTAC Intervention.

PROTAC_Development_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity, Solubility) Synthesis->Biochemical_Assays Cellular_Assays Cell-Based Assays (Permeability, Degradation, Cytotoxicity) Biochemical_Assays->Cellular_Assays Ternary_Complex_Assay Ternary Complex Formation Assay Cellular_Assays->Ternary_Complex_Assay Lead_Optimization Lead Optimization Ternary_Complex_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Lead_Optimization->Design Iterative Refinement Lead_Optimization->In_Vivo_Studies

Caption: General PROTAC Development Workflow.

Conclusion

Hydrophilic PEG linkers are indispensable tools in the rational design of PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex directly addresses some of the most significant challenges in the development of these next-generation therapeutics. A thorough understanding of the structure-activity relationships of PEG linkers, supported by robust experimental evaluation, is critical for the successful development of potent and selective protein degraders. The detailed protocols and visual guides provided herein aim to empower researchers to navigate the complexities of PROTAC design and contribute to the advancement of this transformative therapeutic modality.

References

A Technical Guide to the Physicochemical Properties of Monodisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of monodisperse polyethylene glycol (PEG) linkers, which are crucial components in the design and development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Monodisperse PEGs, with their precisely defined chain lengths, offer significant advantages over traditional polydisperse mixtures by ensuring homogeneity, reproducibility, and optimized performance of the final bioconjugate.[1][2] This guide provides a comprehensive overview of their solubility, stability, and flexibility, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation drug conjugates.

Core Physicochemical Properties of Monodisperse PEG Linkers

The unique properties of monodisperse PEG linkers, including their high water solubility, biocompatibility, and flexibility, make them invaluable for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[3]

Solubility

The exceptional water solubility of monodisperse PEG linkers is a key attribute, primarily due to the ability of the repeating ethylene oxide units to form hydrogen bonds with water molecules.[3] This high hydrophilicity helps to solubilize hydrophobic drug payloads, mitigating aggregation issues and enabling higher drug-to-antibody ratios (DARs) in ADCs.[4] While PEG is highly soluble in aqueous solutions, it also exhibits solubility in a range of organic solvents, a property that is advantageous during the synthesis and purification of bioconjugates.

Table 1: Solubility of Monodisperse PEG Linkers

PEG Linker (Number of EG units)WaterEthanolDichloromethaneDiethyl EtherHexane
Short-chain (n=2-12) Highly SolubleSolubleSolubleSparingly SolubleInsoluble
Long-chain (n>12) Highly SolubleSolubleSolubleSparingly SolubleInsoluble

Note: This table represents a qualitative summary based on general statements in the literature. Specific quantitative solubility data is sparse and can be influenced by the terminal functional groups of the PEG linker.

Stability

The stability of monodisperse PEG linkers is a critical factor for the overall stability and shelf-life of the resulting bioconjugate. PEG linkers are generally stable under physiological conditions. However, their stability can be influenced by pH, temperature, and the presence of oxidizing agents. The functional groups used for conjugation (e.g., NHS esters, maleimides) have their own stability profiles that must be considered. For instance, NHS esters are susceptible to hydrolysis, which is accelerated at higher pH.

Table 2: Stability Profile of Monodisperse PEG Linkers

PropertyConditionObservationCitation
Hydrolytic Stability pH 5.0Hydrolysis of ester-containing PEGs is favored under acidic conditions.
pH 7.4Aliphatic aldehyde-derived hydrazone-based PEGs show half-lives ranging from 20 to 150 minutes.
pH 9.0The hydrolysis half-life of PEG-NHS is less than 9 minutes.
Thermal Stability 170-380 °C (in air)Maximal degradation occurs at 255 °C.
340-450 °C (in nitrogen)Maximal degradation occurs at 410 °C.
Up to 400 KGenerally stable for heat capacity measurements.
Oxidative Stability Presence of OxygenSusceptible to oxidative degradation, which can be accelerated by heat and light.
Flexibility and Conformation

The flexibility of the PEG chain, arising from the free rotation around the C-O bonds, provides conformational freedom. This flexibility is advantageous in bioconjugation as it can act as a spacer to minimize steric hindrance between the conjugated molecules. The conformation of PEG chains in solution is often described as a random coil. The size of this coil, characterized by the radius of gyration (Rg), is dependent on the chain length.

Table 3: Flexibility and Conformational Properties of Monodisperse PEG Linkers

PEG DerivativeRadius of Gyration (Rg)TechniqueCitation
PEG-grafted Iron Oxide (5 kDa)8.2 nm (radius of the whole particle)Small-Angle X-ray Scattering (SAXS)
PEG in aqueous solutionRg is proportional to M0.588 (for high Mw)Theoretical

Impact on Bioconjugate Properties

The incorporation of monodisperse PEG linkers significantly influences the properties of the resulting bioconjugates, particularly ADCs. The length of the PEG chain is a critical design parameter that can be tuned to optimize the therapeutic index.

Table 4: Impact of Monodisperse PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG Length (n)Plasma ClearanceHalf-lifeCitation
DAR8 ADC2, 4, 6HighShorter
DAR8 ADC8, 12, 24Stabilized (Lower)Longer

Generally, longer PEG chains lead to a larger hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the ADC.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of monodisperse PEG linkers and their conjugates.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a monodisperse PEG linker, such as HO-PEG18-OH.

Methodology: Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (RP-HPLC-ELSD) is a robust method due to the lack of a strong UV chromophore in PEG.

Materials:

  • Monodisperse PEG linker sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a gradient pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Procedure:

  • Sample Preparation: Prepare a sample solution of the PEG linker at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

  • ELSD/CAD Settings: Optimize detector parameters (e.g., nebulizer temperature, gas flow rate) according to the manufacturer's instructions.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Molecular Weight Determination by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and assess the homogeneity of a monodisperse PEG linker.

Methodology: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques. ESI-MS is often coupled with liquid chromatography for online analysis, while MALDI-TOF MS is suitable for direct analysis of the sample.

Materials:

  • Monodisperse PEG linker sample

  • Solvents for sample preparation (e.g., acetonitrile, water, methanol)

  • For MALDI: Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in ACN/water with TFA)

  • Mass spectrometer (ESI-QTOF, Orbitrap, or MALDI-TOF)

Procedure (MALDI-TOF MS):

  • Sample Preparation: Mix the PEG linker solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The spectrum of a monodisperse PEG linker should show a single major peak corresponding to its molecular weight, confirming its homogeneity.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure and conformation of monodisperse PEG linkers.

Methodology: ¹H and ¹³C NMR are powerful tools for the structural confirmation of PEG linkers and their intermediates.

Materials:

  • Monodisperse PEG linker sample

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the PEG linker in the appropriate deuterated solvent at a suitable concentration (typically 5-10 mg/mL).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural assignments.

  • Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the PEG backbone and terminal functional groups can provide information about the linker's conformation and purity. The integration of signals can be used to confirm the number of repeating ethylene glycol units.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of a monodisperse PEG linker.

Methodology: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Materials:

  • Monodisperse PEG linker sample

  • TGA instrument

Procedure:

  • Sample Preparation: Place a small amount of the PEG linker (typically 5-10 mg) into a TGA pan.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve will show the temperature at which the PEG linker begins to decompose, providing information about its thermal stability.

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide clear visualizations of experimental workflows and logical relationships.

experimental_workflow cluster_synthesis PEG Linker Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Bioconjugation synthesis Synthesis of Monodisperse PEG Linker purification Purification (e.g., Chromatography) synthesis->purification hplc Purity Analysis (HPLC) purification->hplc ms Molecular Weight (MS) purification->ms nmr Structure & Conformation (NMR) purification->nmr tga Thermal Stability (TGA) purification->tga conjugation Conjugation to Biomolecule hplc->conjugation final_product Purified Bioconjugate conjugation->final_product

Caption: Workflow for the synthesis, purification, and characterization of monodisperse PEG linkers.

peg_properties_impact cluster_properties Core Physicochemical Properties cluster_impact Impact on Bioconjugate peg_linker Monodisperse PEG Linker solubility High Solubility peg_linker->solubility stability Good Stability peg_linker->stability flexibility Chain Flexibility peg_linker->flexibility solubilization Enhanced Solubilization of Payload solubility->solubilization pk Improved Pharmacokinetics (Longer Half-life) stability->pk immunogenicity Reduced Immunogenicity flexibility->immunogenicity

Caption: Relationship between the core properties of monodisperse PEG linkers and their impact on bioconjugates.

Conclusion

Monodisperse PEG linkers are enabling technologies in the development of sophisticated bioconjugates. Their well-defined structures lead to homogeneous products with predictable and improved physicochemical and pharmacological properties. A thorough understanding and characterization of their core properties—solubility, stability, and flexibility—are paramount for the rational design of effective and safe therapeutics. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this dynamic field.

References

The Enduring Link: An In-depth Technical Guide to the Stability of the Triazole Bond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole linkage, forged through the highly efficient azide-alkyne cycloaddition "click" reaction, has become a cornerstone in modern drug discovery, bioconjugation, and materials science. Its appeal lies not only in its ease of formation but also in its remarkable stability. This technical guide provides a comprehensive overview of the stability of the triazole bond under a range of chemical and biological conditions, offering insights for researchers leveraging this versatile moiety in their work.

The Triazole Ring: A Bastion of Stability

The 1,2,3-triazole ring is an aromatic heterocycle, a characteristic that confers significant stability.[1][2][3] This inherent stability makes it an ideal linker, capable of withstanding a wide array of experimental conditions without degradation. The triazole moiety is generally considered to be stable to acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[2][4]

Chemical Stability

The triazole ring's stability is a key advantage in chemical synthesis and drug formulation. It is largely unreactive under many conditions used for modifying other parts of a molecule.

  • pH Stability: The 1,2,3-triazole linkage is stable across a broad pH range. While not extensively quantified in terms of degradation kinetics, qualitative evidence overwhelmingly supports its stability in both acidic and basic media. Some studies on poly(ester-triazole)s have shown that hydrolysis can occur under strongly acidic or basic conditions, though this is primarily targeted at the more labile ester linkages rather than the triazole ring itself.

  • Redox Stability: The triazole ring is resistant to both oxidation and reduction. This allows for chemical modifications on other parts of a molecule without compromising the integrity of the triazole linker. While some triazole derivatives can be susceptible to strong oxidizing agents, the core ring structure is generally robust. Sodium borohydride, a common reducing agent, has been used to selectively reduce ester groups on a triazole ring without affecting the ring itself.

  • Thermal Stability: The 1,2,3-triazole ring exhibits high thermal stability. Studies on energetic materials containing polynitro-aryl-1,2,3-triazoles have shown decomposition temperatures ranging from 142-319 °C. Flash vacuum pyrolysis at extremely high temperatures (500 °C) can lead to the loss of molecular nitrogen, but this is an extreme condition not typically encountered in pharmaceutical or biological research.

Biological Stability

In the context of drug development and in vivo applications, the metabolic stability of a linker is paramount. The triazole bond consistently demonstrates high resistance to enzymatic degradation.

  • Enzymatic Stability: The triazole linkage is not recognized by common proteases and other metabolic enzymes, making it a highly stable linker in biological systems. This metabolic stability contributes to the improved pharmacokinetic profiles of triazole-containing drugs.

  • In Vivo Half-Life: While the in vivo half-life of a drug is dependent on the entire molecular structure and its metabolism, the use of triazole linkers can contribute to longer half-lives due to their resistance to cleavage. For example, some triazole-containing antifungal agents have demonstrated long elimination half-lives in vivo.

Quantitative Stability Data

Despite the widespread qualitative understanding of the triazole bond's stability, there is a notable lack of comprehensive quantitative data in the literature. Most studies focus on the synthesis and application of triazole-containing compounds rather than systematic degradation kinetics of the triazole ring itself. The following table summarizes the available, albeit limited, quantitative and semi-quantitative data.

ConditionCompound TypeObservationReference
Thermal Polynitro-aryl-1,2,3-triazolesDecomposition temperatures in the range of 142-319 °C.
Biological Degradation Triazole fungicides in soilHalf-lives ranged from 79 to 136 days for triadimenol and flutriafol, respectively.
Biological Degradation Triazole fungicides in soilDifenoconazole was completely decomposed after 12 days by specific bacterial strains.
Biological Degradation Triazole fungicides in soilDegradation of hexaconazole, propiconazole, and difenoconazole ranging from 85.83% to 96.59% over 45 days in a soil-plant system with a microbial consortium.

Note: The data on fungicides reflects the degradation of the entire molecule in a complex environmental system and not solely the cleavage of the triazole ring.

Experimental Protocols for Stability Assessment

To evaluate the stability of a novel triazole-containing compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the test compound and the intended application.

Objective: To assess the stability of a triazole-containing compound under various stress conditions and to identify any potential degradation products.

Materials:

  • Test compound (pure substance)

  • Solvents (e.g., water, methanol, acetonitrile)

  • Acids (e.g., 0.1 M HCl, 1 M HCl)

  • Bases (e.g., 0.1 M NaOH, 1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Analytical equipment (e.g., HPLC with UV or MS detector, NMR)

  • Controlled environment chambers (for thermal and photostability)

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent. For each stress condition, a separate sample is prepared. A control sample (unstressed) should also be prepared and stored under normal conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the test compound solution with an equal volume of acidic solution (e.g., 0.1 M HCl or 1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Mix the test compound solution with an equal volume of basic solution (e.g., 0.1 M NaOH or 1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the test compound solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the test compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. A solution of the compound can also be heated.

    • Photostability: Expose a solid sample and a solution of the test compound to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a stability-indicating analytical method, typically HPLC with a UV or mass spectrometry detector.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify any degradation products. Calculate the percentage of degradation of the parent compound.

Visualizing Triazoles in Action: Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex biological systems where triazole-containing molecules are active, as well as the experimental processes used to study them.

Signaling Pathway: EGFR Inhibition by a Triazole-Containing Compound

Many potent enzyme inhibitors incorporate a triazole ring. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is often dysregulated in cancer. Several EGFR inhibitors containing a 1,2,3-triazole moiety have been developed.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Triazole_Inhibitor Triazole-based EGFR Inhibitor Triazole_Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway inhibited by a triazole-based drug.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for a forced degradation study to assess the stability of a compound.

Forced_Degradation_Workflow Start Start: Pure Compound Sample_Prep Sample Preparation (Solid & Solution) Start->Sample_Prep Stress Apply Stress Conditions Sample_Prep->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Stress Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis Analytical Testing (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Analysis Data Analysis: Identify Degradants, Calculate % Degradation Analysis->Data_Analysis Report Report: Stability Profile Data_Analysis->Report

Caption: Workflow for a forced degradation stability study.

Conclusion

The 1,2,3-triazole bond formed via azide-alkyne cycloaddition is a remarkably stable and reliable linkage, making it an invaluable tool in drug discovery and development. Its resistance to a broad spectrum of chemical and biological conditions ensures the integrity of the parent molecule, contributing to favorable pharmacokinetic and pharmacodynamic properties. While comprehensive quantitative data on its degradation kinetics remains an area for further investigation, the overwhelming qualitative evidence supports its status as a robust and "bio-orthogonal" linker. The experimental protocols outlined in this guide provide a framework for assessing the stability of novel triazole-containing compounds, ensuring their suitability for their intended applications. As research continues to uncover new therapeutic agents and bioconjugates, the enduring stability of the triazole bond will undoubtedly continue to play a pivotal role in advancing chemical and biomedical sciences.

References

The Principles of PEGylation: A Technical Guide to Enhancing Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, has emerged as a cornerstone technology in drug delivery. This strategic modification offers a multitude of benefits, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of pharmaceuticals, ranging from small molecules to large biologics. By increasing the hydrodynamic size, masking the therapeutic from the host's immune system, and enhancing solubility, PEGylation can significantly extend a drug's circulation half-life, reduce its immunogenicity and antigenicity, and improve its overall therapeutic index. This guide provides an in-depth exploration of the fundamental principles of PEGylation, including its impact on drug disposition, key experimental methodologies for its application and characterization, and the cellular mechanisms governing the uptake of PEGylated therapeutics.

Core Principles and Advantages of PEGylation

PEGylation fundamentally alters the physicochemical properties of a parent molecule. The covalent attachment of the hydrophilic and flexible PEG polymer creates a hydrated shield around the therapeutic agent, leading to several key advantages[1][2][3]:

  • Prolonged Plasma Half-Life: The increased hydrodynamic radius of the PEG-drug conjugate significantly reduces its renal clearance, as the larger molecule is less efficiently filtered by the glomerulus. This leads to a longer circulation time in the bloodstream[1][4].

  • Reduced Immunogenicity and Antigenicity: The PEG shield sterically hinders the recognition of the therapeutic agent by the immune system, thereby reducing the formation of neutralizing antibodies and minimizing allergic reactions.

  • Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs in aqueous environments and protect them from enzymatic degradation, leading to improved stability both in vitro and in vivo.

  • Improved Pharmacokinetics: The culmination of these effects leads to a more favorable pharmacokinetic profile, characterized by decreased clearance, a smaller volume of distribution, and sustained plasma concentrations. This often allows for reduced dosing frequency, which can improve patient compliance.

  • Enhanced Permeability and Retention (EPR) Effect: In oncology, the increased circulation time of PEGylated nanocarriers allows them to take greater advantage of the EPR effect, leading to passive accumulation in tumor tissues which have leaky vasculature and poor lymphatic drainage.

Quantitative Impact of PEGylation on Pharmacokinetics

The effects of PEGylation on the pharmacokinetic parameters of various drugs are substantial and well-documented. The following tables summarize the quantitative improvements observed for several clinically approved PEGylated therapeutics compared to their non-PEGylated counterparts.

DrugParameterNon-PEGylated ValuePEGylated ValueFold ChangeReference(s)
Interferon alfa-2a Half-life (t½)2.3 hours50 hours~22x
Renal ClearanceHighReduced >100-fold>100x
Interferon alfa-2b Half-life (t½)~5.1 hours~40 hours~8x
Clearance~9.4 L/h~0.9 L/h~10x
Filgrastim (G-CSF) Half-life (t½)3.5 - 3.8 hours15 - 80 hours (variable)~4-21x
Clearance~0.5-0.7 mL/min/kgNeutrophil-mediated-
Doxorubicin ClearanceHighReduced >250-fold>250x
Volume of Distribution (Vd)HighReduced >60-fold>60x

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs. This table provides a comparative overview of the significant improvements in half-life and clearance achieved through PEGylation for several key therapeutic proteins and a small molecule drug.

PEG Molecular WeightDrug/CarrierHalf-life (t½)ClearanceReference(s)
6 kDa Free PEG18 minutes-
12 kDa Interferon alfa-2b~40 hours~0.9 L/h
20 kDa Filgrastim15 - 80 hoursNeutrophil-mediated
40 kDa Interferon alfa-2a~50 hoursReduced >100-fold
50 kDa Free PEG16.5 hours-

Table 2: Impact of PEG Molecular Weight on Pharmacokinetics. This table illustrates the general trend of increasing half-life and decreasing clearance with higher molecular weight PEG chains.

Cellular Uptake of PEGylated Therapeutics

The cellular internalization of PEGylated drugs, particularly those formulated in nanocarriers, is a critical step for their therapeutic efficacy. A primary mechanism for this uptake is receptor-mediated endocytosis, with the clathrin-mediated pathway being one of the most significant.

Clathrin-Mediated Endocytosis Pathway

The binding of a PEGylated nanoparticle to specific cell surface receptors can trigger a signaling cascade that leads to its internalization.

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PEGylated_Nanoparticle PEGylated Nanoparticle Receptor Cell Surface Receptor PEGylated_Nanoparticle->Receptor 1. Binding Receptor_Binding Receptor Binding Adaptor_Proteins Adaptor Protein Recruitment (e.g., AP2) Receptor_Binding->Adaptor_Proteins 2. Signal Transduction Clathrin_Recruitment Clathrin Recruitment & Pit Formation Adaptor_Proteins->Clathrin_Recruitment 3. Assembly Dynamin_Scission Dynamin-mediated Scission Clathrin_Recruitment->Dynamin_Scission 4. Invagination Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Dynamin_Scission->Clathrin_Coated_Vesicle 5. Vesicle Formation Uncoating Uncoating (Hsc70, Auxilin) Clathrin_Coated_Vesicle->Uncoating 6. Coat Shedding Early_Endosome Early Endosome Uncoating->Early_Endosome 7. Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome 8. Maturation Recycling_Endosome Recycling to Membrane Early_Endosome->Recycling_Endosome Receptor Recycling Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome 9. Degradation

Figure 1: Clathrin-Mediated Endocytosis of a PEGylated Nanoparticle.

This process involves the initial binding of the PEGylated entity to a receptor, which then recruits adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The GTPase dynamin is then responsible for the scission of the pit from the membrane, forming a clathrin-coated vesicle. Following internalization, the clathrin coat is shed, and the vesicle fuses with an early endosome. From the early endosome, the cargo can be sorted to late endosomes and then lysosomes, where the drug is often released, or the receptor can be recycled back to the cell surface.

Experimental Protocols

Amine-Reactive PEGylation using NHS Esters

This protocol describes a common method for PEGylating proteins through their primary amine groups (e.g., lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL. PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so stock solutions should not be prepared for long-term storage.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any excess PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein solution using dialysis against an appropriate buffer or by size-exclusion chromatography.

Characterization of PEGylated Proteins by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the molar mass and degree of PEGylation of the conjugated protein without relying on column calibration standards.

Instrumentation:

  • HPLC or FPLC system

  • Size-Exclusion Chromatography (SEC) column appropriate for the size range of the PEGylated protein

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

  • UV-Vis detector

Procedure:

  • System Setup and Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until stable baselines are achieved for all detectors.

  • Sample Preparation: Prepare the purified PEGylated protein sample in the mobile phase at a known concentration (typically 0.5-2 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter before injection.

  • Data Acquisition: Inject the sample onto the SEC column. Collect data from the UV, MALS, and dRI detectors simultaneously. The UV detector will primarily respond to the protein component, while the dRI detector will respond to both the protein and the PEG.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to process the data from the three detectors.

    • The software utilizes the known refractive index increments (dn/dc) of the protein and PEG, along with the measured UV absorbance and dRI signals, to determine the concentration of each component at every elution volume.

    • The MALS data is then used to calculate the absolute molar mass of the protein, PEG, and the entire conjugate at each point across the elution peak.

    • This analysis allows for the determination of the degree of PEGylation (number of PEG chains per protein molecule) and the identification of different PEGylated species (e.g., mono-, di-, tri-PEGylated) as well as any unreacted protein or aggregates.

Determination of PEGylation Sites by Mass Spectrometry

Mass spectrometry (MS) is an essential tool for identifying the specific amino acid residues where PEG chains are attached.

Materials:

  • Purified PEGylated protein

  • Protease (e.g., Trypsin, Lys-C)

  • Denaturing and reducing agents (e.g., urea, dithiothreitol - DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Proteolytic Digestion:

    • Denature the PEGylated protein in a buffer containing urea.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide.

    • Digest the protein into smaller peptides using a specific protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).

    • Elute the peptides directly into the mass spectrometer.

    • Acquire MS spectra to determine the mass-to-charge ratio (m/z) of the peptides.

    • Select precursor ions (both PEGylated and non-PEGylated peptides) for fragmentation (MS/MS).

  • Data Analysis:

    • Use bioinformatics software to search the MS/MS data against the known protein sequence.

    • Identify the peptides based on their fragmentation patterns.

    • A mass shift corresponding to the mass of the attached PEG moiety on a specific peptide will indicate the site of PEGylation. The fragmentation data will confirm the amino acid residue to which the PEG is attached.

Conclusion

PEGylation remains a highly effective and widely utilized strategy for improving the therapeutic properties of a broad range of drugs. A thorough understanding of its fundamental principles, including its quantitative effects on pharmacokinetics and the mechanisms of cellular uptake, is crucial for the rational design and development of next-generation PEGylated therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to apply and characterize PEGylation in their drug development endeavors, ultimately contributing to the creation of safer and more effective medicines.

References

An In-depth Technical Guide to Azide-PEG12-alcohol for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG12-alcohol, a heterobifunctional linker, and its pivotal role in the surface modification of materials. We will delve into its chemical properties, functional aspects of its constituent parts, and detailed protocols for its application, particularly in the realm of bioconjugation and drug delivery.

Introduction to this compound

This compound is a versatile chemical tool extensively used in bioconjugation and materials science.[1] It is a polyethylene glycol (PEG) based linker featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH).[2][3] This unique structure allows for a two-step, controlled modification of surfaces, making it an invaluable reagent for researchers aiming to impart specific biological functionalities to materials.

The fundamental utility of this compound lies in its ability to bridge the gap between a material surface and a biomolecule of interest. The hydroxyl group provides a means to anchor the PEG linker to a variety of surfaces, while the azide group serves as a highly specific reactive handle for the subsequent attachment of biomolecules via "click chemistry."[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing surface modification experiments.

PropertyValueReferences
Chemical Formula C₂₄H₄₉N₃O₁₂[2]
Molecular Weight 571.67 g/mol
CAS Number 1821464-55-4
Appearance White solid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Recommended at -20°C for long-term stability

Core Functional Components and Their Roles

The functionality of this compound is derived from its three key components: the azide group, the PEG12 spacer, and the terminal alcohol.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group is the cornerstone of this compound's utility in bioconjugation. Azides are participants in one of the most efficient and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.

Key advantages of the azide group in surface modification include:

  • High Specificity and Bioorthogonality: The azide group is largely unreactive with most biological functional groups, ensuring that the conjugation reaction is highly specific to the intended alkyne-modified molecule.

  • High Reaction Yields: CuAAC reactions are known for their high efficiency and quantitative yields, even under mild, aqueous conditions.

  • Stability: The resulting triazole linkage is chemically stable under a wide range of physiological conditions.

The PEG12 Spacer: Enhancing Biocompatibility and Solubility

The polyethylene glycol (PEG) spacer, in this case consisting of 12 ethylene glycol units, plays a crucial role in the overall performance of the modified material. PEGylation, the process of attaching PEG chains to a surface, is a well-established method to improve the biocompatibility of materials.

The functions of the PEG12 spacer include:

  • Reduced Non-Specific Protein Adsorption: The hydrophilic PEG chains create a hydration layer on the material's surface, which sterically hinders the adsorption of proteins and other biomolecules. This "stealth" property is critical for in vivo applications to prevent rapid clearance by the immune system.

  • Increased Hydrophilicity and Solubility: The PEG spacer imparts a hydrophilic character to the modified surface, improving its solubility and dispersibility in aqueous environments.

  • Flexible Spacer Arm: The PEG chain acts as a flexible linker, reducing steric hindrance between the material surface and the conjugated biomolecule, thereby preserving the biomolecule's activity.

The Terminal Alcohol: Anchoring to the Surface

The hydroxyl (-OH) group at the other end of the molecule provides a versatile anchor for attaching the linker to a wide variety of material surfaces. The specific method of attachment depends on the chemical nature of the surface. For instance, on surfaces with hydroxyl groups like glass or metal oxides, the alcohol can be converted to a more reactive group or used in condensation reactions. For surfaces with carboxyl groups, esterification can be employed.

Experimental Protocols for Surface Modification

This section provides a generalized yet detailed protocol for the surface modification of a material using this compound. This protocol is divided into two main stages: anchoring the linker to the surface and the subsequent click chemistry conjugation.

Stage 1: Anchoring this compound to a Surface

This stage involves the covalent attachment of the hydroxyl group of this compound to the material surface. The following is an example protocol for modifying a surface with available hydroxyl groups (e.g., glass, silica, or hydroxylated polymer surfaces).

Materials:

  • Substrate with hydroxyl groups

  • This compound

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Surface Preparation and Amination:

    • Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface hydroxyl groups using an oxygen plasma cleaner or by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Immediately immerse the cleaned and activated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to create an amine-terminated surface.

    • Rinse the substrate with toluene, followed by ethanol, and dry under nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of TEA to the solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature to activate the hydroxyl group of the PEG linker with an NHS ester.

  • Anchoring to the Amine-Terminated Surface:

    • Immerse the amine-terminated substrate in the solution containing the activated this compound.

    • Allow the reaction to proceed overnight at room temperature.

    • Rinse the substrate thoroughly with DMF, followed by ethanol, and deionized water to remove any unreacted linker.

    • Dry the azide-functionalized substrate under a stream of nitrogen.

Stage 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule

This stage involves the CuAAC reaction to attach an alkyne-containing molecule (e.g., a peptide, protein, or drug molecule) to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified molecule in PBS.

    • Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.

    • If using, prepare a stock solution of THPTA.

  • Click Reaction:

    • Immerse the azide-functionalized substrate in the solution of the alkyne-modified molecule.

    • Add CuSO₄ to a final concentration of 1 mM. If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:5 molar ratio.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

    • Rinse the substrate extensively with PBS and deionized water to remove the copper catalyst, excess alkyne, and other reagents.

    • Dry the final functionalized substrate under a stream of nitrogen.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound for surface modification.

G Workflow for Surface Modification using this compound cluster_0 Stage 1: Anchoring cluster_1 Stage 2: Click Conjugation Surface_Preparation Surface Preparation (Cleaning & Activation) Amine_Functionalization Amine Functionalization (e.g., with APTES) Surface_Preparation->Amine_Functionalization Anchoring Covalent Anchoring of Linker Amine_Functionalization->Anchoring Linker_Activation This compound Activation (e.g., with DSC) Linker_Activation->Anchoring Click_Reaction CuAAC Click Reaction Anchoring->Click_Reaction Azide-Functionalized Surface Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Final_Surface Functionalized Surface Click_Reaction->Final_Surface

Caption: Workflow for surface modification.

G Logical Relationship of this compound Components Azide_PEG12_OH This compound Azide_Group Azide Group (-N3) Azide_PEG12_OH->Azide_Group PEG12_Spacer PEG12 Spacer Azide_PEG12_OH->PEG12_Spacer Alcohol_Group Alcohol Group (-OH) Azide_PEG12_OH->Alcohol_Group Click_Chemistry Click Chemistry (Bioconjugation) Azide_Group->Click_Chemistry Biocompatibility Biocompatibility & Solubility PEG12_Spacer->Biocompatibility Surface_Anchoring Surface Anchoring Alcohol_Group->Surface_Anchoring

Caption: Functional components of this compound.

Application in Drug Delivery and Cellular Interactions

Materials modified with this compound are of significant interest in drug delivery and for studying cellular interactions. The PEGylated surface minimizes non-specific interactions with cells and proteins, prolonging the circulation time of nanoparticle-based drug carriers.

By clicking a targeting ligand (e.g., an antibody or peptide) to the azide terminus, a drug delivery vehicle can be directed to specific cells or tissues. For instance, a nanoparticle functionalized with a cancer-targeting ligand can selectively bind to cancer cells, leading to enhanced cellular uptake of the nanoparticle and its therapeutic payload.

While this compound itself does not directly participate in signaling pathways, the biomolecules attached to it can. For example, if a growth factor is conjugated to a material surface, it can interact with its receptor on the cell surface and trigger a specific signaling cascade. The diagram below illustrates a hypothetical scenario where a nanoparticle, functionalized using this compound with a specific ligand, engages a cell surface receptor to initiate a signaling pathway.

G Hypothetical Signaling Pathway Initiation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Nanoparticle Nanoparticle Linker Azide-PEG12-Ligand Nanoparticle->Linker Receptor Cell Surface Receptor Linker->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Ligand-receptor mediated signaling.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient surface modification of a wide range of materials. Its unique combination of a surface-anchoring alcohol group, a biocompatible PEG spacer, and a highly specific azide group for click chemistry makes it an indispensable tool for researchers in drug development, diagnostics, and materials science. The ability to create well-defined, functionalized surfaces with tailored biological properties opens up a vast array of possibilities for advanced biomedical applications.

References

Methodological & Application

Standard Protocol for Azide-PEG12-alcohol Bioconjugation: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of molecules using Azide-PEG12-alcohol. It covers two primary, highly efficient "click chemistry" methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to be a starting point for researchers and may require optimization for specific applications.

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker that features a terminal azide group and a hydroxyl group, connected by a 12-unit polyethylene glycol (PEG) spacer. The azide group is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The PEG spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3]

The terminal hydroxyl group of this compound can be further modified to introduce other functionalities, allowing for the creation of complex bioconjugates. This versatility makes this compound a valuable tool in drug development, proteomics, and various other areas of biological research.

The primary application of the azide group is its reaction with an alkyne to form a stable triazole linkage. This can be achieved through two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a 1,4-disubstituted triazole.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction employs a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Workflows

The general workflow for bioconjugation using this compound involves the initial preparation of the azide- and alkyne-functionalized components, followed by the click chemistry reaction, and finally, purification and characterization of the resulting bioconjugate.

Bioconjugation_Workflow cluster_prep Reactant Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_characterization Characterization Biomolecule Alkyne-modified Biomolecule Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix PEG_Linker This compound PEG_Linker->Reaction_Mix CuAAC CuAAC (Copper-Catalyzed) SEC Size-Exclusion Chromatography (SEC) CuAAC->SEC SPAAC SPAAC (Strain-Promoted) SPAAC->SEC Reaction_Mix->CuAAC  Cu(I) catalyst  Reducing agent  Ligand Reaction_Mix->SPAAC  Cyclooctyne IEX Ion-Exchange Chromatography (IEX) SEC->IEX Purified_Conjugate Purified Bioconjugate SEC->Purified_Conjugate HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC HIC->Purified_Conjugate MS Mass Spectrometry (MS) Purified_Conjugate->MS NMR NMR Spectroscopy Purified_Conjugate->NMR HPLC HPLC Analysis Purified_Conjugate->HPLC Final_Product Characterized Bioconjugate MS->Final_Product NMR->Final_Product HPLC->Final_Product

Fig. 1: General workflow for this compound bioconjugation.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and outcomes for CuAAC and SPAAC reactions. These values should be used as a starting point for optimization.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterRecommended RangeNotes
Molar Ratio (this compound : Alkyne) 1:1 to 5:1An excess of the PEG linker can drive the reaction to completion, but may complicate purification.
Copper(I) Source CuSO₄ with a reducing agentTypically, copper(II) sulfate is used with sodium ascorbate to generate Cu(I) in situ.
Copper(I) Concentration 50 µM - 1 mMHigher concentrations can increase reaction rates but may also lead to biomolecule degradation.
Reducing Agent (e.g., Sodium Ascorbate) 5-10 fold molar excess over Cu(I)Essential to maintain copper in its active Cu(I) state.
Ligand (e.g., TBTA, THPTA) 1-5 fold molar excess over Cu(I)Stabilizes the Cu(I) ion, improves reaction rate, and protects the biomolecule.
Solvent Aqueous buffers (e.g., PBS, HEPES) pH 6.5-8.0Co-solvents like DMSO or DMF can be used to improve solubility.
Temperature Room Temperature (20-25°C)Reactions are typically efficient at room temperature.
Reaction Time 30 minutes - 24 hoursDependent on reactant concentrations and the specific biomolecule.
Typical Yield >70% to near quantitativeYields are generally high but can be influenced by the complexity of the biomolecule.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters

ParameterRecommended RangeNotes
Molar Ratio (this compound : Cyclooctyne) 1:1 to 1:4An excess of the cyclooctyne is often used to ensure complete consumption of the azide.
Cyclooctyne Reagent DBCO, BCNDBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) are common choices with varying reactivity.
Second-Order Rate Constant (k₂) 0.18 - 1.22 M⁻¹s⁻¹Varies with the specific cyclooctyne, azide, buffer, and pH.
Solvent Aqueous buffers (e.g., PBS, HEPES) pH 7.0-8.5Buffer choice can significantly impact reaction kinetics.
Temperature 4°C to 37°CReactions can be performed at physiological temperatures.
Reaction Time 1 - 24 hoursGenerally slower than CuAAC but highly biocompatible.
Typical Yield High to quantitativeDependent on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water)

  • Degassed buffers

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the alkyne-modified protein in a degassed, amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound to the desired final concentrations and molar ratio (refer to Table 1).

    • In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.

    • Add the copper/ligand complex to the protein/PEG mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE or LC-MS).

  • Purification:

    • Upon completion, remove unreacted PEG linker and catalyst components.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller unreacted molecules.

    • Ion-Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as each PEGylation event can alter the protein's net charge.

    • Hydrophobic Interaction Chromatography (HIC): An alternative or complementary method to IEX for purification.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the identity and purity of the bioconjugate by determining its molecular weight.

    • SDS-PAGE: Visualize the increase in molecular weight of the protein after PEGylation.

    • HPLC: Assess the purity of the final product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the procedure for conjugating this compound to a protein modified with a cyclooctyne (e.g., DBCO).

Materials:

  • Cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Reactant Preparation:

    • Ensure the cyclooctyne-modified protein is purified and in an appropriate buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a suitable reaction vessel, combine the cyclooctyne-modified protein and this compound. A 2-4 fold molar excess of the azide-PEG linker over the cyclooctyne-modified protein is a good starting point.

    • The final concentration of any organic solvent (like DMSO) should ideally be kept below 5% (v/v) to minimize potential effects on protein structure.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted this compound using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the successful conjugation using methods described in the CuAAC protocol (Mass Spectrometry, SDS-PAGE, HPLC).

Signaling Pathways and Logical Relationships

The "click chemistry" reactions described do not directly modulate signaling pathways but rather provide a tool to create bioconjugates that can be used to study or influence such pathways. For example, a PEGylated therapeutic protein may have an extended half-life, leading to prolonged engagement with its target receptor and sustained downstream signaling.

The logical relationship in these protocols is a straightforward chemical synthesis: the covalent linking of two molecular entities to form a new, functional molecule. The choice between CuAAC and SPAAC is a critical decision point based on the biological context of the experiment.

Reaction_Choice Start Need to Conjugate This compound Question Is the reaction in a living system or with a copper-sensitive biomolecule? Start->Question SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Question->SPAAC  Yes CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Question->CuAAC  No

Fig. 2: Decision diagram for choosing the appropriate click chemistry method.

Conclusion

This compound is a versatile and powerful tool for bioconjugation. The choice between the copper-catalyzed and strain-promoted click chemistry pathways allows for a broad range of applications, from the synthesis of well-defined therapeutic protein conjugates to the labeling of biomolecules in living cells. The protocols provided here serve as a robust starting point for researchers to apply this technology in their own work, with the understanding that optimization of reaction conditions is crucial for achieving high yields and the desired product characteristics.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC proceeds with high efficiency and specificity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[1] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[2]

Azide-PEG12-alcohol is a versatile reagent featuring a terminal azide group for participation in SPAAC reactions and a 12-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group. The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3] This reagent is particularly valuable in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4]

These application notes provide detailed protocols for performing SPAAC reactions using this compound, quantitative data to guide experimental design, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

Optimizing SPAAC reactions requires a clear understanding of the kinetic parameters and reaction conditions. The following tables summarize key quantitative data for SPAAC reactions.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneModel AzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCOBenzyl Azide~0.1 - 1.0[5]
BCNBenzyl Azide~0.14 - 0.29
DIBOBenzyl Azide0.0567 ± 0.0027
Ketone-modified DIBOBenzyl Azide0.0696 ± 0.0019

Note: Reaction rates are dependent on the specific structures of both the cyclooctyne and the azide, as well as solvent and temperature.

Table 2: Typical SPAAC Reaction Parameters

ParameterRecommended ConditionNotesReference(s)
Stoichiometry 1.5 - 10 fold molar excess of one reactantA slight excess of the less precious or more soluble component is common to drive the reaction to completion. For antibody-small molecule conjugation, a 7.5-fold excess is recommended.
Solvent Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMFThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. The final concentration of organic co-solvents like DMSO should be minimized.
Temperature 4°C to 37°CReactions are typically performed at room temperature (25°C) or physiological temperature (37°C). Lower temperatures (4°C) can be used for extended reaction times with sensitive biomolecules.
Reaction Time 2 - 24 hoursReaction times vary based on reactant concentrations and their intrinsic reactivity. Reactions are often complete within 2-4 hours at room temperature.
pH 7.0 - 8.5SPAAC reactions are generally efficient at physiological pH.

Table 3: Expected Reaction Yields

ReactantsYieldNotesReference(s)
DBCO-functionalized molecule + Azide-PEGylated moleculeHigh to QuantitativeSPAAC reactions are known for their high efficiency, often proceeding to near completion.
BCN-functionalized molecule + Azide-PEGylated moleculeHighYields are generally high, though may be slightly lower than with DBCO depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for SPAAC using this compound and a DBCO-functionalized Protein

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO moiety.

Materials:

  • DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Allow the this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, create a 10 mM stock solution.

    • Ensure the DBCO-functionalized protein is at a known concentration in the desired reaction buffer.

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the solution of the DBCO-functionalized protein.

    • Add the stock solution of this compound to the protein solution to achieve the desired molar excess (e.g., 5-10 fold molar excess of the azide).

    • If using an organic co-solvent, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to maintain protein stability.

    • Gently mix the reactants.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

    • The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift for the conjugated protein) or mass spectrometry.

  • Purification:

    • Upon completion of the reaction, remove the excess, unreacted this compound and any byproducts.

    • For proteins, size-exclusion chromatography (SEC) or dialysis are effective purification methods.

Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy

The consumption of DBCO can be monitored by the decrease in its characteristic absorbance at approximately 309-310 nm.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Reaction mixture from Protocol 1

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at 310 nm.

    • Use a reference cuvette containing the reaction buffer and this compound to zero the instrument.

  • Data Acquisition:

    • Initiate the SPAAC reaction by adding the DBCO-functionalized molecule to the cuvette containing the this compound solution.

    • Immediately begin monitoring the absorbance at 310 nm over time. Record data at regular intervals until the absorbance value stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • A decrease in absorbance at 310 nm corresponds to the consumption of the DBCO reagent.

Mandatory Visualization

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., DBCO) Alkyne->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_monitoring 3. Reaction Monitoring (Optional) cluster_purification 4. Purification cluster_analysis 5. Analysis prep_azide Prepare this compound stock solution (e.g., 10 mM in DMSO) mix Mix reactants (e.g., 5-10x molar excess of azide) prep_azide->mix prep_dbco Prepare DBCO-functionalized biomolecule in buffer (e.g., PBS) prep_dbco->mix incubate Incubate at RT (2-4h) or 4°C (12-24h) mix->incubate monitor Monitor reaction progress (e.g., SDS-PAGE, Mass Spec, UV-Vis) incubate->monitor purify Purify conjugate to remove excess reagents (e.g., SEC, Dialysis) incubate->purify If not monitoring monitor->purify analyze Characterize final conjugate (e.g., Mass Spec, HPLC) purify->analyze

Caption: Experimental workflow for bioconjugation using SPAAC.

References

Application Notes and Protocols for the Conjugation of Azide-PEG12-alcohol to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending their in vivo half-life, and reducing their immunogenicity.[1][2][3] This protocol provides a detailed, step-by-step guide for the conjugation of Azide-PEG12-alcohol to proteins. Since the terminal hydroxyl group of the PEG linker is not directly reactive with protein functional groups, this process involves a two-step chemical modification.[2][4] The first step is the activation of the alcohol group, followed by the conjugation of the activated PEG linker to the protein. The final section covers the purification of the resulting PEGylated protein.

Principle of the Method

The conjugation of this compound to a protein is achieved through a two-step process:

  • Activation of this compound: The terminal hydroxyl group of this compound is chemically activated to create a more reactive functional group. A common method is the conversion of the alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl). This transforms the hydroxyl group into a good leaving group, making it susceptible to nucleophilic attack.

  • Conjugation to the Protein: The activated Azide-PEG12-tosylate is then reacted with the protein. The primary amine groups of lysine residues on the protein surface act as nucleophiles, attacking the tosylated PEG and forming a stable ether linkage. This reaction is typically performed in a buffer at a slightly basic pH to ensure the deprotonation of the lysine ε-amino groups.

Data Presentation

The following table summarizes the key quantitative parameters for the successful conjugation of this compound to proteins.

ParameterValue/RangeNotes
Activation Step
Molar ratio of this compound to TsCl1:1.2 to 1:1.5A slight excess of TsCl ensures complete activation.
Reaction Temperature0°C to Room TemperatureThe reaction is often started at 0°C and allowed to warm to room temperature.
Reaction Time4-16 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
SolventAnhydrous Dichloromethane (DCM) or similar aprotic solventThe absence of water is critical to prevent hydrolysis of TsCl.
BaseTriethylamine (TEA) or PyridineUsed to neutralize the HCl byproduct of the reaction.
Conjugation Step
Molar ratio of Protein to Activated PEG1:10 to 1:50The optimal ratio depends on the number of available lysines and the desired degree of PEGylation.
Protein Concentration1-10 mg/mLHigher concentrations can lead to aggregation, while lower concentrations may reduce reaction efficiency.
Reaction BufferPhosphate-buffered saline (PBS) or Bicarbonate bufferAmine-free buffers are essential to avoid competing reactions.
Reaction pH7.5-9.0A slightly basic pH facilitates the nucleophilic attack by lysine residues.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability.
Reaction Time2-24 hoursThe reaction time can be optimized based on the desired degree of PEGylation.
Purification
Primary MethodSize-Exclusion Chromatography (SEC)Efficiently separates PEGylated protein from unreacted PEG and native protein.
Secondary MethodIon-Exchange Chromatography (IEX)Can separate proteins with different degrees of PEGylation.

Experimental Protocols

Part 1: Activation of this compound (Tosylation)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or pyridine (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. Continue stirring for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the Azide-PEG12-tosylate. The product should be stored under an inert atmosphere at -20°C.

Part 2: Conjugation of Activated Azide-PEG12-tosylate to Protein

Materials:

  • Protein of interest

  • Activated Azide-PEG12-tosylate

  • Phosphate-buffered saline (PBS), pH 7.5-9.0, or another suitable amine-free buffer

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the activated PEG

  • Reaction tubes

  • Shaker or rocker

Procedure:

  • Prepare a solution of the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dissolve the Azide-PEG12-tosylate in a minimal amount of DMSO or DMF to create a concentrated stock solution.

  • Add the desired molar excess of the activated PEG solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle shaking or rocking.

  • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted PEG-tosylate.

Part 3: Purification of the PEGylated Protein

Materials:

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column (optional)

  • Appropriate chromatography buffers

  • Fraction collector

  • UV spectrophotometer

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with the desired buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules.

    • Collect fractions and monitor the protein concentration using a UV spectrophotometer at 280 nm.

    • Pool the fractions containing the purified PEGylated protein.

  • Ion-Exchange Chromatography (IEX) (Optional):

    • IEX can be used to separate PEGylated proteins with different numbers of attached PEG chains, as PEGylation can alter the surface charge of the protein.

    • Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein.

    • Equilibrate the column with a low-salt buffer.

    • Load the sample and wash with the equilibration buffer.

    • Elute the bound proteins with a salt gradient. Fractions corresponding to different PEGylation states can be collected.

Part 4: Characterization of the PEGylated Protein
  • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Confirm the molecular weight of the PEGylated protein and determine the degree of PEGylation.

Visualization of the Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A This compound B Add TsCl and TEA in anhydrous DCM A->B Reaction C Activated Azide-PEG12-tosylate B->C Purification E Mix Activated PEG with Protein C->E D Protein in Amine-Free Buffer D->E F PEGylated Protein (Crude Mixture) E->F Incubation G Size-Exclusion Chromatography (SEC) F->G H Purified PEGylated Protein G->H I Ion-Exchange Chromatography (IEX) (Optional) H->I J SDS-PAGE H->J K Mass Spectrometry H->K

Caption: Workflow for the two-step conjugation of this compound to a protein.

Click Chemistry as an Alternative Approach

It is important to note that the azide group on the this compound is intended for "click chemistry". This highly efficient and specific reaction involves the cycloaddition of an azide with an alkyne. If the protein of interest can be modified to contain an alkyne group (e.g., through metabolic labeling with an alkyne-containing amino acid or chemical modification), a more direct conjugation can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Visualization of the Click Chemistry Pathway

click_chemistry_workflow cluster_protein_modification Protein Modification cluster_peg_reagent PEG Reagent cluster_conjugation Click Chemistry Conjugation cluster_purification_characterization Purification & Characterization P1 Native Protein P2 Introduce Alkyne Group P1->P2 P3 Alkyne-Modified Protein P2->P3 C1 Mix Alkyne-Protein and Azide-PEG P3->C1 PEG1 This compound PEG1->C1 C2 Add Copper(I) Catalyst (for CuAAC) C1->C2 C3 PEGylated Protein C2->C3 Reaction PC1 Purification (SEC/IEX) C3->PC1 PC2 Characterization (SDS-PAGE, MS) PC1->PC2

Caption: Alternative click chemistry workflow for protein conjugation.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and efficacy.

Polyethylene glycol (PEG) linkers are widely incorporated into ADC design due to their favorable properties. PEGylation can improve the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic payloads.[1][2] This enhancement in solubility allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[3] Furthermore, the flexible PEG chain can create a "hydration shell" around the ADC, which can reduce immunogenicity and slow plasma clearance, thereby extending its circulation half-life and increasing tumor accumulation.[3][4]

Azide-PEG12-alcohol is a heterobifunctional linker containing a 12-unit PEG chain, an azide group for bioorthogonal "click" chemistry, and a terminal alcohol. The azide functionality allows for a highly specific and efficient conjugation to an alkyne-modified drug payload via either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These click chemistry reactions are bioorthogonal, meaning they proceed with high yield under mild, aqueous conditions without interfering with biological functional groups. The alcohol group can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to enable covalent attachment to primary amines, such as the side chains of lysine residues on the antibody surface.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of ADCs using an Azide-PEG12-NHS ester linker.

Data Presentation

The length of the PEG linker is a crucial parameter that must be optimized for each specific ADC. The following tables summarize the general impact of different PEG linker lengths on key ADC performance metrics, compiled from various preclinical studies. It is important to note that these are general trends and the optimal PEG length is dependent on the specific antibody, payload, and target.

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma ClearanceIn Vivo Antitumor EfficacyReference
No PEG ~8~10 ng/mLHigh (~15 mL/day/kg)Baseline
Short PEG (PEG2-PEG4) ~8~10 ng/mLModerate (~7-10 mL/day/kg)Improved
Medium PEG (PEG8-PEG12) ~8~10 ng/mLLow (~5 mL/day/kg)Significantly Improved
Long PEG (PEG24) ~8~10 ng/mLLow (~5 mL/day/kg)Significantly Improved

Table 1: Impact of PEG Linker Length on ADC Performance. This table illustrates that increasing PEG linker length generally improves pharmacokinetic properties (lower clearance) and in vivo efficacy, while having a minimal effect on in vitro potency in this particular study.

Linker Architecture (DAR 8)Clearance RateReference
Linear (L-PEG24) High
Pendant (P-(PEG12)2) Low

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. This table highlights that a branched or pendant PEG configuration can lead to improved pharmacokinetics (slower clearance) for highly loaded ADCs compared to a linear configuration.

Experimental Protocols

Antibody Modification with Azide-PEG12-NHS Ester

This protocol describes the conjugation of an Azide-PEG12-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG12-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide as a preservative, perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Azide-PEG12-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the Azide-PEG12-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Azide-PEG12-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-modified antibody using an SEC column equilibrated with PBS, pH 7.4 to remove excess linker and quenching reagent.

    • Collect the protein fractions and determine the protein concentration and degree of labeling.

ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and an alkyne-functionalized drug payload (e.g., DBCO-drug).

Materials:

  • Azide-modified antibody

  • DBCO-functionalized drug payload

  • PBS, pH 7.4

  • SEC column for purification

Procedure:

  • Reaction Setup:

    • Combine the azide-modified antibody with a 1.5- to 5-fold molar excess of the DBCO-functionalized drug payload in PBS, pH 7.4.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction time may require optimization based on the specific reactants.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unreacted drug payload.

    • Collect the ADC fractions.

ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction between the azide-modified antibody and a terminal alkyne-functionalized drug payload.

Materials:

  • Azide-modified antibody

  • Alkyne-functionalized drug payload

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • PBS, pH 7.4

  • SEC column for purification

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM Sodium Ascorbate solution in water.

  • Catalyst Premix:

    • In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add the alkyne-functionalized drug payload (typically a 2- to 10-fold molar excess).

    • Add the catalyst premix to the antibody-drug mixture.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the ADC using an SEC column to remove the catalyst, excess drug, and other reagents.

Characterization of the ADC

a) Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.

Procedure:

  • Chromatography System: Use a HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.

  • Mobile Phases:

    • Buffer A (High Salt): 1.5 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0.

    • Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 100% Buffer A to 100% Buffer B.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.

b) In Vitro Cytotoxicity Assay (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Procedure:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

c) In Vivo Pharmacokinetic (PK) Study This study evaluates the clearance and half-life of the ADC in an animal model.

Procedure:

  • Animal Model: Use healthy rodents (e.g., mice or rats).

  • Administration: Administer the ADC intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Determine the concentration of the total antibody and/or the conjugated ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC).

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Drug Conjugation (Click Chemistry) cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb Lysine Conjugation linker Azide-PEG12-NHS Ester linker->azide_mAb adc Antibody-Drug Conjugate (ADC) azide_mAb->adc SPAAC or CuAAC drug Alkyne-Drug Payload drug->adc purified_adc Purified ADC adc->purified_adc SEC analysis DAR, Stability, Potency Analysis purified_adc->analysis

Caption: Experimental workflow for ADC synthesis using this compound.

Payload_Signaling_Pathway ADC ADC Targeting Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of a microtubule inhibitor payload (e.g., MMAE).

Logical_Relationship_SPAAC_vs_CuAAC cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Title Choice of Click Chemistry for ADC Synthesis SPAAC_Node SPAAC SPAAC_Adv Advantages: - Copper-free (biocompatible) - Bioorthogonal SPAAC_Node->SPAAC_Adv SPAAC_Disadv Disadvantages: - Slower reaction kinetics - Requires strained alkynes (e.g., DBCO) SPAAC_Node->SPAAC_Disadv CuAAC_Node CuAAC CuAAC_Adv Advantages: - Faster reaction kinetics - Uses simple terminal alkynes CuAAC_Node->CuAAC_Adv CuAAC_Disadv Disadvantages: - Requires copper catalyst (potential cytotoxicity) - Requires reducing agent and ligand CuAAC_Node->CuAAC_Disadv

Caption: Comparison of SPAAC and CuAAC for ADC conjugation.

References

Application Notes: Functionalization of Nanoparticle Surfaces with Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, diagnostics, and bioimaging. Polyethylene glycol (PEG) linkers are widely employed to improve the biocompatibility and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system.[1] This "stealth" property is crucial for enabling nanoparticles to reach their target tissues.

This document provides detailed protocols for the covalent attachment of Azide-PEG12-alcohol , a heterobifunctional linker, to the surfaces of silica-based and gold nanoparticles. The terminal azide (N₃) group serves as a versatile chemical handle for subsequent bioconjugation via highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4] This allows for the straightforward attachment of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface.

The following sections detail the necessary materials, step-by-step experimental protocols for nanoparticle functionalization, characterization methods to verify the surface modification, and a guide for subsequent click chemistry applications.

General Workflow

The overall process involves a two-stage approach: first, the activation of the terminal alcohol group of the this compound to make it reactive towards the specific nanoparticle surface, and second, the conjugation reaction itself, followed by purification and characterization.

G Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_char Phase 3: Characterization cluster_app Phase 4: Application NP_Prep Nanoparticle Synthesis (e.g., Silica or Gold) Conjugation Grafting of Activated PEG Linker to Nanoparticle NP_Prep->Conjugation Linker_Prep This compound Activation Linker_Prep->Conjugation Purification Purification (Centrifugation / Dialysis) Conjugation->Purification Characterization Physicochemical Analysis (DLS, Zeta, FTIR, TGA) Purification->Characterization Click_Chem Click Chemistry Reaction (e.g., with Alkyne-Drug) Characterization->Click_Chem

Caption: Overall experimental workflow for nanoparticle functionalization.

Protocol 1: Functionalization of Silica (or other Oxide) Nanoparticles

Silica nanoparticles possess surface silanol (Si-OH) groups. The most stable method for grafting PEG is to first convert the PEG-alcohol into a PEG-silane, which can then form a covalent siloxane (Si-O-Si) bond with the nanoparticle surface.[5]

Reaction Scheme

Caption: Reaction scheme for functionalizing silica nanoparticles.
Materials and Reagents

  • This compound

  • (3-Isocyanatopropyl)triethoxysilane (ICPTS)

  • Silica Nanoparticles (SiNPs) dispersed in ethanol or water

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Deionized (DI) Water

  • Nitrogen or Argon gas

  • Dialysis tubing (appropriate MWCO) or centrifugal filtration units

Experimental Protocol

Step A: Synthesis of Azide-PEG12-silane

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add ICPTS (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours.

  • Monitor the reaction by FTIR, looking for the disappearance of the isocyanate peak (~2250 cm⁻¹).

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude Azide-PEG12-silane product. The product can be used in the next step without further purification.

Step B: Grafting of Azide-PEG12-silane onto Silica Nanoparticles

  • Disperse the silica nanoparticles in a 95:5 (v/v) ethanol/water solution to a final concentration of 5-10 mg/mL.

  • Prepare a 20 mg/mL stock solution of the Azide-PEG12-silane from Step A in the same ethanol/water solvent.

  • Add the Azide-PEG12-silane solution to the nanoparticle dispersion. A 20- to 50-fold molar excess of the silane linker relative to the estimated surface silanol groups is recommended.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Purify the functionalized nanoparticles by repeated centrifugation (e.g., 15,000 x g for 20 minutes), removal of the supernatant, and redispersion in fresh ethanol or DI water. Perform at least three wash cycles. Alternatively, purify by dialysis against DI water for 48 hours.

  • Resuspend the final product in a buffer of choice (e.g., PBS) and store at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

The most common strategy for functionalizing gold nanoparticles involves the strong, spontaneous coordination between a thiol group and the gold surface (Au-S bond). This protocol first converts the terminal alcohol of the PEG linker into a thiol.

Reaction Scheme

G Nanoparticle Characterization Logic cluster_props Verified Properties cluster_tech Analytical Techniques NP Functionalized Nanoparticle DLS DLS NP->DLS Zeta Zeta Potential NP->Zeta FTIR FTIR Spectroscopy NP->FTIR TGA TGA NP->TGA Size Size & Aggregation (Hydrodynamic Diameter) Charge Surface Charge (Zeta Potential) Chem Chemical Identity (Azide Group Presence) Quant PEG Grafting Density (Mass Quantification) DLS->Size Zeta->Charge FTIR->Chem TGA->Quant G CuAAC Click Chemistry Workflow NP_N3 Azide-Functionalized Nanoparticle Mix Mix Components NP_N3->Mix Alkyne_Mol Alkyne-Modified Molecule (e.g., Drug, Dye, Ligand) Alkyne_Mol->Mix Catalysts Add Catalysts: - Copper (II) Sulfate - Sodium Ascorbate Mix->Catalysts Reaction Incubate (Room Temp, 2-12h) Catalysts->Reaction Purify Purify (Dialysis / Centrifugation) Reaction->Purify Final_NP Bioconjugated Nanoparticle Purify->Final_NP

References

Application Notes and Protocols for Azide-PEG12-Alcohol Conjugation via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of Azide-PEG12-alcohol to molecules functionalized with either a dibenzocyclooctyne (DBCO) or a bicyclo[6.1.0]nonyne (BCN) group. This process utilizes the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal, copper-free click chemistry.[1][2] This reaction is prized for its high specificity, efficiency, and biocompatibility, making it an ideal tool for applications in live cells, in vivo imaging, and the development of targeted drug delivery systems.[2][3]

The reaction between an azide and a strained alkyne like DBCO or BCN proceeds rapidly under mild, physiological conditions to form a stable triazole linkage.[4] The polyethylene glycol (PEG) spacer in this compound enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.

Comparative Reactivity of DBCO and BCN

The choice between DBCO and BCN as the reaction partner for this compound depends on the specific requirements of the experiment, particularly the desired reaction speed. Generally, DBCO derivatives exhibit higher reaction rates compared to BCN. However, factors such as the specific molecular structure of the reactants and the solvent system can influence the reaction kinetics.

Quantitative Data Summary

The following tables summarize key quantitative data for the SPAAC reaction, providing a basis for experimental design and optimization.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
DBCOPhenyl Azide0.033
BCNPhenyl Azide0.2
DBCOPeptide with azido-amino acid0.34
BCNPeptide with azido-amino acid0.28

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide derivatives used.

Table 2: Influence of Buffer and pH on DBCO SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
PBS7.40.32–0.85
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the conjugation of this compound and the chemical principle of the SPAAC reaction.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification azide_prep Dissolve this compound in reaction buffer mix Mix reactants azide_prep->mix cyclo_prep Dissolve DBCO/BCN-functionalized molecule in compatible solvent cyclo_prep->mix incubate Incubate at RT (2-12h) or 4°C (overnight) mix->incubate monitor Monitor reaction progress (e.g., HPLC, SDS-PAGE) incubate->monitor purify Purify conjugate (e.g., SEC, Dialysis) monitor->purify

General experimental workflow for SPAAC.

spaac_reaction Chemical Principle of SPAAC cluster_reactants Reactants cluster_product Product azide This compound product Stable Triazole Conjugate azide->product Strain-Promoted [3+2] Cycloaddition dbco_bcn DBCO or BCN -functionalized Molecule dbco_bcn->product

The [3+2] dipolar cycloaddition reaction.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with DBCO or BCN functionalized molecules. Optimization may be required based on the specific properties of the reactants.

Protocol 1: General Procedure for SPAAC with a DBCO-Functionalized Molecule

This protocol details the cycloaddition reaction between this compound and a molecule functionalized with a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Compatible organic solvent for dissolving the DBCO-molecule (e.g., DMSO), if necessary

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in the reaction buffer to the desired final concentration (typically in the millimolar range).

    • If the DBCO-functionalized molecule is not readily soluble in the reaction buffer, dissolve it first in a minimal amount of a compatible organic solvent like DMSO. Then, dilute it into the reaction buffer. The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid denaturation if working with proteins.

  • Reaction Incubation:

    • Mix the solution of this compound with the solution of the DBCO-functionalized molecule. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The optimal reaction time can vary depending on the concentration and reactivity of the reactants.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for protein conjugations), which will show the formation of the product and the consumption of the starting materials. The disappearance of the DBCO absorbance at approximately 310 nm can also be monitored by UV-Vis spectroscopy.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials. Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or HPLC, depending on the properties of the conjugate.

Protocol 2: General Procedure for SPAAC with a BCN-Functionalized Molecule

This protocol outlines the cycloaddition reaction between this compound and a molecule functionalized with a BCN group.

Materials:

  • This compound

  • BCN-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Compatible organic solvent for dissolving the BCN-molecule (e.g., DMSO), if necessary

Procedure:

  • Reactant Preparation:

    • Prepare a solution of this compound in the chosen reaction buffer at the desired concentration.

    • Dissolve the BCN-functionalized molecule. If necessary, use a minimal amount of a compatible organic solvent like DMSO before diluting with the reaction buffer.

  • Reaction Incubation:

    • Combine the solutions of this compound and the BCN-functionalized molecule. A 1.5 to 5-fold molar excess of one reactant is typically used.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction time may need to be optimized based on the specific reactants.

  • Monitoring the Reaction (Optional):

    • Reaction progress can be monitored by techniques such as ¹H NMR spectroscopy, which can track the disappearance of reactant peaks and the appearance of product peaks. Other methods like HPLC or LC-MS are also applicable.

  • Purification:

    • After the reaction has reached completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted starting materials.

Important Considerations and Troubleshooting

  • Stability: DBCO moieties can be sensitive to strong acids and may lose reactivity over time due to oxidation or addition of water to the triple bond, especially during storage. BCN linkers are reported to be more stable than DBCO linkers in the presence of the reducing agent TCEP, but may exhibit lower stability in some intracellular environments.

  • Side Reactions: While SPAAC is highly bioorthogonal, the BCN group can show some reactivity towards thiols, which could lead to off-target labeling with cysteine-containing proteins.

  • Solvent Choice: The reaction can be performed in a variety of aqueous buffers. The use of organic co-solvents should be carefully considered as they can impact reaction rates.

  • Concentration: The reaction rate is dependent on the concentration of the reactants. Higher concentrations will lead to faster reaction times.

  • Purification: Thorough purification is crucial to remove any unreacted labeling reagents, which could interfere with downstream applications.

References

Revolutionizing Bioconjugation: Techniques for PEGylating Peptides and Oligonucleotides with Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – In the dynamic landscape of drug development and biomedical research, the modification of therapeutic biomolecules to enhance their efficacy and pharmacokinetic properties is of paramount importance. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as peptides and oligonucleotides, stands out as a leading strategy to improve solubility, stability, and in vivo circulation time. This document provides detailed application notes and protocols for the PEGylation of peptides and oligonucleotides using Azide-PEG12-alcohol, a versatile reagent that enables precise and efficient conjugation through "click chemistry."

These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to two powerful bioorthogonal ligation techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By leveraging the azide functionality of this compound, these methods allow for the site-specific attachment of a discrete 12-unit PEG chain, providing a homogenous product with well-defined characteristics.

Introduction to PEGylation with this compound

The covalent modification of peptides and oligonucleotides with PEG chains can significantly enhance their therapeutic potential. Benefits of PEGylation include:

  • Increased Hydrophilicity: Improving solubility in aqueous media.

  • Enhanced Stability: Protecting against enzymatic degradation.

  • Reduced Immunogenicity: Masking epitopes that could trigger an immune response.

  • Improved Pharmacokinetics: Increasing hydrodynamic volume, which reduces renal clearance and prolongs circulation half-life.[1]

This compound is a heterobifunctional linker featuring a terminal azide group for "click" conjugation and a hydroxyl group that can be further functionalized if needed. The discrete length of the PEG12 chain ensures a monodisperse product, simplifying characterization and ensuring batch-to-batch consistency.

The core of these PEGylation techniques lies in the highly efficient and specific azide-alkyne cycloaddition reaction, commonly known as "click chemistry."[2][3] This application note will detail protocols for both the copper-catalyzed (CuAAC) and copper-free (SPAAC) versions of this reaction.

Core PEGylation Strategies: CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the biomolecule and the experimental setup.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the use of a copper(I) catalyst to join an azide (from this compound) and a terminal alkyne-modified peptide or oligonucleotide.[4][5] It is known for its fast reaction kinetics and high efficiency. However, the potential for copper-mediated damage to the biomolecule must be considered.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), pre-installed on the peptide or oligonucleotide. The inherent ring strain of the cyclooctyne drives the reaction with the azide without the need for a metal catalyst, making it ideal for applications where copper cytotoxicity is a concern, such as in living systems.

The general workflow for both methods involves the preparation of the functionalized biomolecule (alkyne- or DBCO-modified), the PEGylation reaction with this compound, and subsequent purification and characterization of the conjugate.

General PEGylation Workflow cluster_prep Biomolecule Preparation cluster_peg PEGylation Reaction cluster_purify Purification & Characterization Peptide_Oligo Peptide or Oligonucleotide Functionalization Introduce Alkyne or DBCO Peptide_Oligo->Functionalization Purified_Biomolecule Purified Functionalized Biomolecule Functionalization->Purified_Biomolecule Reaction CuAAC or SPAAC Reaction Purified_Biomolecule->Reaction Azide_PEG This compound Azide_PEG->Reaction Crude_Product Crude PEGylated Product Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Characterization Mass Spectrometry / HPLC Analysis Purification->Characterization Final_Product Purified PEGylated Conjugate Characterization->Final_Product

General workflow for peptide and oligonucleotide PEGylation.

Quantitative Data Summary

The efficiency of PEGylation can be influenced by several factors, including the reaction conditions, the nature of the biomolecule, and the chosen click chemistry method. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of CuAAC and SPAAC for Peptide and Oligonucleotide PEGylation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally fasterSlower, dependent on the cyclooctyne used
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO) + Azide
Typical Yield >95%80-99%
Typical Reaction Time 1 - 4 hours2 - 12 hours
Optimal Temperature Room Temperature4°C to Room Temperature

Table 2: Typical Reaction Conditions and Yields

BiomoleculeReaction TypeKey ReagentsTypical Yield (%)Reference
Alkyne-modified PeptideCuAACCuSO₄, Sodium Ascorbate, THPTA>95%
DBCO-modified PeptideSPAACThis compound>90%
Alkyne-modified OligonucleotideCuAACCuSO₄, Sodium Ascorbate, THPTA>90%
DBCO-modified OligonucleotideSPAACThis compound>95%

Experimental Protocols

Protocol 1: PEGylation of an Alkyne-Modified Peptide via CuAAC

This protocol describes the copper-catalyzed click reaction between an alkyne-functionalized peptide and this compound.

CuAAC PEGylation Workflow for Peptides Start Start Prepare_Peptide Dissolve Alkyne-Peptide in Buffer Start->Prepare_Peptide Mix_Reagents Combine Peptide, PEG, and Catalyst Solutions Prepare_Peptide->Mix_Reagents Prepare_PEG Dissolve this compound in Buffer Prepare_PEG->Mix_Reagents Prepare_Catalyst Prepare Cu(I) Catalyst Solution (CuSO4 + THPTA + Ascorbate) Prepare_Catalyst->Mix_Reagents Incubate Incubate at Room Temperature (1-4 hours) Mix_Reagents->Incubate Purify Purify by RP-HPLC Incubate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End End Analyze->End

Workflow for CuAAC-mediated peptide PEGylation.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvents for HPLC: Acetonitrile (ACN) and water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in the reaction buffer.

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I)-THPTA complex.

    • To a separate reaction tube, add the alkyne-peptide solution to a final concentration of 1 mM.

    • Add the this compound stock solution to achieve a 1.5 to 3-fold molar excess over the peptide.

    • Add the pre-mixed Cu(I)-THPTA complex to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC-MS.

  • Purification:

    • Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and catalyst components using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: PEGylation of a DBCO-Modified Oligonucleotide via SPAAC

This protocol details the copper-free click reaction between a DBCO-functionalized oligonucleotide and this compound.

SPAAC PEGylation Workflow for Oligonucleotides Start Start Prepare_Oligo Dissolve DBCO-Oligonucleotide in Azide-Free Buffer Start->Prepare_Oligo Mix_Reagents Combine Oligonucleotide and PEG Solutions Prepare_Oligo->Mix_Reagents Prepare_PEG Dissolve this compound in Buffer Prepare_PEG->Mix_Reagents Incubate Incubate at Room Temperature or 4°C (2-12 hours) Mix_Reagents->Incubate Purify Purify by IEX-HPLC or RP-HPLC Incubate->Purify Analyze Analyze by Mass Spectrometry and HPLC Purify->Analyze End End Analyze->End

Workflow for SPAAC-mediated oligonucleotide PEGylation.

Materials:

  • DBCO-modified oligonucleotide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (ensure it is azide-free)

  • Solvents for HPLC purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the DBCO-modified oligonucleotide in the azide-free reaction buffer to a final concentration of 100 µM.

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-oligonucleotide solution with a 2 to 5-fold molar excess of the this compound stock solution.

  • Incubation:

    • Mix the components gently and incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by HPLC.

  • Purification:

    • Purify the PEGylated oligonucleotide using ion-exchange (IEX) HPLC or RP-HPLC to remove unreacted starting materials.

  • Characterization:

    • Analyze the purified product by mass spectrometry to confirm the successful conjugation and by analytical HPLC to assess purity.

Troubleshooting

A summary of common issues and potential solutions is provided below.

Table 3: Troubleshooting Guide for PEGylation Reactions

IssuePossible CauseSuggested Solution
Low Reaction Yield Incomplete reactionIncrease reaction time, temperature (for CuAAC), or the molar excess of the PEG reagent.
Degradation of biomoleculeFor CuAAC, ensure the use of a copper-chelating ligand like THPTA. For sensitive molecules, consider switching to SPAAC.
Inactive reagentsUse freshly prepared reagents, especially the sodium ascorbate solution for CuAAC.
Multiple Products Non-specific PEGylationEnsure site-specific incorporation of the alkyne or DBCO group on the biomolecule.
Aggregation of conjugatesOptimize buffer conditions (e.g., pH, salt concentration) or consider a PEG linker with a different length.
Difficulty in Purification Co-elution of product and excess PEGOptimize the HPLC gradient to improve separation. For large excesses of PEG, consider an alternative purification method like size-exclusion chromatography.

Conclusion

The use of this compound in conjunction with CuAAC and SPAAC click chemistry provides a powerful and versatile platform for the precise PEGylation of peptides and oligonucleotides. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to successfully implement these techniques, leading to the development of novel bioconjugates with enhanced therapeutic properties. The choice between the copper-catalyzed and copper-free approach will depend on the specific needs of the application, with both methods offering high efficiency and specificity.

References

Application Notes and Protocols for Biocompatible Hydrogels using Azide-PEG12-alcohol in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized as scaffolds in tissue engineering and regenerative medicine due to their excellent biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). The use of "click chemistry," specifically the azide-alkyne cycloaddition reaction, offers a highly efficient and bioorthogonal method for hydrogel formation under mild, cell-friendly conditions. This document provides detailed application notes and protocols for creating biocompatible hydrogels using Azide-PEG12-alcohol, a short-chain, hydrophilic, azide-functionalized PEG linker.

These hydrogels can be formed through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition. The choice of crosslinking chemistry will depend on the specific application, with SPAAC being preferred for applications involving the encapsulation of living cells due to the absence of cytotoxic copper catalysts.

Materials and Equipment

  • Polymers:

    • This compound (or other azide-functionalized PEG)

    • Alkyne-functionalized crosslinker (e.g., a multi-arm PEG-alkyne, Dibenzocyclooctyne (DBCO)-functionalized PEG)

  • Solvents and Buffers:

    • Dulbecco's Phosphate-Buffered Saline (DPBS)

    • Cell culture medium (e.g., DMEM)

    • Ultrapure water

  • For CuAAC:

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • For Cell Culture and Viability Assays:

    • Desired cell type for encapsulation

    • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)

    • Fluorescence microscope

  • For Characterization:

    • Rheometer with parallel plate geometry

    • Scanning Electron Microscope (SEM)

    • Lyophilizer

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for applications involving cell encapsulation.

  • Prepare Precursor Stock Solutions:

    • Dissolve this compound in sterile DPBS to achieve the desired final concentration (e.g., 10% w/v).

    • Dissolve the DBCO-functionalized crosslinker in sterile DPBS to achieve the desired final concentration (e.g., 10% w/v).

    • Ensure the molar ratio of azide to alkyne groups is 1:1 for optimal crosslinking.

    • Sterile filter both solutions through a 0.22 µm syringe filter.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix equal volumes of the this compound and DBCO-crosslinker solutions.

    • For cell encapsulation, first resuspend the desired cell concentration in the this compound solution before mixing with the crosslinker.

    • Gently pipette to mix. Gelation should occur within minutes at room temperature.[1][2]

Protocol 2: Hydrogel Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for acellular scaffolds.

  • Prepare Precursor Stock Solutions:

    • Dissolve this compound and an alkyne-functionalized crosslinker in ultrapure water to the desired concentrations.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the this compound and alkyne-crosslinker solutions.

    • Add CuSO₄ to a final concentration of 1-5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Vortex briefly to mix. Gelation will occur rapidly.

Hydrogel Characterization

Rheological Analysis

The viscoelastic properties of the hydrogels can be characterized using a rheometer.[3][4]

  • Prepare the hydrogel directly on the rheometer's lower plate by mixing the precursor solutions.

  • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation kinetics, observing the crossover of the storage modulus (G') and loss modulus (G'').

  • Once gelation is complete, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to determine the frequency-dependent behavior of the hydrogel.

  • Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to identify the linear viscoelastic region.

Swelling Behavior
  • Prepare hydrogel discs of a known initial weight (W_i).

  • Immerse the discs in DPBS at 37°C.

  • At various time points, remove the hydrogels, gently blot to remove excess surface water, and weigh (W_s).

  • The swelling ratio is calculated as: (W_s - W_i) / W_i.

Degradation Profile

The degradation of the hydrogel can be monitored by changes in mass or mechanical properties over time when incubated in a relevant buffer (e.g., PBS or a simulated body fluid) at 37°C.[5] The inclusion of hydrolytically or enzymatically labile linkages in the crosslinker can be used to create biodegradable hydrogels.

Biocompatibility and Cell Viability

In Vitro Cell Viability

Cell viability within the hydrogel can be assessed using a Live/Dead assay.

  • Encapsulate cells in the hydrogel as described in Protocol 1.

  • Culture the cell-laden hydrogels in appropriate cell culture medium.

  • At desired time points, wash the hydrogels with DPBS.

  • Incubate the hydrogels in a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) for 30-60 minutes at 37°C, protected from light.

  • Wash with DPBS and visualize using a fluorescence microscope.

In Vivo Biocompatibility

The in vivo inflammatory response to the hydrogel can be evaluated by subcutaneous implantation in an animal model (e.g., mouse or rat).

  • Implant sterile hydrogel discs subcutaneously.

  • At various time points (e.g., 1, 2, and 4 weeks), explant the hydrogels and surrounding tissue.

  • Fix, section, and stain the tissue with Hematoxylin and Eosin (H&E) to observe the cellular infiltrate and fibrous capsule formation.

  • Immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages) can provide more detailed information about the immune response.

Data Presentation

Table 1: Rheological Properties of this compound Hydrogels

Hydrogel FormulationGelation Time (s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
5% (w/v) PEG, 1:1 Azide:AlkyneExperimentally DeterminedExperimentally DeterminedExperimentally Determined
10% (w/v) PEG, 1:1 Azide:AlkyneExperimentally DeterminedExperimentally DeterminedExperimentally Determined
15% (w/v) PEG, 1:1 Azide:AlkyneExperimentally DeterminedExperimentally DeterminedExperimentally Determined

Table 2: Swelling and Degradation Characteristics

Hydrogel FormulationSwelling Ratio at 24hMass Loss at 7 days (%)
5% (w/v) PEGExperimentally DeterminedExperimentally Determined
10% (w/v) PEGExperimentally DeterminedExperimentally Determined
15% (w/v) PEGExperimentally DeterminedExperimentally Determined

Table 3: In Vitro Cell Viability

Cell TypeTime Point% Viability
FibroblastsDay 1Experimentally Determined
FibroblastsDay 3Experimentally Determined
FibroblastsDay 7Experimentally Determined
ChondrocytesDay 1Experimentally Determined
ChondrocytesDay 3Experimentally Determined
ChondrocytesDay 7Experimentally Determined

Visualizations

G cluster_0 Hydrogel Synthesis (SPAAC) cluster_1 Hydrogel Characterization cluster_2 Biocompatibility Assessment a This compound Stock Solution c Mix Precursors (Optional: with cells) a->c b DBCO-Crosslinker Stock Solution b->c d In Situ Gelation c->d Click Reaction e Rheological Analysis d->e f Swelling Study d->f g Degradation Assay d->g h In Vitro Cell Viability d->h i In Vivo Implantation d->i

Caption: Experimental workflow for hydrogel synthesis and evaluation.

G cluster_0 Bioactive Hydrogel Microenvironment cluster_1 Cellular Response hydrogel This compound Hydrogel (Biofunctionalized) ecm Secreted ECM Proteins (e.g., Collagen, Fibronectin) hydrogel->ecm gf Immobilized Growth Factors (e.g., TGF-β, VEGF) hydrogel->gf receptors Cell Surface Receptors (e.g., Integrins) ecm->receptors Adhesion gf->receptors Binding cell Encapsulated Cell signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) receptors->signaling Activation response Cellular Functions (Proliferation, Differentiation, Migration) signaling->response Regulation

Caption: Bioactive hydrogel influence on cell signaling pathways.

References

Application Note: Comprehensive Analytical Methods for the Characterization of Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azide-PEG12-alcohol is a heterobifunctional linker that is instrumental in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker contains three key chemical motifs: a terminal azide group for "click chemistry" reactions, a hydrophilic 12-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal hydroxyl group for further chemical modification.[2][3] Given its role in constructing complex molecular architectures, rigorous analytical characterization is imperative to confirm its identity, purity, and stability, thereby ensuring the reproducibility and reliability of subsequent conjugation reactions.

This application note provides a comprehensive overview and detailed protocols for the analytical characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques Overview

A combination of orthogonal analytical methods is essential for the unambiguous characterization of this compound.

  • Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information by mapping the chemical environment of all hydrogen atoms in the molecule. It is used to confirm the presence of the PEG backbone, the azide, and the alcohol termini, and can be used for quantitative analysis.[4]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to verify the mass of the parent molecule and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Serves as a primary method for assessing the purity of the conjugate. Reversed-phase HPLC separates the target compound from starting materials, by-products, and other impurities based on polarity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used to identify the presence of specific functional groups. It is particularly effective for confirming the characteristic asymmetric stretch of the azide group.

Below is a general workflow for the characterization process.

G cluster_0 Characterization Workflow cluster_1 Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR ¹H NMR Spectroscopy (Structural Confirmation) FTIR->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS HPLC HPLC (Purity Assessment) MS->HPLC Final Qualified This compound HPLC->Final

A high-level workflow for the synthesis and analytical characterization of this compound.

Results and Data Interpretation

The following tables summarize the expected quantitative data from the analysis of a pure this compound sample.

Table 1: ¹H NMR Spectroscopy Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.75 - 3.55multiplet~44HO-CH ₂-CH ₂-O (PEG backbone)
~3.64singlet-Central peak of the PEG repeating unit
~3.38triplet2HCH ₂-N₃
~2.50triplet (broad)1HCH ₂-OH

Note: The integration values are relative and should be referenced to a known standard for quantitative analysis. The large signal at ~3.64 ppm corresponds to the repeating ethylene glycol units.

Table 2: Mass Spectrometry Data

TechniqueModeExpected [M+Na]⁺ (m/z)Interpretation
ESI-MSPositive594.7Sodium adduct of this compound (C₂₄H₄₉N₃O₁₂)
MALDI-TOF MSPositive594.7Sodium adduct of this compound (C₂₄H₄₉N₃O₁₂)

Note: The molecular weight of this compound is 571.7 g/mol . In ESI and MALDI-MS, PEG compounds readily form adducts with alkali metals like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Table 3: Reversed-Phase HPLC Data

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Charged Aerosol Detector (CAD)
Expected ResultA single major peak indicating >95% purity

Note: Due to the lack of a strong chromophore, detection can be challenging. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provides a more uniform response for PEG-containing molecules.

Table 4: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2900 (sharp)StrongC-H stretch (alkane)
~2100 (sharp)StrongN=N=N asymmetric stretch (azide)
~1100 (strong)StrongC-O-C stretch (ether, PEG backbone)

Note: The most characteristic peak is the strong, sharp absorbance around 2100 cm⁻¹, which is a definitive indicator of the azide functional group.

Experimental Protocols & Methodologies

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Collect the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all peaks and assign them according to the expected structure as detailed in Table 1.

Protocol for Mass Spectrometry (MALDI-TOF)

This protocol outlines a common method for analyzing PEG standards, which is applicable here.

G cluster_0 MALDI-TOF MS Protocol prep_matrix Prepare Matrix Solution (e.g., 15.8 mg CHCA in 1 mL Ethanol) mix Mix Solutions (Matrix:Cation:Analyte in 5:1:1 ratio) prep_matrix->mix prep_cation Prepare Cationizing Agent (e.g., 5.9 mg NaTFA in 1 mL Ethanol) prep_cation->mix prep_analyte Prepare Analyte Solution (e.g., 1 mg/mL this compound in Water or Ethanol) prep_analyte->mix spot Spot 0.5 µL of Mixture onto MALDI Target Plate mix->spot dry Air Dry the Spot (Co-crystallization) spot->dry analyze Analyze in MALDI-TOF MS (Reflector Positive Ion Mode) dry->analyze

A typical sample preparation workflow for MALDI-TOF MS analysis of a PEG conjugate.
  • Reagent Preparation:

    • Matrix: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 15.8 mg/mL in ethanol.

    • Cationizing Agent: Prepare a solution of sodium trifluoroacetate (NaTFA) at 5.9 mg/mL in ethanol.

    • Analyte: Prepare a solution of this compound at approximately 1 mg/mL in deionized water or ethanol.

  • Sample Spotting:

    • In an Eppendorf tube, mix the matrix, cationizing agent, and analyte solutions in a 5:1:1 volumetric ratio.

    • Vortex briefly to ensure homogeneity.

    • Spot 0.5 µL of the final mixture onto a ground steel MALDI target plate and allow it to air dry completely.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the spectrum in positive ion reflector mode.

    • Calibrate the instrument using a known PEG standard.

    • Analyze the resulting spectrum for the expected [M+Na]⁺ ion peak.

Protocol for Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate a C18 column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the detector wavelength (if using UV) or configure the CAD/ELSD settings.

  • Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as described in Table 3.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol for FTIR Spectroscopy
  • Sample Preparation: As this compound is often a liquid or a waxy solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the key characteristic peaks as listed in Table 4, paying special attention to the strong azide peak around 2100 cm⁻¹.

Logical Relationships of Functional Groups

The diagram below illustrates the key components of the this compound molecule and which analytical technique is best suited to confirm each part.

G cluster_0 Molecular Structure & Analysis cluster_1 Primary Analytical Technique Molecule This compound Azide Azide Group (N₃) Molecule->Azide PEG PEG12 Chain (-(CH₂CH₂O)₁₂-) Molecule->PEG Alcohol Alcohol Group (-OH) Molecule->Alcohol FTIR FTIR (~2100 cm⁻¹) Azide->FTIR NMR_MS ¹H NMR (~3.6 ppm) & Mass Spec PEG->NMR_MS NMR_OH ¹H NMR (~2.5 ppm) Alcohol->NMR_OH

Mapping of molecular components to their primary characterization techniques.

The characterization of this compound requires a multi-faceted analytical approach. By combining ¹H NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group verification, researchers can ensure the quality and integrity of this critical bioconjugation linker. The protocols and expected data presented in this application note serve as a comprehensive guide for scientists and drug development professionals to achieve reliable and reproducible results in their research endeavors.

References

Preparation of Azide-PEG12-alcohol Stock Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azide-PEG12-alcohol is a versatile heterobifunctional linker commonly employed in bioconjugation and drug delivery research. Its structure incorporates a terminal azide group, which can readily participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The molecule is further functionalized with a terminal hydroxyl group, allowing for subsequent derivatization, and a 12-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility and provides spatial separation between conjugated molecules.[1][2][3] This document provides a detailed protocol for the preparation of stock solutions of this compound for various laboratory applications, with a strong emphasis on safety and proper handling techniques.

Physicochemical Data and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible stock solution preparation. The key quantitative data is summarized in the table below.

PropertyValueReference
Chemical Formula C₂₄H₄₉N₃O₁₂[1]
Molecular Weight 571.67 g/mol [4]
Appearance Colorless oil / Liquid
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DMF, DCM
Storage (Neat) -20°C for long-term storage
CAS Number 73342-16-2

Safety Precautions and Handling

Organic azides are energetic compounds and must be handled with care. While this compound is generally stable, adherence to safety protocols is mandatory to mitigate potential risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its solutions.

  • Ventilation: All handling of the neat compound and preparation of stock solutions should be performed in a well-ventilated chemical fume hood.

  • Avoid Incompatible Materials:

    • Acids: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form shock-sensitive and explosive metal azides. Use plastic or ceramic spatulas.

    • Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane (DCM) or chloroform in reactions, as they can form explosive di- and tri-azidomethane. While DCM is a suitable solvent for dissolution, it should be used with caution in subsequent reaction steps.

  • Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste disposal procedures. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). This concentration is commonly used in click chemistry applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Plastic or ceramic spatula

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound using a plastic or ceramic spatula and transfer it to a suitable microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.72 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Storage: Store the resulting stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial). For long-term storage (months to years), -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Calculation for Stock Solution Preparation:

To calculate the volume of solvent needed to achieve a desired concentration, use the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

Example Calculation for 1 mL of 10 mM Stock Solution:

  • Mass: 5.72 mg = 0.00572 g

  • Molecular Weight: 571.67 g/mol

  • Concentration: 10 mM = 0.010 mol/L

Volume (L) = 0.00572 g / (571.67 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of an this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Gather Materials & Reagents equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound (Use non-metal spatula) equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end safety Safety First! Work in Fume Hood Wear PPE

Caption: Workflow for Preparing this compound Stock Solution.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when PEG linkers are involved.

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions with PEGylated molecules in a question-and-answer format.

Q1: I am observing very low to no product formation in my CuAAC reaction involving a PEG linker. What are the potential causes and how can I troubleshoot this?

Low or no product formation can stem from several factors related to your reactants, catalyst system, or reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive or Degraded Reactants:

    • Azide/Alkyne Functionality: Ensure the starting materials containing the azide and alkyne functional groups have not degraded. It is crucial to verify the successful modification of your molecules with these groups.

    • Solution: Use fresh, high-quality reagents. Store azide and alkyne-containing compounds, especially those with sensitive functional groups, under appropriate conditions (e.g., at -20°C or -80°C, protected from light and moisture)[1]. Prepare fresh solutions before each experiment[1].

  • Ineffective Catalyst System:

    • Copper (I) Oxidation: The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state in solution[2].

    • Solution:

      • Use a Reducing Agent: The most common method to maintain the Cu(I) state is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate[2]. A 3- to 10-fold excess of sodium ascorbate is often employed[2].

      • Add a Stabilizing Ligand: Use a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine) to protect the Cu(I) from oxidation and disproportionation. It is recommended to use at least five equivalents of the ligand relative to the copper catalyst.

      • Oxygen-Free Environment: While some protocols suggest air is required to advance the redox potential, in many cases, deoxygenating the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can prevent premature oxidation of the Cu(I) catalyst.

  • Suboptimal Reaction Conditions:

    • Concentration: Low reactant concentrations can lead to inefficient reactions.

    • Solution: Increase the concentration of one or both reactants.

    • pH: The pH of the reaction buffer can influence the reaction rate.

    • Solution: Optimize the reaction buffer and pH. For bioconjugations, a slightly alkaline pH (7.5-8.5) can sometimes increase the reaction rate.

    • Temperature and Time: The reaction may be too slow at the current temperature.

    • Solution: Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C) and extend the reaction time, monitoring the progress over 24-48 hours.

  • Steric Hindrance from the PEG Linker:

    • The PEG chain can sterically hinder the azide or alkyne group, preventing efficient reaction.

    • Solution: Consider introducing a spacer between the PEG linker and the reactive group to increase its accessibility.

Q2: My reaction is producing significant side products, leading to a low yield of the desired PEGylated conjugate. What are these side products and how can I minimize them?

Side product formation can compete with the desired CuAAC reaction, reducing the yield and complicating purification.

Common Side Reactions & Mitigation Strategies:

  • Glaser Coupling: This is a common side reaction involving the oxidative homocoupling of terminal alkynes, which can be promoted by copper catalysts.

    • Solution:

      • Minimize Oxygen: Deoxygenate the reaction mixture thoroughly.

      • Use a Ligand: A suitable copper ligand can help suppress this side reaction.

      • Control Copper Concentration: Use the minimum effective concentration of the copper catalyst.

  • Reactive Oxygen Species (ROS) Formation: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate ROS, which can degrade sensitive biomolecules, particularly those containing amino acids like histidine, arginine, cysteine, and methionine.

    • Solution:

      • Use a Ligand: Ligands like THPTA can help to intercept and reduce ROS.

      • Add Scavengers: Consider adding scavengers like aminoguanidine to protect sensitive residues.

  • Precipitation: The formation of an insoluble precipitate during the reaction can indicate product aggregation or catalyst precipitation, which can halt the reaction.

    • Solution:

      • Adjust Solvent: Ensure the chosen solvent system can solubilize both the starting materials and the final PEGylated product. The addition of co-solvents may be necessary.

      • Optimize Concentrations: Very high reactant concentrations can sometimes lead to aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q: Can the PEG linker itself interfere with the CuAAC reaction?

A: Yes, in several ways. The PEG chain can cause steric hindrance, making it difficult for the azide and alkyne moieties to come together for the reaction. Additionally, the ether oxygens in the PEG backbone can potentially chelate the copper catalyst, which might affect its catalytic activity. Using a PEG linker with a spacer between the PEG chain and the reactive group can help mitigate steric hindrance.

Q: What is the optimal ratio of reactants and catalyst for a CuAAC reaction with a PEGylated substrate?

A: The optimal ratios can vary depending on the specific substrates and reaction conditions. However, a good starting point is a slight excess of one of the reactants (e.g., 1.1 to 1.5 equivalents of the smaller molecule). For the catalyst system, typical concentrations range from 0.1 to 2 mol% of a copper source. The reducing agent, such as sodium ascorbate, is usually added in a 3- to 10-fold excess relative to the copper catalyst. The stabilizing ligand, like THPTA, is often used in a 5-fold excess relative to the copper.

Q: How do I purify my PEGylated product after the CuAAC reaction?

A: Purification of PEGylated molecules can be challenging. Several techniques can be employed, often in combination:

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted starting materials, excess reagents, and by-products.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful complementary technique to IEX for purifying PEGylated proteins.

  • Aqueous Biphasic Systems (ABS): This non-chromatographic technique can be used for the separation of PEGylated conjugates from the unreacted protein.

  • Ultrafiltration/Diafiltration: Membrane-based separation methods can be used to remove small molecule impurities and for buffer exchange.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing CuAAC reactions involving PEG linkers.

Table 1: Recommended Reagent Concentrations and Ratios

ComponentRecommended Concentration/RatioRationale
Copper(II) Source (e.g., CuSO₄) 0.1 - 2 mol%Catalytic amount to initiate the reaction.
Reducing Agent (e.g., Sodium Ascorbate) 3- to 10-fold excess relative to Cu(II)To ensure efficient reduction of Cu(II) to the active Cu(I) state.
Stabilizing Ligand (e.g., THPTA) ≥ 5 equivalents relative to Cu(II)To protect the Cu(I) catalyst from oxidation and suppress side reactions.
Reactant Molar Ratio (Alkyne:Azide) 1:1 to 1:1.5 (or vice versa)A slight excess of the less precious reactant can drive the reaction to completion.

Table 2: Influence of Reaction Conditions on Yield

ParameterConditionEffect on Yield
Temperature 4°C to 37°CIncreasing temperature can significantly increase the reaction rate and yield.
Reaction Time 1 to 48 hoursLonger reaction times may be necessary for sterically hindered substrates.
pH 7.5 - 8.5 (for bioconjugations)A slightly alkaline pH can enhance the rate of some CuAAC reactions.
Pressure (in scCO₂) Optimized around 130 barFor reactions in supercritical CO₂, pressure is a key parameter influencing yield.

Experimental Protocols

General Protocol for a CuAAC Reaction with a PEGylated Substrate

This protocol provides a general guideline. Optimization of reactant concentrations, ratios, and reaction time may be necessary for your specific system.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your alkyne-PEG linker in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of your azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a stock solution of a ligand (e.g., THPTA) in water (e.g., 500 mM).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule and the alkyne-PEG linker in the desired molar ratio.

    • Add the reaction buffer (e.g., phosphate buffer, pH 7.5) to achieve the final desired reactant concentrations.

    • Add the THPTA solution to the reaction mixture (to a final concentration of 5 equivalents relative to copper).

    • Add the CuSO₄ solution to the reaction mixture (to a final concentration of 1 mol%). Mix well.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 equivalents relative to copper).

  • Reaction Incubation:

    • If necessary, deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon) for 5-10 minutes.

    • Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) with stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Work-up and Purification:

    • Once the reaction is complete, proceed with the purification of the PEGylated product using one or more of the methods described in the FAQs (e.g., SEC, IEX).

Visualizations

CuAAC_Catalytic_Cycle cluster_0 Cu(I) Catalytic Cycle cluster_1 Cu(II) Reduction CuI Cu(I) Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product + R2-N3 Triazole_Product->CuI Releases CuII Cu(II) CuI_regen Cu(I) CuII->CuI_regen + Reducer Reducer Reducing Agent (e.g., Ascorbate) CuI_regen->CuI Regenerates Catalyst

Caption: The catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow start Low Yield in CuAAC-PEG Reaction check_reagents Verify Reactant Quality (Azide, Alkyne, Solvents) start->check_reagents check_catalyst Optimize Catalyst System (Cu Source, Ligand, Reducer) check_reagents->check_catalyst Reagents OK check_conditions Adjust Reaction Conditions (Concentration, Temp, Time, pH) check_catalyst->check_conditions Catalyst System OK check_sterics Consider Steric Hindrance (Add Spacer to PEG) check_conditions->check_sterics Conditions Optimized analyze_side_products Identify and Minimize Side Products (e.g., Glaser) check_sterics->analyze_side_products Sterics Addressed purification Optimize Purification Strategy analyze_side_products->purification Side Products Minimized

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions involving PEG linkers.

PEG_Linker_Impact PEG_Linker PEG Linker Steric_Hindrance Steric Hindrance PEG_Linker->Steric_Hindrance Copper_Chelation Copper Chelation PEG_Linker->Copper_Chelation Solubility Altered Solubility PEG_Linker->Solubility Low_Yield Low Reaction Yield Steric_Hindrance->Low_Yield Copper_Chelation->Low_Yield Solubility->Low_Yield Can impact reaction and purification

Caption: Potential impacts of a PEG linker on the efficiency of a CuAAC reaction.

References

How to optimize reaction conditions for Azide-PEG12-alcohol conjugations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-alcohol conjugations. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the nuances of PEGylation chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating this compound to other molecules?

A1: this compound is primarily conjugated using "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[][2] The two main types of click chemistry reactions applicable are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of the PEG linker with a terminal alkyne on the target molecule, forming a stable triazole linkage.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide.[5] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Q2: How does the PEG12 chain length affect my conjugation reaction?

A2: The length of the polyethylene glycol (PEG) chain is a critical parameter that can influence the physicochemical and biological properties of the resulting conjugate. Longer PEG chains generally increase the hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity. However, longer chains might also lead to decreased biological activity due to steric hindrance. The PEG12 linker provides a balance, offering improved solubility and reduced steric hindrance compared to shorter chains, while potentially having a lesser impact on pharmacokinetics than much longer PEG chains. The presence of a PEG linker has been shown to enhance SPAAC reaction rates by an average of 31 ± 16%.

Q3: What are the most common reasons for low or no yield in a CuAAC reaction?

A3: Low or no product yield in a CuAAC reaction can be attributed to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is used to maintain copper in the active Cu(I) state.

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, rendering it inactive.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.

Q4: What are the primary side reactions in CuAAC, and how can they be minimized?

A4: The most common side reactions in CuAAC include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen. This can be minimized by maintaining anaerobic conditions and using an adequate amount of a reducing agent.

  • Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can lead to the oxidation of sensitive amino acid residues. Using a stabilizing ligand for the copper catalyst and degassing solutions can mitigate this issue.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Cu(I) catalyst due to oxidation.Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Prepare the sodium ascorbate solution fresh.
Insufficient reducing agent.Use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst.
Steric hindrance at the reaction site.Increase the reaction temperature or extend the reaction time. Consider using a PEG linker with a longer chain to increase the distance between the substrate and the reactive group.
Copper chelation by the substrate.Increase the concentration of the copper-ligand complex. Add a sacrificial metal like Zn(II) or Ni(II) to compete for chelation sites.
Presence of Side Products Oxidative homocoupling of the alkyne.Ensure anaerobic conditions by thoroughly degassing all solutions. Use a copper-stabilizing ligand such as THPTA or BTTAA.
Degradation of a sensitive substrate.Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species. Lower the reaction temperature.
Difficulty in Purification Residual copper catalyst.After the reaction, add a chelating agent like EDTA to sequester the copper. Purification can be achieved through size-exclusion chromatography (SEC), dialysis, or by using a copper-chelating resin.
Unreacted PEG-azide and alkyne.Use a slight excess (1.1 to 2-fold) of one reagent to drive the reaction to completion. Purification methods like SEC, dialysis, or reverse-phase HPLC can be used to separate the product from unreacted starting materials.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Possible Cause Recommended Solution
Slow Reaction Rate Suboptimal pH.Optimize the pH of the reaction buffer. Higher pH values generally increase reaction rates, except in HEPES buffer.
Low temperature.Increase the reaction temperature to 37°C, ensuring the stability of your biomolecule.
Low concentration of reactants.Increase the concentration of the DBCO and azide-containing molecules.
Steric hindrance.The inclusion of a PEG linker, such as in this compound, can reduce steric hindrance and improve accessibility, thereby increasing the reaction rate.
Non-specific Labeling Reaction with cysteine residues.DBCO reagents have been reported to show some reactivity with cysteine. If this is a concern, consider alternative conjugation strategies or site-directed mutagenesis to remove exposed cysteine residues.
Low Recovery After Purification Non-specific binding to purification media.For chromatography, ensure the column is properly equilibrated. For dialysis, consider using a membrane material with low protein binding (e.g., regenerated cellulose).
Biomolecule precipitation.Check the solubility of your conjugate in the chosen buffer and adjust the pH or add solubilizing agents if necessary.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing biomolecule in the reaction buffer.

  • Add the alkyne-containing molecule. A slight excess (e.g., 1.5 equivalents) of the less precious component can be used.

  • In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule.

  • Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes.

  • Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the this compound and the DBCO-functionalized molecule in the reaction buffer.

  • A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.

  • Incubate the reaction at room temperature or 37°C for 4-12 hours.

  • The progress of the reaction can be monitored by following the disappearance of the DBCO absorbance at approximately 309 nm using a UV-Vis spectrophotometer.

  • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.

  • Purify the conjugate using standard methods like size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Data Presentation

Table 1: Recommended Reaction Parameters for CuAAC
ParameterRecommended Range/ValueNotes
pH 4-11The reaction is generally pH-insensitive within this range. For bioconjugations, a physiological pH of 7-9 is common.
Temperature Room Temperature (20-25°C)Higher temperatures can be used to accelerate slow reactions, provided the substrates are stable.
Copper (CuSO₄) Concentration 50 - 250 µMHigher concentrations can increase the reaction rate but also the risk of oxidative damage.
Ligand (e.g., THPTA) to Copper Ratio 1:1 to 5:1A 5:1 ratio is often used in bioconjugations to protect the biomolecule from oxidative damage.
Reducing Agent (Sodium Ascorbate) Concentration 5-10 times the copper concentrationShould be prepared fresh to ensure activity.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures.The choice depends on the solubility of the substrates.
Table 2: Factors Influencing SPAAC Reaction Rates with DBCO
FactorEffect on Reaction RateNotes
pH Generally increases with higher pH.The effect can be buffer-dependent; HEPES buffer may show a different trend.
Temperature Increases with higher temperature.Reactions are often performed at 25°C or 37°C.
Concentration Increases with higher reactant concentrations.Follows the law of mass action.
PEG Linker Increases the reaction rate.A PEG spacer can reduce steric hindrance and improve accessibility, enhancing reaction rates by an average of 31 ± 16%.
Solvent Can be influenced by organic co-solvents.While compatible with aqueous buffers, the presence of solvents like DMSO should be optimized.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) B Degas Solutions A->B Inert Atmosphere C Combine Azide and Alkyne B->C D Add Cu/Ligand Complex C->D E Initiate with Ascorbate D->E F Incubate (1-4h, RT) E->F G Monitor Reaction Progress (LC-MS/SDS-PAGE) F->G H Quench with EDTA G->H Reaction Complete I Purify Conjugate (SEC/Dialysis/HPLC) H->I

Caption: Experimental workflow for a typical CuAAC conjugation reaction.

Troubleshooting_CuAAC Start Low/No Product in CuAAC? Q1 Is the catalyst active? Start->Q1 A1_Yes Degas solutions thoroughly. Use fresh sodium ascorbate. Q1->A1_Yes No Q2 Is there steric hindrance? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Increase temperature/reaction time. Use a longer PEG linker. Q2->A2_Yes Yes Q3 Are there side products? Q2->Q3 No A2_Yes->Q3 A3_Yes Ensure anaerobic conditions. Use a stabilizing ligand. Q3->A3_Yes Yes End Optimization Successful Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Strategies to minimize Glaser-Hay coupling side reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize side reactions during Glaser-Hay coupling. It includes troubleshooting advice in a question-and-answer format, quantitative data on ligand effects, and a detailed experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is the homocoupling of one of my terminal alkynes. How can I favor the desired heterocoupling reaction?

A: Homocoupling is a common challenge in Glaser-Hay reactions. Several strategies can be employed to enhance selectivity for the desired unsymmetrical 1,3-diyne:

  • Ligand Selection: The choice of ligand is critical. Bidentate nitrogenous ligands, like N,N,N',N'-tetramethylethylenediamine (TMEDA), are standard, but exploring others can significantly improve selectivity.[1][2] For instance, bipyridyl-based ligands have shown superior performance in some systems, affording higher coupling efficiencies.[1] In bioconjugation, a carboxylated biphenyl ligand has been used to minimize side reactions.[3]

  • Solvent and Base: The solvent and base can profoundly impact the reaction rate and selectivity by coordinating to the copper catalyst.[2] For instance, a change from dichloromethane to chloroform can almost completely halt the reaction, highlighting solvent sensitivity. The choice of base also plays a role in deprotonating the alkyne and acting as a ligand.

  • Catalyst System: While copper is the classic catalyst, bimetallic systems, such as Ni(OAc)₂/Ag(OTf), have been developed for base- and ligand-free heterocoupling with excellent selectivity.

  • Protecting Groups: Using a protecting group, like a trimethylsilyl (TMS) group, on one of the alkynes can prevent its homocoupling. However, this adds protection and deprotection steps to the synthesis.

Q2: I'm observing significant degradation of my starting materials, especially in bioconjugation experiments. What causes this and how can it be prevented?

A: Degradation, particularly of sensitive substrates like proteins, is often caused by oxidative damage from copper(II) species and hydroxyl radicals generated during the catalytic cycle.

  • Control Reaction Time: Extended reaction times (e.g., over 6 hours) can lead to noticeable protein degradation. Monitoring the reaction and stopping it upon completion is crucial.

  • pH Optimization: The pH of the reaction medium can have a significant effect. For the TMEDA ligand, a lower pH of 6.0 can lead to faster, more efficient coupling with less degradation.

  • Additive Use: The addition of the enzyme catalase can minimize protein oxidation by breaking down hydrogen peroxide, a byproduct implicated in radical formation. Adding an excess of a reducing agent, such as sodium L-ascorbate, can also suppress unwanted oxidative coupling.

  • Alternative Couplings: If degradation persists, consider alternative reactions like the Cadiot-Chodkiewicz coupling, which is thought to avoid the harmful copper(II) state and requires less catalyst.

Q3: How does the choice of ligand affect reaction efficiency and side product formation?

A: The ligand plays a crucial role in stabilizing the copper catalyst, influencing its solubility, and modulating its reactivity, which directly impacts both the reaction rate and selectivity. The Hay modification of the Glaser coupling utilizes a soluble CuCl-TMEDA complex, which accelerates the reaction.

Systematic studies in bioconjugation have shown that ligand structure significantly affects coupling efficiency. Both the chelation ring size and the electronic environment of the nitrogen atoms are important factors.

Data Presentation: Ligand Effect on Bioconjugation

The following table summarizes the relative coupling efficiency of various bidentate nitrogenous ligands compared to the standard TMEDA ligand in a Glaser-Hay bioconjugation experiment.

LigandStructureRelative Coupling Efficiency (vs. TMEDA)
TMEDA (2) N,N,N',N'-tetramethylethylenediamine1.0x
Ligand 3 N,N,N',N'-tetramethyl-1,3-propanediamine0.8x - 1.2x
2,2'-bipyridyl (8) 2,2'-bipyridyl~4.0x
Ligand 10 4,4'-dicarboxy-2,2'-bipyridine~7.0x

Data adapted from a study on Glaser-Hay bioconjugations. The efficiency was determined by comparing the extent of product formation under identical conditions.

Experimental Protocols

General Protocol for Glaser-Hay Homocoupling of 1-Pentyne

This protocol details a standard procedure for the homocoupling of a terminal alkyne to form a symmetrical 1,3-diyne.

Materials:

  • 1-Pentyne (99% purity)

  • Copper(I) chloride (CuCl, 99.9%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 99.5%)

  • Acetone (ACS grade)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., two-necked round-bottom flask, reflux condenser)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (0.10 g, 1.0 mmol) and TMEDA (0.15 mL, 1.0 mmol).

    • Flush the flask with an inert gas.

    • Add 40 mL of acetone and stir the mixture to dissolve the catalyst and ligand, which should form a pale green or blue solution.

    • Add 1-pentyne (1.0 mL, 10.0 mmol) to the solution.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 4-6 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is complete when the 1-pentyne spot disappears.

  • Work-up:

    • Once complete, remove the acetone using a rotary evaporator.

    • To the residue, add 50 mL of diethyl ether and 30 mL of 2M HCl to dissolve the copper salts.

    • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to yield the pure 5,7-dodecadiyne.

Visualizations

Troubleshooting Workflow for Glaser-Hay Coupling

The following diagram outlines a logical workflow for troubleshooting common issues encountered during Glaser-Hay coupling reactions.

TroubleshootingFlow Start Problem: Low Yield or Side Products CheckHomocoupling Predominant Homocoupling? Start->CheckHomocoupling CheckDegradation Substrate Degradation? Start->CheckDegradation NoReaction No Reaction? Start->NoReaction CheckHomocoupling->CheckDegradation No Sol_Ligand Optimize Ligand (e.g., bipyridyl) CheckHomocoupling->Sol_Ligand Yes Sol_Bimetallic Use Bimetallic Catalyst (e.g., Ni/Ag) CheckHomocoupling->Sol_Bimetallic Yes Sol_Protect Use Protecting Group (e.g., TMS) CheckHomocoupling->Sol_Protect Yes CheckDegradation->NoReaction No Sol_pH Adjust pH (e.g., pH 6 for TMEDA) CheckDegradation->Sol_pH Yes Sol_Time Reduce Reaction Time CheckDegradation->Sol_Time Yes Sol_Catalase Add Catalase (for bioconjugations) CheckDegradation->Sol_Catalase Yes Sol_Catalyst Check Catalyst Activity (Cu(I) source) NoReaction->Sol_Catalyst Yes Sol_Solvent Verify Solvent Compatibility NoReaction->Sol_Solvent Yes Sol_Inert Ensure Inert Atmosphere NoReaction->Sol_Inert Yes

Troubleshooting workflow for Glaser-Hay coupling reactions.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with Hydrophobic Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of antibody-drug conjugates (ADCs) featuring hydrophobic payloads through the strategic use of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with hydrophobic payloads?

A1: Aggregation of ADCs is a significant challenge that can compromise the stability, efficacy, and safety of the therapeutic. The primary causes include:

  • Hydrophobicity of the Payload: Many potent cytotoxic drugs are highly hydrophobic. When conjugated to an antibody, these payloads can expose hydrophobic patches, leading to intermolecular interactions and aggregation to minimize contact with the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, elevating the propensity for aggregation.[][4]

  • Linker Chemistry: The chemical structure of the linker itself can influence the overall hydrophobicity and stability of the ADC.[]

  • Conjugation Conditions: The conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents, can induce stress on the antibody and promote aggregation. Unfavorable buffer conditions, particularly a pH close to the antibody's isoelectric point, can decrease solubility and lead to aggregation.

  • Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation due to the presence of aggregation-prone regions.

Q2: How do PEG linkers help prevent ADC aggregation?

A2: Polyethylene glycol (PEG) linkers are a valuable tool for mitigating ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer. Incorporating a PEG chain into the linker increases the overall water solubility of the ADC. The repeating ethylene oxide units of PEG create a hydration shell around the linker and the hydrophobic payload, effectively shielding the hydrophobic regions and preventing intermolecular interactions that lead to aggregation.

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a spatial shielding effect. This steric hindrance physically separates ADC molecules, reducing the likelihood of them coming into close enough proximity to aggregate.

  • Improved Pharmacokinetics: By preventing aggregation and increasing hydrophilicity, PEG linkers can prolong the circulation half-life of the ADC and reduce non-specific clearance.

Q3: What is the impact of PEG linker length on ADC aggregation and performance?

A3: The length of the PEG chain is a critical parameter in ADC design, and the optimal length often depends on the specific antibody, payload, and desired therapeutic outcome.

  • Shorter PEG Chains (e.g., PEG4, PEG8): These can provide a good balance between improving stability and maintaining a molecular size that allows for efficient tumor penetration. They are effective at increasing hydrophilicity and reducing aggregation.

  • Longer PEG Chains (e.g., PEG12, PEG24): Longer chains generally lead to enhanced pharmacokinetic properties, such as a longer plasma half-life, which can result in greater tumor accumulation and improved in vivo efficacy, particularly for highly hydrophobic payloads. However, very long PEG chains might sometimes lead to a decrease in in vitro potency.

Q4: Can PEG linkers be used with both cleavable and non-cleavable linkers?

A4: Yes, PEG moieties can be incorporated into both cleavable and non-cleavable linker designs to enhance the properties of the resulting ADC. The choice between a cleavable and non-cleavable linker depends on the desired mechanism of drug release at the target site.

Troubleshooting Guides

Issue 1: ADC Aggregation Observed During or Immediately After Conjugation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Suboptimal Buffer Conditions Ensure the conjugation buffer pH is not close to the antibody's isoelectric point (pI), as this is the point of least solubility. Maintain a pH that is optimal for both the conjugation chemistry and antibody stability. Avoid amine-containing buffers like Tris if using NHS-ester chemistry.
High Concentration of Organic Co-solvent While organic co-solvents are often necessary to dissolve hydrophobic payloads, excessive amounts can denature the antibody. Minimize the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture, ideally not exceeding 10% (v/v).
Over-labeling (High DAR) A high degree of conjugation can significantly increase the ADC's hydrophobicity. Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower, more optimal DAR.
Thermal and Physical Stress High temperatures and vigorous mixing can induce protein unfolding and aggregation. Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) with gentle mixing.
Antibody Immobilization To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support, such as an affinity resin.
Issue 2: ADC Aggregates Form During Purification

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Inappropriate Purification Method Certain chromatography methods can promote aggregation. Historically, aggregates are removed using techniques like size exclusion or hydrophobic interaction chromatography.
Buffer Exchange Issues The buffer used for the purified ADC can impact its stability. Ensure the final formulation buffer is optimized for ADC stability. This may involve adjusting the pH and ionic strength or adding stabilizers. Tangential flow filtration (TFF) is a common method for buffer exchange and removing unreacted components.
High ADC Concentration Concentrating the ADC solution can increase the likelihood of aggregation. If high concentrations are necessary, ensure the formulation buffer contains appropriate stabilizing excipients.
Issue 3: Long-term Storage Instability and Aggregation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Suboptimal Formulation The storage buffer may not be providing adequate stabilization. Optimize the formulation by screening different buffers, pH levels, and excipients such as sugars (sucrose, trehalose) or amino acids (arginine, histidine) that are known to stabilize proteins.
Freeze-Thaw Stress Repeated freezing and thawing cycles can induce aggregation. Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles.
Surface Adsorption Proteins can adsorb to the surface of storage vials, which can lead to aggregation. Consider using surfactants like Polysorbate 20 or 80 in the formulation to prevent surface adsorption.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Properties

PEG Linker LengthImpact on AggregationImpact on Plasma Half-LifeImpact on In Vivo EfficacyPotential Trade-offs
Short (e.g., PEG4) Effective at reducing aggregation.Moderate increase.Favorable, with good tumor penetration.May not be sufficient for extremely hydrophobic payloads.
Medium (e.g., PEG8, PEG12) Significant reduction in aggregation.Substantial increase.Generally improved due to longer circulation.Optimal balance for many ADCs.
Long (e.g., PEG24) Highly effective at preventing aggregation.Significant increase, can plateau beyond a certain length.Can be further improved, especially for hydrophobic payloads.May slightly decrease in vitro potency in some cases.

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target. The data presented here represents general trends observed in preclinical studies.

Experimental Protocols

Protocol 1: General Two-Step Lysine Conjugation with an Amino-PEG-Acid Linker

This protocol describes a common method for conjugating a cytotoxic drug to an antibody via its surface-exposed lysine residues using a heterobifunctional PEG linker.

Step 1: Activation of the Drug-Linker

  • Dissolve the cytotoxic drug and an Amino-PEG-acid linker in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, along with N-hydroxysuccinimide (NHS) or Sulfo-NHS, to the drug-linker solution to activate the carboxylic acid group of the PEG linker.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated drug-linker.

  • Purify the activated drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.

Step 2: Conjugation to the Antibody

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • Dissolve the purified, activated drug-linker in a minimal amount of an organic solvent like DMSO.

  • Add the activated drug-linker solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and any aggregates.

Protocol 2: Quantification of ADC Aggregation using Size-Exclusion Chromatography (SEC)

SEC is a standard method for separating and quantifying ADC monomers, aggregates, and fragments based on their hydrodynamic volume.

  • System Setup: Equilibrate a suitable SEC column (e.g., a TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., phosphate-buffered saline).

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.

  • Injection and Separation: Inject a defined volume of the sample onto the column. The components will elute in order of decreasing size, with aggregates eluting first, followed by the monomer, and then any smaller fragments.

  • Detection: Monitor the column eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram to determine the relative percentage of high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species.

Visualizations

ADC_Aggregation_Prevention Mechanism of PEG Linker-Mediated Aggregation Prevention cluster_0 Without PEG Linker cluster_1 With PEG Linker ADC1 Antibody-Drug Conjugate Payload1 Hydrophobic Payload ADC1->Payload1 Conjugated Aggregation Aggregation Payload1->Aggregation Hydrophobic Interaction ADC2 Antibody-Drug Conjugate Payload2 Hydrophobic Payload ADC2->Payload2 Conjugated Payload2->Aggregation Hydrophobic Interaction ADC_PEG1 Antibody-Drug Conjugate PEG1 PEG Payload ADC_PEG1->PEG1:f0 Conjugated No_Aggregation Stabilized ADC PEG1:f1->No_Aggregation Hydration Shell & Steric Hindrance ADC_PEG2 Antibody-Drug Conjugate PEG2 PEG Payload ADC_PEG2->PEG2:f0 Conjugated PEG2:f1->No_Aggregation Hydration Shell & Steric Hindrance

Caption: Mechanism of PEG linker-mediated aggregation prevention.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis and Characterization Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Linker_Payload_Prep Linker-Payload Activation Start->Linker_Payload_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification Characterization Characterization Purification->Characterization DAR_Analysis DAR Determination (HIC, UV-Vis) Characterization->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Characterization->Aggregation_Analysis Purity_Analysis Purity & Identity (SDS-PAGE, MS) Characterization->Purity_Analysis End End DAR_Analysis->End Aggregation_Analysis->End Purity_Analysis->End Troubleshooting_Flowchart Troubleshooting ADC Aggregation Start Aggregation Observed When When is aggregation occurring? Start->When During_Conj During/Post Conjugation When->During_Conj Conjugation During_Pur During Purification When->During_Pur Purification During_Storage During Storage When->During_Storage Storage Check_Conj_Cond Check Conjugation Conditions: - Buffer pH vs. pI - Co-solvent % - Temperature - DAR During_Conj->Check_Conj_Cond Check_Pur_Method Review Purification Method: - Column type - Buffer composition During_Pur->Check_Pur_Method Check_Formulation Optimize Formulation: - Add stabilizers (sugars, amino acids) - Add surfactants - Optimize pH During_Storage->Check_Formulation Modify_Conj Modify Conjugation Protocol Check_Conj_Cond->Modify_Conj Modify_Pur Modify Purification/Buffer Check_Pur_Method->Modify_Pur Modify_Form Reformulate ADC Check_Formulation->Modify_Form

References

Improving the solubility of biomolecules with Azide-PEG12-alcohol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on using this compound to enhance the solubility and stability of biomolecules. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It features a terminal azide group (N₃) and a terminal primary alcohol (hydroxyl, -OH) group, connected by a 12-unit PEG spacer.[1] The azide group is primarily used for "click chemistry," a highly efficient and specific type of reaction for bioconjugation.[2][3][4] The PEG chain itself is hydrophilic, which is key to its function in improving the solubility of conjugated molecules in aqueous solutions.[1]

Q2: How does conjugating a biomolecule with this compound improve its solubility? A2: Covalently attaching PEG chains to a biomolecule, a process known as PEGylation, enhances solubility through several mechanisms. The long, flexible, and hydrophilic PEG chain increases the hydrodynamic radius of the molecule and can shield hydrophobic regions on the biomolecule's surface. This process improves the molecule's interaction with water, preventing aggregation and precipitation. PEGylation can significantly improve the solubility, stability, and circulation time of therapeutic proteins and peptides.

Q3: What functional groups are required on my biomolecule to react with this compound? A3: The azide group on this compound does not react directly with native functional groups on biomolecules. It is designed for click chemistry reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Therefore, your target biomolecule must first be modified to contain an alkyne group. Alternatively, the terminal hydroxyl group on this compound can be further derivatized to create other reactive functionalities if needed.

Q4: How should I store and handle this compound? A4: For short-term storage (days to weeks), the compound should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The product is generally stable for several weeks during standard shipping at ambient temperatures.

Q5: Can the PEGylation process be reversed? A5: The triazole linkage formed during the azide-alkyne click chemistry reaction is extremely stable and considered irreversible under normal biological conditions. However, specialized "releasable" PEG linkers have been designed that can slowly release the native protein, though this is not a standard feature of this compound.

Troubleshooting Guide

Problem: My click chemistry reaction (CuAAC) is inefficient or failing.

  • Possible Cause 1: Copper Catalyst Oxidation. The active catalyst for CuAAC is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.

    • Solution: Ensure your reaction buffers are deoxygenated. Always use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any Cu(II) salts (like CuSO₄) and to prevent oxidation during the reaction.

  • Possible Cause 2: Catalyst Inhibition. Components in your buffer or biomolecule solution (e.g., chelators like EDTA, or buffers like Tris) can interfere with the copper catalyst.

    • Solution: Perform a buffer exchange into a non-interfering buffer like PBS or HEPES prior to the reaction. If a component is essential, consider increasing the catalyst concentration or using a copper-stabilizing ligand like THPTA or TBTA.

  • Possible Cause 3: Reagent Stoichiometry. An incorrect molar ratio of the azide-PEG reagent to the alkyne-biomolecule can lead to an incomplete reaction.

    • Solution: Optimize the stoichiometry. It is common to use a molar excess (from 4 to 50 equivalents) of the azide-PEG reagent to drive the reaction to completion.

Problem: My biomolecule precipitates after adding the PEGylation reagents.

  • Possible Cause 1: Solvent Incompatibility. Some PEG reagents or catalysts may be initially dissolved in organic solvents (like DMSO) which can cause precipitation when added to an aqueous solution of the biomolecule.

    • Solution: Minimize the volume of the organic solvent added. Add the reagent solution slowly to the biomolecule solution while gently vortexing. Ensure the final concentration of the organic solvent is well below the tolerance level for your biomolecule.

  • Possible Cause 2: Unwanted Cross-linking. If your biomolecule has multiple reactive sites, high concentrations of reagents could potentially lead to the formation of cross-linked aggregates.

    • Solution: Control the stoichiometry carefully. Perform the reaction at a lower concentration of the biomolecule.

Problem: I am unsure if the PEGylation was successful.

  • Solution: Characterization of the final product is a critical step. Use analytical techniques to confirm the increase in molecular weight.

    • SDS-PAGE: The PEGylated protein will show a significant shift to a higher apparent molecular weight compared to the unmodified protein.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise mass of the conjugate, confirming the number of PEG chains attached.

    • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated product from the unreacted biomolecule. The PEGylated version will typically have a different retention time.

Problem: The biological activity of my protein/peptide is significantly reduced after PEGylation.

  • Possible Cause: Steric Hindrance. The PEG chain may be attached at or near a critical active site or binding interface, blocking its function.

    • Solution: If possible, use site-directed mutagenesis to introduce a unique reactive handle (like a cysteine or an unnatural amino acid with an alkyne group) away from the active site. This ensures the PEG chain is conjugated at a location that does not interfere with biological activity. Protecting the active site with a ligand during the conjugation reaction can also be an effective strategy.

Quantitative Data on Solubility Enhancement

PEGylation is a well-established method for dramatically increasing the aqueous solubility of hydrophobic molecules. The table below summarizes representative data from studies on different molecules, demonstrating the powerful effect of PEG conjugation.

MoleculeOriginal SolubilitySolubility after PEG ConjugationFold IncreaseReference
Resveratrol0.03 mg/mL> 900 mg/mL> 30,000x
PaclitaxelVery Low840 mg/mLSignificant
PSMA InhibitorLogD₇.₄ = -2.64LogD₇.₄ = -4.23Significant (LogD decrease indicates increased hydrophilicity)

Experimental Protocols

General Protocol for Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating an alkyne-modified biomolecule with this compound. Note: This is a starting point and should be optimized for your specific biomolecule.

Materials:

  • Alkyne-modified protein/peptide in a copper-compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • This compound

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Deionized water and appropriate purification supplies (e.g., dialysis, SEC column)

Procedure:

  • Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Reagents:

    • Dissolve this compound in water or DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a fresh solution of sodium ascorbate.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution. A 1:2 to 1:5 molar ratio of Cu:Ligand is common. Let this mixture stand for a few minutes.

  • Initiate Reaction:

    • To your biomolecule solution, add the desired molar excess of the this compound solution.

    • Add the Copper/THPTA catalyst premix. A final concentration of 1-2 mM copper is a good starting point.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and allow it to incubate. The reaction is often complete within 30-60 minutes at room temperature. Protect the reaction from light.

  • Purification: Once the reaction is complete, remove unreacted PEG reagent, catalyst, and byproducts. This can be achieved through methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Analysis: Confirm the success of the conjugation using SDS-PAGE, Mass Spectrometry, and/or HPLC as described in the troubleshooting guide.

Visualizations

Workflow for Biomolecule PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction_Vessel Combine Reagents & Incubate Alkyne_Biomolecule->Reaction_Vessel Azide_PEG This compound Azide_PEG->Reaction_Vessel Catalyst_Premix Prepare Catalyst (CuSO4 + Ligand) Catalyst_Premix->Reaction_Vessel Reducer Prepare Reducer (Sodium Ascorbate) Reducer->Reaction_Vessel Purification Purification (e.g., SEC / Dialysis) Reaction_Vessel->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis Final_Product Pure PEGylated Biomolecule Analysis->Final_Product

Caption: Experimental workflow for PEGylation via CuAAC click chemistry.

Mechanism of Solubility Enhancement

Solubility_Mechanism cluster_problem Initial State cluster_solution PEGylation Process cluster_outcome Final State Biomolecule Poorly Soluble Biomolecule (Hydrophobic Surfaces) Aggregation Aggregation & Precipitation Biomolecule->Aggregation leads to PEGylation Covalent Attachment of This compound Biomolecule->PEGylation Hydrodynamic_Radius Increased Hydrodynamic Radius PEGylation->Hydrodynamic_Radius Shielding Shielding of Hydrophobic Regions PEGylation->Shielding Solubility Enhanced Aqueous Solubility & Stability Hydrodynamic_Radius->Solubility Shielding->Solubility

Caption: How PEGylation improves the solubility of biomolecules.

References

How to select the optimal PEG linker length for a specific application.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Polyethylene Glycol (PEG) linker length for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is a PEG linker and why is its length important?

A PEG linker is a synthetic polymer composed of repeating ethylene glycol units used to connect two or more molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC).[1] The length of the PEG linker is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate, including its solubility, stability, pharmacokinetics, and overall efficacy.[2][3]

Q2: How does PEG linker length affect the solubility of a bioconjugate?

The hydrophilic nature of PEG helps to increase the aqueous solubility of hydrophobic molecules.[1][4] Longer PEG chains generally provide a greater solubilizing effect, which can be crucial for preventing aggregation of conjugates with hydrophobic payloads.

Q3: What is the impact of PEG linker length on the in vivo circulation half-life of a therapeutic?

Longer PEG chains increase the hydrodynamic size of the bioconjugate, which can reduce renal clearance and extend its circulation half-life in the bloodstream. This prolonged exposure can lead to enhanced therapeutic efficacy.

Q4: Can the PEG linker length affect the binding affinity of a targeting molecule?

Yes, the linker length can influence how a targeting molecule, like an antibody, binds to its receptor. A linker that is too short may cause steric hindrance, preventing effective binding. Conversely, an excessively long linker might lead to undesirable flexibility. For certain interactions, a shorter, more constrained linker may be beneficial for higher binding affinity.

Q5: Are there any potential downsides to using very long PEG linkers?

While long PEG linkers can offer benefits in solubility and half-life, they can also lead to increased accumulation in the liver and spleen. Additionally, there can be a trade-off between enhanced pharmacokinetic properties and in vitro potency.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments that may be related to suboptimal PEG linker length.

Issue 1: Poor aqueous solubility and aggregation of the bioconjugate.

  • Possible Cause: The conjugated molecule (e.g., a small molecule drug) is highly hydrophobic, and the current PEG linker is not long enough to provide sufficient hydrophilicity.

  • Troubleshooting Steps:

    • Synthesize a panel of conjugates: Prepare the bioconjugate with a series of PEG linkers of increasing lengths (e.g., PEG4, PEG8, PEG12, PEG24).

    • Assess solubility: Measure the solubility of each conjugate in a relevant buffer system (e.g., PBS).

    • Monitor aggregation: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of the conjugates.

    • Select the shortest linker that provides adequate solubility and minimal aggregation to avoid potential negative impacts of excessively long linkers.

Issue 2: Reduced biological activity or binding affinity of the conjugated protein/antibody.

  • Possible Cause: The PEG linker length is not optimal, leading to steric hindrance between the conjugated payload and the binding site of the protein or antibody.

  • Troubleshooting Steps:

    • Vary the linker length: Create conjugates with a range of PEG linker lengths.

    • Perform a binding affinity assay: Use methods like Surface Plasmon Resonance (SPR) or ELISA to determine the binding affinity (e.g., K_D value) of each conjugate to its target.

    • Conduct an in vitro activity assay: Measure the biological activity of the conjugates. For an ADC, this would be an in vitro cytotoxicity assay on target cells.

    • Analyze the data: Compare the binding affinities and biological activities across the different linker lengths to identify the optimal one that preserves function.

Issue 3: Suboptimal pharmacokinetic (PK) profile (e.g., rapid clearance).

  • Possible Cause: The PEG linker is too short, resulting in a small hydrodynamic radius and rapid clearance of the bioconjugate from circulation.

  • Troubleshooting Steps:

    • Generate conjugates with longer PEG linkers: Synthesize the bioconjugate with a series of progressively longer PEG chains.

    • Conduct a PK study in an animal model: Administer the different conjugates to rodents (e.g., mice or rats) and collect blood samples at various time points.

    • Quantify conjugate concentration: Use an appropriate analytical method, such as ELISA, to measure the concentration of the bioconjugate in the plasma samples.

    • Determine PK parameters: Calculate key pharmacokinetic parameters like half-life (t_1/2), clearance rate, and area under the curve (AUC) to identify the linker length that provides the most favorable PK profile.

Data Summary Tables

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG-MMAE conjugates.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC

PEG Linker LengthIC50 (ng/mL)
PEG21.5
PEG42.0
PEG85.0
PEG128.0
PEG2412.0

Note: This is example data, and the optimal linker length is specific to the antibody, payload, and target.

Experimental Protocols

Protocol 1: Synthesis of ADCs with Varying PEG Linker Lengths

  • Antibody Reduction: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.

  • Drug-Linker Preparation: Synthesize drug-linker constructs with different PEG lengths (e.g., PEG4, PEG8, PEG24) functionalized with a maleimide group.

  • Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to form a covalent bond.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV/Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture: Culture cancer cell lines that express the target antigen.

  • Treatment: Seed cells in 96-well plates and treat them with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using an assay such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Visual Diagrams

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesize Drug-Linkers (PEG4, PEG8, PEG12, PEG24) s2 Conjugate to Antibody s1->s2 s3 Purify and Characterize ADCs (Determine DAR) s2->s3 iv1 Solubility & Aggregation Assessment s3->iv1 iv2 Binding Affinity Assay (SPR/ELISA) s3->iv2 iv3 Cytotoxicity Assay (IC50 Determination) s3->iv3 inv1 Pharmacokinetic Study (Rodent Model) iv3->inv1 inv2 Efficacy Study (Xenograft Model) inv1->inv2 opt Select Optimal PEG Linker Length inv2->opt

Caption: Experimental workflow for selecting the optimal PEG linker length.

linker_length_effects cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties linker PEG Linker Length p1 Solubility linker->p1 Increases p2 Circulation Half-life linker->p2 Increases p3 Steric Hindrance linker->p3 Increases p5 Efficacy p1->p5 p2->p5 p4 Binding Affinity p3->p4 Can Decrease p4->p5

Caption: Relationship between PEG linker length and bioconjugate properties.

decision_tree start Start: Define Application (e.g., ADC, PROTAC) q1 Is the payload hydrophobic? start->q1 a1_yes Start with longer PEG (e.g., PEG8-PEG24) q1->a1_yes Yes a1_no Shorter PEG may suffice (e.g., PEG2-PEG8) q1->a1_no No q2 Is steric hindrance a potential issue? a1_yes->q2 a1_no->q2 a2_yes Consider longer PEG to provide spacing q2->a2_yes Yes a2_no Shorter PEG may be advantageous q2->a2_no No q3 Is a long circulation half-life required? a2_yes->q3 a2_no->q3 a3_yes Favor longer PEG chains q3->a3_yes Yes a3_no Shorter PEG can be evaluated q3->a3_no No end_node Proceed with Experimental Validation a3_yes->end_node a3_no->end_node

Caption: Decision tree for initial selection of PEG linker length.

References

Addressing challenges in the site-specific PEGylation of therapeutic proteins.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the site-specific PEGylation of therapeutic proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in site-specific PEGylation of therapeutic proteins?

A1: The primary challenges in site-specific PEGylation include achieving high yields of the desired mono-PEGylated product, preventing protein aggregation, minimizing the formation of isomers and di- or multi-PEGylated species, and maintaining the biological activity of the protein.[1][2] Other significant hurdles include ensuring the quality and reactivity of the PEG reagent and developing effective purification strategies to isolate the target conjugate.[1]

Q2: How can I improve the yield of my mono-PEGylated protein?

A2: Optimizing reaction conditions is crucial for improving the yield of mono-PEGylated protein. Key parameters to consider include the PEG-to-protein molar ratio, reaction pH, temperature, and incubation time.[2][3] For N-terminal PEGylation with PEG-aldehyde, controlling the pH between 5.0 and 6.0 can enhance selectivity for the N-terminus over lysine residues. Increasing the molar excess of the PEG reagent can also drive the reaction towards completion, but may increase the risk of multi-PEGylation.

Q3: My protein is aggregating during the PEGylation reaction. What can I do?

A3: Protein aggregation during PEGylation can be caused by several factors, including suboptimal buffer conditions, high protein concentration, and the use of bifunctional linkers. To mitigate aggregation, consider optimizing the reaction buffer by adding stabilizing excipients such as sucrose, arginine, or non-ionic surfactants. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation. Additionally, evaluating a range of protein concentrations and ensuring the quality of the PEG reagent to avoid cross-linking impurities is recommended.

Q4: How do I confirm that the PEGylation is site-specific?

A4: Confirming the site of PEGylation typically involves a combination of analytical techniques. Peptide mapping using liquid chromatography-mass spectrometry (LC-MS) is a powerful method to identify the specific amino acid residue(s) where the PEG molecule is attached. N-terminal sequencing can also be used to confirm modification at the protein's N-terminus. Cation-exchange HPLC can be a useful tool to resolve PEGylation site isomers.

Q5: What is the best method to purify my PEGylated protein?

A5: The choice of purification method depends on the properties of the protein and the PEGylated conjugate. Ion-exchange chromatography (IEX) is often the method of choice as it can separate PEGylated species based on differences in their surface charge, which is altered by the attachment of the neutral PEG polymer. Size-exclusion chromatography (SEC) is effective for removing unreacted protein and smaller reagents but may not separate different PEGylated forms from each other. Hydrophobic interaction chromatography (HIC) and reversed-phase chromatography (RP-HPLC) can also be used, sometimes in combination with other techniques, for purification.

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield
Possible Cause Suggested Solution
Inactive PEG Reagent The functional groups on the PEG reagent (e.g., aldehyde, maleimide) may have degraded due to improper storage or handling. Store PEG reagents at the recommended temperature (typically -20°C) and protect from moisture. Perform a functional group quantification assay to check the activity of the reagent before use.
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of both the protein's functional groups and the PEG reagent. For N-terminal PEGylation with PEG-aldehyde, a pH of 5.0-6.0 is often optimal. For cysteine-specific PEGylation with PEG-maleimide, a pH of 6.5-7.5 is typically used. Perform small-scale experiments across a range of pH values to determine the optimum for your specific protein.
Insufficient Molar Ratio of PEG Reagent The reaction may not go to completion if the concentration of the PEG reagent is too low. A 5 to 20-fold molar excess of PEG reagent to protein is a common starting point. This may need to be optimized for your specific protein and desired degree of PEGylation.
Presence of Inhibitors Components in the protein buffer or impurities in the reagents can inhibit the PEGylation reaction. Ensure that the protein buffer is free of primary amines (e.g., Tris) if you are targeting lysine residues or the N-terminus. When using PEG-aldehyde, be aware that contaminants in the sodium cyanoborohydride reducing agent can inhibit the reaction.
Problem 2: Presence of Multiple PEGylated Species (Di-, Tri-, or Poly-PEGylation)
Possible Cause Suggested Solution
High PEG-to-Protein Molar Ratio A large excess of the PEG reagent increases the likelihood of multiple PEG molecules attaching to the protein. Reduce the molar ratio of the PEG reagent in the reaction. Titrate the molar ratio to find the optimal balance between mono-PEGylation yield and the formation of higher-order species.
Non-optimal pH for Site-Selectivity For N-terminal PEGylation, a pH above 7.0 will increase the reactivity of lysine residues, leading to a mixture of N-terminal and lysine-PEGylated products. Maintain a pH between 5.0 and 6.0 to favor N-terminal modification.
Multiple Reactive Sites on the Protein If the protein has multiple accessible and reactive residues (e.g., several surface-exposed lysines), non-specific PEGylation is more likely. Consider protein engineering to remove or mask unwanted reactive sites if a single, specific PEGylation site is required.
Problem 3: Protein Aggregation or Precipitation
Possible Cause Suggested Solution
High Protein Concentration High concentrations can promote intermolecular interactions and aggregation. Test a range of protein concentrations (e.g., 1-10 mg/mL) to find the optimal concentration that minimizes aggregation while maintaining a reasonable reaction rate.
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can significantly impact protein stability. Screen different buffer systems and pH values to identify conditions where the protein is most stable.
Use of Stabilizing Excipients The addition of excipients can help to prevent aggregation. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and amino acids (e.g., arginine).
Reaction Temperature Higher temperatures can sometimes induce protein unfolding and aggregation. Perform the reaction at a lower temperature, such as 4°C, to see if it reduces aggregation.

Quantitative Data Summary

Table 1: Effect of pH on N-terminal PEGylation Efficiency of a Model Protein

Reaction pHMono-PEGylated Product (%)Di-PEGylated Product (%)Unreacted Protein (%)
5.075520
6.085105
7.0603010
8.0405010

Note: Data is illustrative and will vary depending on the specific protein and PEG reagent.

Table 2: Effect of PEG-to-Protein Molar Ratio on Product Distribution

Molar Ratio (PEG:Protein)Mono-PEGylated Product (%)Di-PEGylated Product (%)Poly-PEGylated Product (%)
1:15010<1
5:180155
10:170255
20:1553510

Note: Data is illustrative and based on a model protein with multiple reactive lysine residues.

Table 3: Characterization of a Site-Specifically PEGylated Therapeutic Protein

ParameterUnmodified ProteinMono-PEGylated Protein
Molecular Weight (kDa) 2545
Hydrodynamic Radius (nm) 3.27.5
In Vitro Bioactivity (%) 10070
Plasma Half-life (hours) 224

Experimental Protocols

Protocol 1: N-terminal Site-Specific PEGylation using PEG-Aldehyde

This protocol describes the reductive amination of a protein's N-terminal α-amino group with a PEG-aldehyde reagent.

Materials:

  • Therapeutic protein in a suitable buffer (e.g., 100 mM MES, pH 6.0)

  • mPEG-Propionaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in 100 mM MES buffer, pH 6.0.

  • PEG-Aldehyde Preparation: Immediately before use, dissolve the mPEG-Propionaldehyde in the reaction buffer to the desired stock concentration.

  • Reaction Initiation: Add the desired molar excess of the PEG-aldehyde solution to the protein solution. Mix gently.

  • Reduction: Add a stock solution of NaBH₃CN to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method to remove unreacted reagents and separate PEGylated species.

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol is for the site-specific PEGylation of a protein containing a single, accessible cysteine residue.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.0)

  • mPEG-Maleimide

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution in a thiol-free buffer, such as PBS at pH 7.0. If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by buffer exchange to remove the reducing agent.

  • PEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

  • Reaction Initiation: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG-maleimide and any small molecule byproducts.

Protocol 3: Quantification of Active Maleimide Groups in PEG Reagents using Ellman's Reagent

This protocol allows for the determination of the concentration of active maleimide groups on a PEG reagent.

Materials:

  • PEG-Maleimide sample

  • L-cysteine solution of known concentration

  • Ellman's Reagent (DTNB) solution

  • Phosphate buffer, pH 7.0

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction of Maleimide with Cysteine: React a known amount of the PEG-Maleimide with an excess of L-cysteine in phosphate buffer at pH 7.0 for 2 hours. This reaction consumes the maleimide groups.

  • Quantification of Unreacted Cysteine: Add Ellman's reagent to the reaction mixture. The reagent will react with the remaining free thiol groups of the unreacted L-cysteine, producing a colored product (TNB²⁻) that absorbs at 412 nm.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Using a standard curve of L-cysteine with Ellman's reagent, determine the concentration of unreacted cysteine. The amount of L-cysteine that reacted with the PEG-maleimide can then be calculated by subtraction from the initial amount. This value is equimolar to the amount of active maleimide groups in the PEG sample.

Protocol 4: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

This protocol outlines the general steps for assessing the aggregation state of a protein solution before and after PEGylation.

Materials:

  • Protein sample (pre- and post-PEGylation)

  • DLS instrument

  • Low-volume cuvettes or multi-well plates

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Filter the protein samples through a 0.22 µm syringe filter to remove dust and large, non-specific aggregates.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions, including setting the correct temperature and solvent viscosity parameters.

  • Measurement: Load the filtered sample into a clean cuvette or well. Place it in the instrument and initiate the measurement.

  • Data Analysis: The DLS software will generate a size distribution profile. Analyze the profile for the presence of high molecular weight species, which indicate aggregation. A monomodal peak corresponding to the expected hydrodynamic radius of the monomeric protein indicates a non-aggregated sample. The appearance of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein Therapeutic Protein Reaction Reaction Mixture (Optimized Conditions) Protein->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Purification Chromatography (IEX, SEC, etc.) Reaction->Purification Analysis Analytical Techniques (SDS-PAGE, MS, HPLC) Purification->Analysis Final_Product Site-Specific PEGylated Protein Analysis->Final_Product

Caption: General experimental workflow for site-specific protein PEGylation.

Troubleshooting_Low_Yield Start Low PEGylation Yield Check_Reagent Check PEG Reagent Activity Start->Check_Reagent Optimize_pH Optimize Reaction pH Check_Reagent->Optimize_pH Active New_Reagent Use Fresh/Tested Reagent Check_Reagent->New_Reagent Inactive Increase_Ratio Increase PEG:Protein Ratio Optimize_pH->Increase_Ratio Optimal pH_Screen Perform pH Screen (e.g., pH 5-8) Optimize_pH->pH_Screen Suboptimal Check_Buffer Check for Inhibitors in Buffer Increase_Ratio->Check_Buffer Sufficient Ratio_Titration Titrate Molar Ratio (e.g., 5x to 20x) Increase_Ratio->Ratio_Titration Insufficient Buffer_Exchange Buffer Exchange to Remove Inhibitors Check_Buffer->Buffer_Exchange Present Success Improved Yield Check_Buffer->Success Absent New_Reagent->Success pH_Screen->Success Ratio_Titration->Success Buffer_Exchange->Success

Caption: Decision tree for troubleshooting low PEGylation yield.

PEGylation_Factors Efficiency PEGylation Efficiency & Product Purity pH Reaction pH Efficiency->pH Molar_Ratio PEG:Protein Molar Ratio Efficiency->Molar_Ratio Temperature Temperature Efficiency->Temperature Time Reaction Time Efficiency->Time Protein_Conc Protein Concentration Efficiency->Protein_Conc PEG_Quality PEG Reagent Quality Efficiency->PEG_Quality

References

How to monitor the progress of a click chemistry reaction with Azide-PEG12-alcohol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of click chemistry reactions involving Azide-PEG12-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a click chemistry reaction with this compound?

A1: The most common and effective methods for monitoring the progress of azide-alkyne cycloaddition reactions, including those with PEGylated azides, are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method depends on the available equipment, the scale of the reaction, and the level of detail required.

Q2: How does Thin Layer Chromatography (TLC) indicate the progress of the reaction?

A2: TLC is a quick and straightforward qualitative technique to monitor a reaction's progress.[1] By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of the starting materials (azide and alkyne) and the formation of the triazole product. The different components will have different retention factors (R_f values), appearing as separate spots on the plate. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.[1]

Q3: Can I use UV light to visualize the spots on my TLC plate?

A3: Visualization of spots on a TLC plate depends on the chromophoric properties of your reactants and product. If your alkyne or the resulting triazole product contains an aromatic group, they will likely be UV-active and can be visualized under a UV lamp. However, this compound itself is not UV-active. Therefore, you may need to use a staining agent, such as potassium permanganate or iodine, to visualize all the spots.

Q4: What information does Liquid Chromatography-Mass Spectrometry (LC-MS) provide?

A4: LC-MS is a powerful quantitative technique that separates the components of the reaction mixture by liquid chromatography and detects them by mass spectrometry.[2] This allows for the precise measurement of the masses of the reactants and the product.[2] By monitoring the decrease in the ion intensity of the starting materials and the increase in the ion intensity of the desired PEGylated product over time, you can accurately determine the reaction's conversion and identify any potential side products.[3] The analysis of PEGylated molecules by LC-MS can be challenging due to their heterogeneity.

Q5: How can ¹H NMR spectroscopy be used to monitor the reaction?

A5: ¹H NMR spectroscopy is a valuable tool for monitoring the reaction by observing changes in the chemical shifts of specific protons. The disappearance of the signal from the alkyne proton and the appearance of a new signal for the triazole proton are key indicators of reaction progress. For reactions involving PEG linkers, the characteristic signals of the PEG chain can also be monitored for any changes. Quantitative NMR (qNMR) can be used to determine the reaction conversion by integrating the signals of the starting material and product.

Q6: What changes should I look for in an FTIR spectrum to confirm the reaction is proceeding?

A6: FTIR spectroscopy is particularly useful for monitoring click chemistry because of the distinct vibrational frequencies of the azide and alkyne functional groups. The progress of the reaction is monitored by observing the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) in the IR spectrum. The formation of the triazole ring can sometimes be observed, although its signals are often less distinct.

Troubleshooting Guides

This section addresses common issues encountered when monitoring click chemistry reactions with this compound.

Issue 1: No reaction progress is observed by TLC.
  • Possible Cause: Inactive catalyst, incorrect solvent, or low reaction temperature.

  • Troubleshooting Steps:

    • Catalyst: Ensure the copper(I) catalyst is freshly prepared or has been stored under inert conditions to prevent oxidation to the inactive copper(II) state. If using a Cu(II) salt with a reducing agent like sodium ascorbate, ensure the reducing agent is not degraded.

    • Solvent: The choice of solvent can significantly impact the reaction rate. Ensure you are using a solvent system (e.g., DMF/water, DMSO/water) that solubilizes all reactants.

    • Temperature: While many click reactions proceed at room temperature, some may require gentle heating to initiate.

    • Reagent Integrity: Verify the purity and integrity of your this compound and alkyne starting materials.

Issue 2: Multiple spots are observed on the TLC plate, and the reaction does not go to completion.
  • Possible Cause: Formation of side products, such as alkyne homocoupling (Glaser coupling), or degradation of starting materials.

  • Troubleshooting Steps:

    • Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst to minimize oxidative homocoupling of the alkyne.

    • Ligand: Use a copper-coordinating ligand, such as THPTA or TBTA, to stabilize the Cu(I) oxidation state and improve reaction efficiency.

    • Stoichiometry: Ensure the stoichiometry of the reactants is correct. A slight excess of one reagent may be necessary to drive the reaction to completion.

Issue 3: LC-MS analysis shows a broad peak for the PEGylated product.
  • Possible Cause: PEG compounds are inherently polydisperse, meaning they consist of a distribution of molecules with different chain lengths. This results in a series of peaks in the mass spectrum, often appearing as a broad hump.

  • Troubleshooting Steps:

    • Deconvolution Software: Utilize specialized deconvolution software to process the raw mass spectrum and determine the average molecular weight of the PEGylated product.

    • High-Resolution MS: Employ high-resolution mass spectrometry to better resolve the individual PEG oligomers.

    • Post-Column Addition: In some cases, post-column addition of a modifying agent can simplify the mass spectrum of PEGylated compounds.

Issue 4: Difficulty in interpreting the ¹H NMR spectrum due to overlapping peaks.
  • Possible Cause: The numerous repeating ethylene glycol units in the PEG chain can create a large, broad signal that may overlap with other key signals in the spectrum.

  • Troubleshooting Steps:

    • Solvent Choice: Use a deuterated solvent that provides good separation of the key signals.

    • 2D NMR: If available, 2D NMR techniques such as COSY and HSQC can help to resolve overlapping signals and confirm the structure of the product.

    • Focus on Key Regions: Concentrate on the disappearance of the alkyne proton and the appearance of the triazole proton signal, which are typically in less crowded regions of the spectrum.

Quantitative Data Summary

Analytical TechniqueKey Observable ChangeTypical Values / RangesNotes
TLC Disappearance of starting material spot(s) and appearance of product spot.Change in R_f value.Qualitative; depends on the solvent system.
LC-MS Decrease in ion intensity of reactants; increase in ion intensity of the product.Mass of this compound: ~595.7 g/mol . Mass of product will be the sum of the azide and alkyne masses.Quantitative; provides accurate mass confirmation.
¹H NMR Disappearance of alkyne proton signal; appearance of triazole proton signal.Alkyne-H: δ ~2.5-3.0 ppm; Triazole-H: δ ~7.5-8.5 ppm.Quantitative with proper integration.
FTIR Disappearance of azide asymmetric stretch.Azide (N₃) stretch: ~2100 cm⁻¹.Qualitative or semi-quantitative.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

  • At t=0 (before adding the catalyst) and at regular intervals (e.g., 30 minutes, 1 hour, 2 hours), take a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquots onto a TLC plate, alongside spots of the pure starting materials (this compound and the alkyne).

  • Develop the TLC plate in the prepared chamber.

  • After the solvent front has reached near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate or iodine.

  • The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Set up the LC-MS system with a suitable column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • At various time points, quench a small aliquot of the reaction mixture by diluting it with the mobile phase.

  • Inject the diluted sample into the LC-MS.

  • Monitor the extracted ion chromatograms (EICs) for the masses of the starting materials and the expected product.

  • Quantify the reaction progress by comparing the peak areas of the reactants and the product over time.

Protocol 3: Monitoring Reaction Progress by ¹H NMR
  • At each desired time point, take an aliquot of the reaction mixture.

  • If the reaction solvent is not deuterated, remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Monitor the disappearance of the characteristic alkyne proton signal and the appearance of the triazole proton signal.

  • Calculate the reaction conversion by integrating the signals corresponding to the starting material and the product.

Protocol 4: Monitoring Reaction Progress by FTIR
  • Record an FTIR spectrum of the reaction mixture before the addition of the catalyst to obtain a baseline.

  • At regular intervals, take a small aliquot of the reaction mixture.

  • Acquire an FTIR spectrum of the aliquot. This can be done using a liquid cell or by casting a thin film on a salt plate (e.g., NaCl or KBr).

  • Monitor the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹.

Visualizations

Experimental_Workflow cluster_reaction Click Chemistry Reaction cluster_monitoring Monitoring Techniques cluster_analysis Data Analysis cluster_conclusion Conclusion cluster_troubleshooting Troubleshooting Start Combine this compound and Alkyne Catalyst Add Cu(I) Catalyst Start->Catalyst Reaction Reaction in Progress Catalyst->Reaction TLC TLC Analysis Reaction->TLC Aliquot LCMS LC-MS Analysis Reaction->LCMS Aliquot NMR NMR Analysis Reaction->NMR Aliquot FTIR FTIR Analysis Reaction->FTIR Aliquot TLC_Result Spot Disappearance TLC->TLC_Result LCMS_Result Mass Confirmation & Conversion LCMS->LCMS_Result NMR_Result Signal Shift & Conversion NMR->NMR_Result FTIR_Result Peak Disappearance FTIR->FTIR_Result Complete Reaction Complete TLC_Result->Complete Incomplete Reaction Incomplete TLC_Result->Incomplete LCMS_Result->Complete LCMS_Result->Incomplete NMR_Result->Complete NMR_Result->Incomplete FTIR_Result->Complete FTIR_Result->Incomplete cluster_troubleshooting cluster_troubleshooting Incomplete->cluster_troubleshooting Troubleshoot Troubleshoot_Node Refer to Troubleshooting Guide

Caption: Experimental workflow for monitoring a click chemistry reaction.

Troubleshooting_Tree cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_nmr NMR Issues cluster_solutions Potential Solutions Start Problem Observed During Monitoring No_Progress_TLC Q: No reaction progress on TLC? Start->No_Progress_TLC Multiple_Spots_TLC Q: Multiple spots on TLC? Start->Multiple_Spots_TLC Broad_Peak_LCMS Q: Broad product peak in LC-MS? Start->Broad_Peak_LCMS Overlapping_Peaks_NMR Q: Overlapping peaks in NMR? Start->Overlapping_Peaks_NMR Sol_Catalyst Check Catalyst Activity No_Progress_TLC->Sol_Catalyst Check Sol_Solvent Optimize Solvent No_Progress_TLC->Sol_Solvent Check Sol_Temp Adjust Temperature No_Progress_TLC->Sol_Temp Consider Sol_Degas Degas Reaction Mixture Multiple_Spots_TLC->Sol_Degas Try Sol_Ligand Use a Ligand Multiple_Spots_TLC->Sol_Ligand Add Sol_Deconvolution Use Deconvolution Software Broad_Peak_LCMS->Sol_Deconvolution Utilize Sol_2DNMR Use 2D NMR Overlapping_Peaks_NMR->Sol_2DNMR Perform

Caption: Troubleshooting decision tree for common monitoring issues.

References

Choosing the correct solvent system for Azide-PEG12-alcohol reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG12-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation and other chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an azide group (-N3) at one end of a 12-unit polyethylene glycol (PEG) spacer, and a primary alcohol (-OH) group at the other. The azide group is a key functional group for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] These reactions allow for the efficient and specific formation of a stable triazole linkage with molecules containing an alkyne group. The alcohol group can be further functionalized or used as a point of attachment. The PEG spacer enhances water solubility and can reduce steric hindrance.[2]

Q2: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents. Its PEG chain imparts good solubility in aqueous media as well as many organic solvents.[3] Commonly used solvents include:

  • Water[3]

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

Q3: How should I store this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, dark environment. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Q4: What are the key differences between CuAAC and SPAAC reactions for conjugating this compound?

Both CuAAC and SPAAC are types of "click" reactions that form a stable triazole linkage between an azide and an alkyne. The primary difference lies in the reaction conditions:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed at a significant rate at room temperature. The copper(I) is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). While highly efficient, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or when working with sensitive biological samples.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a copper catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. SPAAC is considered bioorthogonal and is often the preferred method for live-cell labeling and other applications where copper toxicity is a concern.

Troubleshooting Guide

Low or No Product Yield

Issue: My click reaction with this compound is resulting in a low yield or no desired product.

Possible Causes and Solutions:

Potential Cause Suggested Solution
(CuAAC) Inactive Copper Catalyst The copper(I) catalyst is susceptible to oxidation to the inactive copper(II) state, especially in the presence of oxygen. Ensure your solvents are degassed (e.g., by sparging with argon or nitrogen) before adding the catalyst. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper-chelating ligand like THPTA or TBTA to stabilize the copper(I) catalyst.
(SPAAC) Steric Hindrance The reactive groups on your azide or cyclooctyne-containing molecules may be sterically hindered, preventing them from reacting efficiently. Increasing the reaction temperature or extending the reaction time may help overcome this. If possible, consider using a linker with a longer PEG chain to increase the distance between the reactive moiety and the bulk of the molecule.
Poor Reagent Quality The this compound, your alkyne-containing molecule, or other reagents may have degraded over time. Verify the purity and integrity of your starting materials using appropriate analytical methods (e.g., NMR, mass spectrometry). Use fresh reagents whenever possible.
Incorrect Stoichiometry An improper ratio of azide to alkyne can lead to incomplete conversion of the limiting reagent. Carefully calculate and measure the amounts of each reactant. A slight excess (1.5-2 fold) of one reagent can sometimes drive the reaction to completion, depending on which component is more precious.
Suboptimal Solvent System The chosen solvent may not be optimal for your specific reactants, leading to poor solubility or reduced reaction rates. While this compound is soluble in many solvents, your reaction partner may have different solubility properties. A mixture of solvents, such as water and a co-solvent like DMSO, DMF, or t-BuOH, is often used to ensure all reactants are fully dissolved. For reactions with nucleic acids, acetonitrile as a co-solvent can be beneficial.
Side Reactions and Impurities

Issue: I am observing unexpected side products or impurities in my reaction mixture.

Possible Causes and Solutions:

Potential Cause Suggested Solution
(CuAAC) Alkyne Homodimerization (Glaser Coupling) In the presence of oxygen, the copper catalyst can promote the coupling of two alkyne molecules. To minimize this, ensure your reaction is performed under an inert atmosphere and that a sufficient amount of reducing agent is present.
Reaction with Other Functional Groups While the azide-alkyne cycloaddition is highly specific, other functional groups on your molecules could potentially react under certain conditions. For example, if your molecule also contains a succinimidyl (NHS) ester, it can be susceptible to hydrolysis in aqueous solutions, especially at higher pH. Review the stability of all functional groups on your starting materials under the planned reaction conditions.
Difficult Purification of PEGylated Product PEGylated compounds can be challenging to purify due to their solubility in a wide range of solvents and their tendency to cause streaking on silica gel chromatography. Consider alternative purification methods such as reverse-phase HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline; optimal conditions may vary depending on the specific reactants.

  • Reagent Preparation:

    • Dissolve the this compound and your alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and DMSO or t-BuOH).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

      • Sodium ascorbate in water (e.g., 1 M). It is crucial to use a freshly prepared solution.

      • (Optional) A copper-chelating ligand such as THPTA in water (e.g., 200 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-containing molecule. A typical molar ratio is 1:1.2 (azide:alkyne).

    • If using a ligand, add it to the reaction mixture. A common ratio is 2-5 equivalents of ligand per equivalent of CuSO₄.

    • Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is often 5-10 times the concentration of copper.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the PEGylated product using an appropriate method like HPLC, size-exclusion chromatography, or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for reacting this compound with a cyclooctyne-containing molecule (e.g., DBCO, BCN).

  • Reagent Preparation:

    • Dissolve the this compound in a suitable buffer (e.g., PBS, HEPES at pH 7.4).

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution with the cyclooctyne stock solution. A 1:1 to 1:1.5 molar ratio is common. The final concentration of each reactant is typically in the range of 50-500 µM.

  • Reaction and Monitoring:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of a conjugated protein) or LC-MS.

  • Purification:

    • Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis, depending on the properties of your product.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide_prep Prepare this compound solution mix Combine Reactants azide_prep->mix alkyne_prep Prepare Alkyne/Cyclooctyne solution alkyne_prep->mix catalyst_prep Prepare Catalyst/Ligand solutions (CuAAC only) catalyst_prep->mix incubate Incubate (RT or 4°C) mix->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor purify Purify Product (HPLC, SEC, Dialysis) monitor->purify

Caption: General experimental workflow for this compound conjugation reactions.

troubleshooting_guide start Low or No Product Yield? cause1 Inactive Catalyst (CuAAC)? start->cause1 Yes cause2 Poor Reagent Quality? start->cause2 No sol1 Degas solvents. Use fresh reducing agent. Use stabilizing ligand. cause1->sol1 Yes cause1->cause2 No sol2 Verify purity of starting materials. Use fresh reagents. cause2->sol2 Yes cause3 Suboptimal Solvent? cause2->cause3 No sol3 Ensure all reactants are soluble. Try co-solvent systems (e.g., Water/DMSO). cause3->sol3 Yes cause4 Incorrect Stoichiometry? cause3->cause4 No sol4 Recalculate and carefully measure reactants. Consider using a slight excess of one reagent. cause4->sol4 Yes

Caption: Decision tree for troubleshooting low yields in this compound reactions.

References

Common mistakes to avoid when selecting PEG linkers for research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common mistakes when selecting Polyethylene Glycol (PEG) linkers for their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selection and use of PEG linkers in bioconjugation.

Problem 1: Low Conjugation Efficiency or Yield

Question: I am observing very low yields in my conjugation reaction. What could be the cause, and how can I improve it?

Possible Causes & Solutions:

  • Incorrect Functional Groups: The reactive groups on your PEG linker may not be compatible with the functional groups on your biomolecule.[1][2] For instance, NHS esters are ideal for reacting with primary amines (like those on lysine residues) at a pH of 7.5-8.5, while maleimides are suited for thiol groups (from cysteine residues).[1]

    • Solution: Always verify the compatibility of the reactive groups. For example, use NHS-PEG for amines, Maleimide-PEG for thiols, or consider click chemistry linkers like Azide-PEG for alkyne-modified molecules for high specificity.[1][3]

  • Linker Instability: The PEG linker, particularly its reactive end-groups, may be unstable under your specific reaction or storage conditions. NHS esters, for example, are susceptible to hydrolysis.

    • Solution: Ensure that the linker is stored correctly and that the reaction conditions (e.g., pH, temperature) are optimized for the chosen chemistry.

  • Steric Hindrance: The conjugation site on the biomolecule might be sterically hindered, preventing the PEG linker from accessing it effectively. This is a common issue when working with large biomolecules.

    • Solution: Consider using a longer or a branched PEG linker to provide greater flexibility and overcome steric hindrance.

Problem 2: Aggregation of the Final Conjugate

Question: My purified PEG-conjugated protein shows signs of aggregation. Why is this happening and what can I do to prevent it?

Possible Causes & Solutions:

  • Hydrophobic Payloads: If you are conjugating a hydrophobic drug or molecule, it can lead to aggregation of the final antibody-drug conjugate (ADC), especially at higher drug-to-antibody ratios (DARs).

    • Solution: Incorporate hydrophilic PEG linkers to mitigate this issue. Branched or multi-arm PEG linkers can also be beneficial as they allow for a higher DAR without causing aggregation.

  • Inappropriate Linker Length: The length of the PEG linker can influence the overall hydrophobicity of the conjugate. Excessively long linear linkers with a hydrophobic payload at the end might increase the exposure of hydrophobic parts to the aqueous environment, leading to aggregation.

    • Solution: The optimal PEG linker length should be determined empirically for each specific antibody-payload combination.

  • Incorrect PEGylation Site: The site of PEGylation can significantly impact protein stability and aggregation. For instance, N-terminal PEGylation of G-CSF was found to prevent precipitation, while conjugation to a cysteine residue enhanced aggregation.

    • Solution: Employ site-specific conjugation methods to ensure a more homogeneous product with predictable properties.

Problem 3: Reduced Biological Activity of the Conjugate

Question: After PEGylation, the biological activity of my protein has significantly decreased. What is the likely reason for this?

Possible Causes & Solutions:

  • Steric Hindrance at the Active Site: The attached PEG chain may be sterically hindering the active or binding site of the protein, preventing it from interacting with its target.

    • Solution: Use a linker with an appropriate length or a different architecture. It's also possible to protect the active site during the conjugation reaction.

  • Conformational Changes: The conjugation process itself might have altered the protein's conformation, leading to a loss of activity.

    • Solution: The choice of linker chemistry can impact the conformational stability of the protein. Experiment with different linker structures and attachment sites.

  • Linker Length Trade-off: While longer PEG linkers can improve pharmacokinetics, there can be a trade-off with in vitro potency.

    • Solution: Systematically evaluate different PEG linker lengths to find the optimal balance between pharmacokinetic properties and biological activity for your specific application.

Problem 4: Difficulty in Characterizing the PEGylated Product

Question: I am finding it challenging to characterize my PEG-protein conjugate, especially determining the precise attachment site. How can I simplify this process?

Possible Causes & Solutions:

  • Heterogeneity of the Conjugate: Traditional PEGylation methods often result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, complicating analysis.

    • Solution: Utilize site-selective conjugation techniques to produce a more homogeneous product.

  • Analytical Complexity: The presence of the PEG chain can interfere with standard analytical techniques used for proteins.

    • Solution: Consider using cleavable PEG linkers. These linkers can be cleaved under specific conditions, allowing for the independent analysis of the protein and the PEG moiety, which can simplify the determination of PEG attachment sites using methods like peptide mapping.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about selecting and using PEG linkers.

Q1: What are the primary benefits of using PEG linkers in bioconjugation?

PEG linkers offer several key advantages:

  • Improved Solubility: Their hydrophilic nature enhances the solubility of hydrophobic molecules.

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins, potentially lowering the immune response.

  • Enhanced Stability: They can protect biomolecules from enzymatic degradation.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which reduces renal clearance and extends circulation time.

Q2: How do I choose the correct length for my PEG linker?

The optimal PEG linker length is application-dependent:

  • Short PEG Chains (e.g., 2-12 units): These are suitable for compact labeling where minimal spacing is required. Shorter linkers may also offer better stability for some ADCs by keeping the payload within the antibody's spatial shield.

  • Long PEG Chains (e.g., 24 units or more): These are preferred for improving the solubility of hydrophobic payloads, reducing steric hindrance between large molecules, and enhancing in vivo efficacy.

Q3: What is the difference between linear and branched PEG linkers?

  • Linear PEG Linkers: These consist of a single, straight chain with functional groups at one or both ends. They are generally easier to synthesize, less expensive, and offer precise control over linker length.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. They provide superior shielding effects, which can lead to increased circulation time and reduced immunogenicity. They also allow for a higher payload capacity in applications like ADCs.

Q4: What are cleavable PEG linkers and when should I use them?

Cleavable PEG linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes. They are particularly useful in drug delivery systems where controlled release of the active drug at the target site is desired. They can also simplify the analytical characterization of PEGylated proteins.

Q5: How does the purity of the PEG linker affect my experiment?

Using high-purity PEG linkers from a reputable supplier is crucial for ensuring consistency and minimizing unwanted side reactions. Impurities in the PEG material can affect the quality and purity of the final conjugate.

Data Presentation

Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter in the design of Antibody-Drug Conjugates (ADCs) and can significantly impact their therapeutic index.

PEG Linker LengthIn Vitro PotencyIn Vivo EfficacyPharmacokinetics (PK)Solubility & Stability
Short (e.g., PEG4) Generally higherMay be lower for hydrophobic payloadsShorter half-lifeMay be less effective at preventing aggregation with hydrophobic drugs
Medium (e.g., PEG8) ModerateOften improvedEnhanced half-lifeGood balance of properties
Long (e.g., PEG24) May be slightly reducedGenerally higher, especially for hydrophobic payloadsSignificantly prolonged half-lifeExcellent for improving solubility and preventing aggregation

This table provides a generalized summary. The optimal PEG linker length is specific to the antibody, payload, and target and should be determined empirically.

Experimental Protocols

Methodology for ADC Synthesis and Characterization

This protocol provides a general workflow for the synthesis and characterization of an ADC using a PEG linker with a maleimide group for conjugation to a thiol group on a partially reduced antibody.

1. Antibody Modification:

  • A monoclonal antibody is partially reduced to expose free sulfhydryl groups. This is often achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

2. Drug-Linker Preparation:

  • The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a maleimide group for antibody conjugation and another reactive group for payload attachment.

3. Conjugation:

  • The activated drug-linker is added to the solution of the reduced antibody and incubated to allow for the formation of a covalent bond between the maleimide group of the linker and the sulfhydryl group on the antibody.

4. Purification:

  • The resulting ADC is purified to remove excess linkers and unreacted molecules. This can be done using techniques such as size-exclusion chromatography, dialysis, or affinity purification.

5. Characterization:

  • The purified ADC is then characterized to determine properties such as the drug-to-antibody ratio (DAR), aggregation levels, in vitro potency, and in vivo efficacy.

Visualizations

Decision-Making Workflow for PEG Linker Selection

PEG_Linker_Selection start Define Application Needs (e.g., ADC, Protein Modification) functional_groups Identify Available Functional Groups on Biomolecule start->functional_groups linker_chemistry Select Compatible Linker Chemistry functional_groups->linker_chemistry amines Amines (-NH2) e.g., Lysine linker_chemistry->amines Primary Amines thiols Thiols (-SH) e.g., Cysteine linker_chemistry->thiols Thiols click_chem Click Chemistry Groups e.g., Azide, Alkyne linker_chemistry->click_chem Bioorthogonal nhs_peg Use NHS-PEG Linker amines->nhs_peg mal_peg Use Maleimide-PEG Linker thiols->mal_peg azide_peg Use Azide/Alkyne-PEG Linker click_chem->azide_peg linker_properties Consider Required Linker Properties nhs_peg->linker_properties mal_peg->linker_properties azide_peg->linker_properties length Length & Flexibility linker_properties->length structure Structure (Linear vs. Branched) linker_properties->structure cleavability Cleavability linker_properties->cleavability optimize Optimize Conjugation & Characterize length->optimize structure->optimize cleavability->optimize end Final PEG-Conjugate optimize->end

Caption: A workflow for selecting the appropriate PEG linker for your research.

Troubleshooting Logic for Low Conjugation Yield

Low_Yield_Troubleshooting start Problem: Low Conjugation Yield check_groups Are functional groups compatible? start->check_groups check_stability Is the linker stable under reaction conditions? check_groups->check_stability Yes solution_groups Solution: Select compatible functional groups (e.g., NHS for amines) check_groups->solution_groups No check_sterics Is steric hindrance a possibility? check_stability->check_sterics Yes solution_stability Solution: Optimize reaction conditions (pH, temp) and check linker storage check_stability->solution_stability No solution_sterics Solution: Use a longer or branched PEG linker check_sterics->solution_sterics Yes re_evaluate Re-evaluate Experiment check_sterics->re_evaluate No solution_groups->re_evaluate solution_stability->re_evaluate solution_sterics->re_evaluate

Caption: A troubleshooting guide for diagnosing low PEG conjugation yield.

References

Validation & Comparative

A Comparative Guide to Discrete PEG Linkers: Azide-PEG12-alcohol vs. PEG4, PEG8, and PEG24 Equivalents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing their efficacy, stability, and pharmacokinetic profile. Discrete polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of conjugated molecules.[1] This guide provides a detailed comparison of Azide-PEG12-alcohol and other commonly used discrete PEG linker lengths—specifically PEG4, PEG8, and PEG24—supported by experimental data and detailed protocols.

Discrete PEG linkers, with a defined number of PEG units, offer superior homogeneity compared to polydisperse mixtures, leading to more consistent batch-to-batch reproducibility and improved safety profiles.[2] The azide functionality of these linkers makes them particularly suitable for "click" chemistry, a highly efficient and specific method for bioconjugation.[3] The terminal alcohol group provides a versatile handle for further chemical modification.[4]

The Impact of PEG Linker Length on Bioconjugate Performance

The length of the PEG linker significantly impacts the physicochemical and biological properties of a bioconjugate.[5] A central challenge in ADC development is incorporating a sufficient number of hydrophobic drug molecules without inducing aggregation and rapid clearance. Hydrophilic PEG linkers help to mitigate these issues.

Generally, a longer PEG chain leads to:

  • Increased Hydrophilicity and Solubility : This allows for the conjugation of more hydrophobic payloads and can lead to higher drug-to-antibody ratios (DARs).

  • Enhanced Pharmacokinetics : Longer linkers increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend circulation half-life.

  • Potential for Reduced Potency : In some cases, longer linkers can introduce steric hindrance, potentially leading to decreased binding affinity and reduced in vitro cytotoxicity.

Conversely, shorter PEG chains may offer advantages in creating more compact conjugates and can sometimes result in better in vitro potency, though they may provide less of a shielding effect for the payload. The optimal PEG linker length is often a balance between these competing factors and is specific to the antibody, payload, and target.

Quantitative Data Comparison

The following tables summarize the impact of different discrete PEG linker lengths on key performance parameters of ADCs, based on data synthesized from multiple studies. It is important to note that these values can vary depending on the specific antibody, drug, and conjugation chemistry used.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Linker LengthTypical Average DARObservations
PEG42.5Lower drug loading may be achieved with shorter, more sterically hindered linkers.
PEG84.8Intermediate length linkers can often achieve higher drug loading.
PEG123.7A slight decrease in DAR compared to PEG8 may be observed due to increasing steric hindrance.
PEG243.0Longer PEG chains can sometimes lead to lower conjugation efficiency.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Linker LengthRelative IC50General Trend
No PEGBaseline
PEG4May show minimal change or slight increase compared to no PEG.Shorter linkers generally have less impact on in vitro potency.
PEG8May show a moderate increase in IC50.As linker length increases, steric hindrance can begin to affect target binding and potency.
PEG12Often shows a further increase in IC50.The trend of decreasing potency with increasing linker length often continues.
PEG24Can lead to a significant increase in IC50.The most pronounced decrease in in vitro potency is often seen with the longest linkers.

Table 3: Influence of PEG Linker Length on Pharmacokinetics (PK)

PEG Linker LengthRelative Plasma Half-LifeKey Findings
No PEGBaseline
PEG4Modest increaseEven short PEG linkers can improve PK properties over non-PEGylated counterparts.
PEG8Significant increaseA PEG8 side chain has been identified as a minimum length to achieve optimal slower clearance in some studies.
PEG12Further significant increaseLonger linkers generally lead to longer circulation times.
PEG24Most significant increaseThe longest PEG chains typically provide the greatest extension in plasma half-life.

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation of different PEG linker lengths in ADC development.

Protocol 1: Synthesis of Azide-PEG-Alcohol Linkers

A general method for the synthesis of azide-terminated PEG alcohols involves the reaction of a mesylated PEG alcohol with sodium azide.

Materials:

  • mPEG-OH (of desired length, e.g., PEG4, PEG8, PEG12, PEG24)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Mesylation: Dissolve the mPEG-OH in anhydrous DCM and cool to 0°C. Add TEA, followed by the dropwise addition of MsCl. Allow the reaction to warm to room temperature and stir overnight. Wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the mPEG-OMs intermediate.

  • Azidation: Dissolve the dried mPEG-OMs in ethanol and add an excess of NaN3. Reflux the mixture for 12 hours. After cooling, concentrate the solution, redissolve in DCM, and wash with water. Dry the organic layer and evaporate the solvent to yield the final Azide-PEG-Alcohol product.

Protocol 2: ADC Synthesis and Characterization

This protocol describes the conjugation of a drug-linker to an antibody via "click" chemistry, followed by characterization.

Materials:

  • Monoclonal antibody (mAb)

  • Azide-PEG-Alcohol linker (e.g., this compound)

  • DBCO-functionalized cytotoxic drug

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Drug-Linker Preparation: The Azide-PEG-Alcohol linker is conjugated to a DBCO-functionalized drug via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This is typically performed in an organic solvent, and the product is purified by HPLC.

  • Antibody Preparation: If necessary, the antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation: The purified DBCO-drug-PEG-Azide is added to the antibody solution. The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-24 hours).

  • Purification: The resulting ADC is purified from the unreacted drug-linker and other small molecules using a desalting column or SEC.

  • Characterization:

    • Protein Concentration: Determined by UV-Vis spectrophotometry at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The average DAR is determined using HIC-HPLC, which separates ADC species based on hydrophobicity.

    • Purity and Aggregation: Assessed by SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • ADCs with different PEG linker lengths

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include an untreated control and a control with a non-targeting ADC.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: In Vivo Pharmacokinetic Study

This study evaluates the clearance and half-life of the ADC in an animal model.

Materials:

  • Rodent model (e.g., mice or rats)

  • ADC solutions in a sterile buffer

  • Blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Visualizations

The following diagrams illustrate key workflows and concepts in ADC development with PEG linkers.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation cluster_2 Purification & Characterization drug DBCO-Drug activated_linker Azide-PEG-Drug drug->activated_linker SPAAC linker Azide-PEG-OH linker->activated_linker adc ADC activated_linker->adc Conjugation antibody Antibody antibody->adc purification SEC/Desalting adc->purification characterization DAR, Purity purification->characterization

Caption: Experimental workflow for ADC synthesis and characterization.

PK_Workflow start Administer ADC (IV) sampling Collect Blood Samples (Multiple Time Points) start->sampling processing Isolate Plasma sampling->processing quantification Quantify ADC (ELISA or LC-MS/MS) processing->quantification analysis Pharmacokinetic Analysis (Half-life, Clearance) quantification->analysis end Determine PK Profile analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

Linker_Length_Impact peg_length PEG Linker Length Short (PEG4) Medium (PEG8/12) Long (PEG24) properties Bioconjugate Properties Solubility Stability Pharmacokinetics In Vitro Potency peg_length:f0->properties Lower Solubility Enhancement Better In Vitro Potency peg_length:f2->properties Higher Solubility Enhancement Longer Half-Life Potentially Lower Potency

Caption: The trade-offs associated with different PEG linker lengths.

References

A Comparative Analysis of Azide-PEG12-alcohol and Non-PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents to their target sites is a cornerstone of modern drug development. The choice of a linker to conjugate a drug to its delivery vehicle, such as an antibody in an antibody-drug conjugate (ADC), is a critical determinant of the overall efficacy and safety of the therapeutic. This guide provides a comprehensive comparative analysis of a prominent polyethylene glycol (PEG) linker, Azide-PEG12-alcohol, and a range of non-PEG alternatives. By presenting objective performance data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation drug delivery systems.

Executive Summary

PEGylated linkers, exemplified by this compound, have long been a standard in bioconjugation due to their ability to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[1] The hydrophilic and flexible nature of the PEG chain can shield the conjugated drug from enzymatic degradation and reduce immunogenicity.[2] However, concerns regarding the potential for pre-existing anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity reactions, and the non-biodegradable nature of PEG have prompted the exploration of alternative linker technologies.[2]

Non-PEG linkers, such as polysarcosine (PSar), polypeptides, and polysaccharides, offer compelling advantages, including enhanced biocompatibility, biodegradability, and potentially lower immunogenicity.[2] Experimental evidence suggests that certain non-PEG linkers can match or even exceed the performance of PEG linkers, particularly in the context of high drug-to-antibody ratio (DAR) conjugates.

This guide will delve into a quantitative comparison of these linker types across key performance metrics, provide detailed experimental methodologies for their evaluation, and visualize critical workflows and concepts to aid in comprehension.

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker has a profound impact on the physicochemical properties and in vivo performance of a drug conjugate. The following tables summarize key quantitative data from comparative studies of PEG and non-PEG linkers.

Linker Type Drug-to-Antibody Ratio (DAR) In Vitro Cytotoxicity (IC50) Plasma Stability (% intact ADC after 7 days) In Vivo Efficacy (Tumor Growth Inhibition) Reference
This compound Achievable DAR of 8 with good solubilityPotent (sub-nanomolar range)~50%Significant tumor regression[3]
Polysarcosine (PSar) High DARs achievable with reduced aggregationComparable or slightly higher potency than PEGSuperior to PEG, >60%More efficient tumor growth inhibition than PEG at equal lengths
Polypeptide (e.g., Val-Cit) Typically DAR 2-4Highly potentVariable, dependent on peptide sequenceEffective tumor inhibition
Polysaccharide (e.g., Dextran) High drug loading capacityPotentGoodSignificant tumor growth inhibition
Linker Type Pharmacokinetic Parameter Value Reference
PEGylated ADC Clearance Rate47.3 mL/day/kg
Polysarcosine (PSar) ADC Clearance Rate38.9 mL/day/kg
Non-PEGylated Proticles Blood Concentration (1h p.i.)0.06 ± 0.01 % ID/g
PEGylated Proticles Blood Concentration (1h p.i.)0.23 ± 0.01 % ID/g

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of different linker technologies. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general two-step process for the conjugation of a drug to an antibody using either an this compound linker or a comparable non-PEG linker with a maleimide functional group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or a non-PEG maleimide linker

  • Drug with a compatible reactive group (e.g., DBCO for azide, thiol for maleimide)

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for thiol-maleimide conjugation)

  • Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester reactions)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Antibody Modification (for Thiol-Maleimide Conjugation):

    • Incubate the antibody with a 10-fold molar excess of TCEP in PBS at 37°C for 2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Linker-Drug Conjugation:

    • For this compound (Click Chemistry):

      • Dissolve the this compound linker and the DBCO-functionalized drug in a compatible solvent (e.g., DMSO).

      • Add the linker-drug solution to the antibody solution at a desired molar ratio.

      • Incubate the reaction mixture at room temperature for 4-16 hours.

    • For Non-PEG Maleimide Linker:

      • Dissolve the maleimide-functionalized linker and thiol-containing drug in a compatible solvent.

      • Add the linker-drug solution to the reduced antibody solution.

      • Incubate the reaction at 4°C for 16 hours.

  • Quenching and Purification:

    • Quench any unreacted linker by adding an excess of a quenching reagent (e.g., Tris buffer).

    • Purify the ADC using SEC to remove unconjugated drug, linker, and aggregated antibody.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or LC-MS.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample (typically 1 mg/mL).

  • Elute the different DAR species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

Materials:

  • Target cancer cell line

  • Parental cell line (negative control)

  • 96-well plates

  • ADC constructs (with PEG and non-PEG linkers)

  • Control antibody

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC constructs, control antibody, and free drug in cell culture medium.

  • Add the diluted compounds to the respective wells and incubate for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Plot cell viability against drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

ADC_Synthesis_Workflow cluster_peg This compound Pathway cluster_nonpeg Non-PEG Linker Pathway (Thiol-Maleimide) mAb_peg Monoclonal Antibody adc_peg PEGylated ADC mAb_peg->adc_peg Click Chemistry dbco_drug DBCO-Drug linker_drug_peg Azide-PEG-Drug dbco_drug->linker_drug_peg azide_peg This compound azide_peg->linker_drug_peg Drug Conjugation linker_drug_peg->adc_peg mAb_nonpeg Monoclonal Antibody reduced_mAb Reduced mAb mAb_nonpeg->reduced_mAb Disulfide Reduction tcep TCEP Reduction tcep->reduced_mAb adc_nonpeg Non-PEG ADC reduced_mAb->adc_nonpeg Thiol-Maleimide Coupling maleimide_linker Maleimide-Linker linker_drug_nonpeg Linker-Drug maleimide_linker->linker_drug_nonpeg Drug Conjugation thiol_drug Thiol-Drug thiol_drug->linker_drug_nonpeg linker_drug_nonpeg->adc_nonpeg

Figure 1: Comparative workflow for ADC synthesis.

Linker_Comparison cluster_peg PEG Linker (this compound) cluster_nonpeg Non-PEG Linkers (e.g., Polysarcosine) PEG PEG Core Solubility_PEG Improved Solubility PEG->Solubility_PEG Stability_PEG Enhanced Stability PEG->Stability_PEG PK_PEG Longer Half-life PEG->PK_PEG Immunogenicity_PEG Potential Immunogenicity PEG->Immunogenicity_PEG Biodegradability_PEG Non-Biodegradable PEG->Biodegradability_PEG NonPEG Non-PEG Core Solubility_NonPEG Good Solubility NonPEG->Solubility_NonPEG Biocompatibility_NonPEG High Biocompatibility NonPEG->Biocompatibility_NonPEG Biodegradability_NonPEG Biodegradable NonPEG->Biodegradability_NonPEG Immunogenicity_NonPEG Low Immunogenicity NonPEG->Immunogenicity_NonPEG PK_NonPEG Favorable PK NonPEG->PK_NonPEG

Figure 2: Conceptual comparison of PEG and Non-PEG linkers.

DAR_Analysis_Workflow start ADC Sample hic Hydrophobic Interaction Chromatography (HIC) start->hic separation Separation of DAR Species (DAR0, DAR2, DAR4, etc.) hic->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram with Distinct Peaks detection->chromatogram integration Peak Integration chromatogram->integration calculation Weighted Average Calculation integration->calculation dar_value Average DAR Value calculation->dar_value

Figure 3: Experimental workflow for DAR analysis by HIC.

Conclusion

The choice between this compound and non-PEG linkers is a critical decision in the development of drug delivery systems, with significant implications for the therapeutic's performance. PEG linkers offer a well-established platform with proven benefits in enhancing solubility and in vivo stability. However, the emergence of non-PEG alternatives like polysarcosine, polypeptides, and polysaccharides presents exciting opportunities to overcome some of the limitations associated with PEGylation, such as potential immunogenicity and lack of biodegradability.

The data presented in this guide suggests that non-PEG linkers can offer comparable, and in some cases superior, performance to their PEGylated counterparts. Polysarcosine, in particular, has demonstrated the potential for improved pharmacokinetic profiles and enhanced in vivo efficacy.

Ultimately, the optimal linker choice will depend on the specific characteristics of the drug, the targeting moiety, and the therapeutic application. A thorough evaluation of different linker technologies, guided by the experimental protocols outlined in this document, is essential for the rational design of safe and effective drug conjugates. As research in this field continues to advance, the development of novel linker chemistries will undoubtedly play a pivotal role in shaping the future of targeted drug delivery.

References

The Balancing Act: How PEG12 Linker Length Influences ADC Pharmacokinetics and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Among the key components, the linker connecting the antibody to the potent cytotoxic payload plays a pivotal role. This guide provides an objective comparison of how the length of a polyethylene glycol (PEG) linker, with a focus on the commonly used 12-unit PEG (PEG12), impacts the pharmacokinetics (PK) and stability of an ADC, supported by experimental data.

The inclusion of PEG linkers in ADC design is a strategic approach to modulate the physicochemical properties of the conjugate. Many potent payloads are hydrophobic, which can lead to ADC aggregation, rapid clearance from circulation, and off-target toxicity. Hydrophilic PEG chains can mitigate these challenges, improve solubility, and enhance the overall performance of the ADC. The length of the PEG chain, however, is a crucial parameter that requires careful optimization to achieve the desired balance between a favorable pharmacokinetic profile and potent anti-tumor activity.

Comparative Analysis of PEG Linker Length on ADC Performance

The length of the PEG linker directly influences several key attributes of an ADC. A longer PEG chain generally increases the hydrodynamic radius of the ADC, which can shield it from clearance mechanisms and prolong its circulation half-life. However, an excessively long linker might negatively impact the ADC's ability to internalize into target cells or the payload's access to its intracellular target.

The following tables summarize quantitative data from various preclinical studies, illustrating the impact of different PEG linker lengths on critical ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/hr/kg)Half-life (t½, hours)Area Under the Curve (AUC, µg*h/mL)Reference
No PEG HighShortLow[1][2]
PEG4 ModerateIncreasedIncreased[1][2]
PEG8 LowSignificantly IncreasedSignificantly Increased[1]
PEG12 Low Significantly Increased Significantly Increased
PEG24 LowSignificantly IncreasedSignificantly Increased

Note: The values presented are generalized from multiple studies and can vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Impact of PEG Linker Length on ADC Stability and In Vitro Potency

PEG Linker LengthAggregation TendencyIn Vitro Cytotoxicity (IC50)In Vivo EfficacyReference
No PEG HighPotentReduced
PEG4 ReducedPotentImproved
PEG8 Significantly ReducedGenerally PotentSignificantly Improved
PEG12 Significantly Reduced May show slight decrease vs. shorter linkers Often Optimal
PEG24 Significantly ReducedMay show moderate decrease vs. shorter linkersImproved, but may plateau or decrease vs. PEG12

These data highlight a general trend: increasing the PEG linker length from none to PEG8-PEG12 significantly improves the pharmacokinetic profile and reduces aggregation. While longer linkers like PEG24 can offer similar PK benefits, a potential trade-off in in vitro potency may be observed. A PEG12 linker often represents a favorable balance, providing substantial improvements in circulation time and stability without a significant compromise in cytotoxic activity.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the general structure of a PEGylated ADC and a typical experimental workflow for comparing ADCs with different linker lengths.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG12 Linker Cytotoxic Payload Antibody->Linker Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis A ADC with PEG4 Linker Stability Stability Assessment (SEC-HPLC) A->Stability PK Pharmacokinetic Study (in vivo) A->PK Efficacy Efficacy Study (in vivo) A->Efficacy B ADC with PEG8 Linker B->Stability B->PK B->Efficacy C ADC with PEG12 Linker C->Stability C->PK C->Efficacy D ADC with PEG24 Linker D->Stability D->PK D->Efficacy Data Compare PK parameters, stability, and anti-tumor activity Stability->Data PK->Data Efficacy->Data

References

A Comparative Guide to Monodisperse and Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the fields of drug delivery, bioconjugation, and materials science, Polyethylene Glycol (PEG) linkers have become essential tools.[1] These synthetic polymers, composed of repeating ethylene oxide units, serve as flexible spacers to connect molecules, enhancing properties like water solubility, biocompatibility, and circulation time while reducing immunogenicity.[1][2] PEG linkers are broadly categorized into two classes: monodisperse and polydisperse.[3]

Monodisperse PEGs are pure compounds consisting of a single, precisely defined chain length and molecular weight.[4] In contrast, polydisperse PEGs are a mixture of polymers with various chain lengths, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.0. The choice between a monodisperse and a polydisperse PEG linker is a critical decision in drug development, significantly impacting the resulting conjugate's homogeneity, pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Performance Comparison: Monodisperse vs. Polydisperse PEG

The structural difference between monodisperse and polydisperse PEGs—uniformity versus heterogeneity—is the primary driver of their distinct performance characteristics in pharmaceutical applications.

Homogeneity and Manufacturability

The defining advantage of monodisperse PEGs is the ability to produce homogeneous bioconjugates. This uniformity simplifies characterization and ensures consistent, reproducible drug quality from batch to batch. Polydisperse PEGs, being a mixture of different molecular weights, lead to a heterogeneous final product, which complicates synthesis, purification, and analytical characterization. The difficulty in separating and purifying polydisperse PEG compounds with similar structures presents a significant challenge.

Pharmacokinetics and Biodistribution

A drug's pharmacokinetic (PK) profile is crucial for its therapeutic success. The dispersity of the PEG linker has been shown to have a significant impact.

  • Blood Circulation: In a study comparing gold nanoparticles (AuNPs) coated with monodisperse and polydisperse PEGs, the monodisperse PEG-AuNPs demonstrated a significantly prolonged blood circulation half-life. At 24 hours post-injection in mice, the blood concentration of AuNPs with monodisperse PEGs (PEG36 and PEG45) was substantially higher (31.9% and 40.3% of injected dose per gram, respectively) compared to those with polydisperse PEG (3.9% ID/g).

  • Tumor Accumulation: The extended circulation time associated with monodisperse PEGs leads to enhanced accumulation in tumor tissues, a key aspect of targeted cancer therapies.

  • Clearance: Polydisperse PEGylation can result in accelerated clearance rates. The heterogeneity of the polymer mixture can lead to faster recognition and uptake by the mononuclear phagocyte system (MPS), reducing the drug's time in circulation. Monodisperse PEGs help create a more uniform "stealth" layer, effectively reducing renal clearance and MPS uptake.

Efficacy, Safety, and Immunogenicity

The homogeneity of monodisperse PEG linkers translates directly to improved safety and efficacy profiles.

  • Reduced Immunogenicity: While PEG is generally considered to have low immunogenicity, evidence shows that anti-PEG antibodies can form, leading to accelerated blood clearance (the "ABC effect") and reduced efficacy. The defined structure of monodisperse PEG linkers can help mitigate this risk.

  • Protein Adsorption: Polydisperse PEG-coated nanoparticles tend to favor the enrichment of lower molecular weight PEG fractions on their surface due to steric hindrance, which leads to increased protein adsorption. In contrast, the uniform layer formed by monodisperse PEGs markedly reduces protein binding. One study found that monodisperse PEG-AuNPs showed a 60-70% reduction in protein adsorption from human serum and FBS compared to their polydisperse counterparts.

  • Improved Therapeutic Index: The precise control over the linker length afforded by monodisperse PEGs results in a more predictable and consistent drug-to-antibody ratio (DAR) in ADCs, contributing to an improved therapeutic index. The use of polydisperse linkers can lead to issues in biological applications due to steric hindrance and inconsistent binding.

Data Presentation

The following tables summarize the key performance differences based on available experimental data.

Table 1: Comparison of Physicochemical and Manufacturing Properties

FeatureMonodisperse PEG LinkersPolydisperse PEG LinkersCitation(s)
Composition Single, defined molecular weight (PDI = 1.0)Mixture of different molecular weights (PDI > 1.0)
Purity & Homogeneity High, results in homogeneous final productLow, results in heterogeneous final product
Synthesis More complex, often requires stepwise synthesis or advanced purificationSimpler and less expensive, typically via ring-opening polymerization
Characterization Simpler and more precise (e.g., MALDI-TOF MS)Complex, requires techniques to determine average MW and distribution (e.g., SEC)
Reproducibility High batch-to-batch consistencyLower consistency, affects reproducibility of drug quality

Table 2: Comparison of In Vitro and In Vivo Performance

Performance MetricMonodisperse PEG LinkersPolydisperse PEG LinkersCitation(s)
Pharmacokinetics Significantly longer circulation half-life, reduced clearance ratesShorter half-life, tendency for accelerated clearance
Biodistribution Enhanced accumulation in target tissues (e.g., tumors)Less efficient targeting, faster sequestration in liver and spleen
Protein Adsorption Markedly lower and constant protein adsorption (60-70% reduction observed)Increased protein adsorption due to surface heterogeneity
Immunogenicity Lower risk of inducing anti-PEG antibodiesHigher risk of immunogenic and antigenic responses
Efficacy Improved due to longer circulation and better targetingReduced therapeutic efficacy due to faster clearance and heterogeneity
Safety & Toxicity Improved safety profile, reduced off-target effectsPotential for unwanted side effects due to product heterogeneity
Solubility & Stability Increases solubility and reduces aggregationIncreases solubility, but heterogeneity can lead to aggregation

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of PEG linkers in drug development.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload 4. Payload Release Lysosome->Payload Linker Cleavage Apoptosis 5. Cytotoxicity & Apoptosis Payload->Apoptosis Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_analysis Characterization & In Vitro Analysis cluster_invivo In Vivo Evaluation A1 Synthesis of Monodisperse PEG Linker B Conjugation to Antibody/Nanoparticle A1->B A2 Synthesis of Polydisperse PEG Linker A2->B C Purification (e.g., SEC) B->C D Characterization (MS, HPLC, DLS) C->D E In Vitro Assays (Protein Adsorption, Stability) D->E F Pharmacokinetic Study (Animal Model) E->F G Biodistribution Analysis F->G H Efficacy & Tolerability Study F->H I Comparative Performance Analysis G->I H->I Logical_Relationship cluster_mono Monodisperse Path cluster_poly Polydisperse Path Start PEG Linker Choice M1 Single Molecular Weight Start->M1 P1 Mixture of Molecular Weights Start->P1 M2 Homogeneous Conjugate M1->M2 M3 Predictable PK Profile Reduced Immunogenicity M2->M3 M4 Improved Efficacy & Therapeutic Index M3->M4 P2 Heterogeneous Conjugate P1->P2 P3 Variable PK Profile Increased Immunogenicity P2->P3 P4 Inconsistent Efficacy & Safety Concerns P3->P4

References

CuAAC vs SPAAC: which click chemistry method is better for Azide-PEG12-alcohol?.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient ligation of molecules is paramount. For researchers and drug development professionals working with Azide-PEG12-alcohol, a versatile hydrophilic linker, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that dictates experimental design and outcomes. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" methods to inform the selection of the optimal strategy for your specific application.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar azide and PEGylated molecules to provide a comprehensive overview of the performance of CuAAC and SPAAC.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity, though ligands can mitigate this.[1]High, as it is a catalyst-free reaction ideal for in vivo and live-cell applications.[1]
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[2]Generally slower than CuAAC, with rates dependent on the cyclooctyne used (typically 10⁻³-1 M⁻¹s⁻¹).[2]
Reactants Terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)[2]
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize or purchase.
Side Reactions Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules.Some cyclooctynes may have side reactions with thiols.
PEG Chain Effects The hydrophilic PEG chain can enhance the solubility of reactants.The PEG chain can reduce steric hindrance and potentially increase reaction rates.

Quantitative Performance Comparison

The following table summarizes typical quantitative data for CuAAC and SPAAC reactions based on studies with analogous azide-containing molecules. It is important to note that the actual performance with this compound may vary.

ParameterCuAACSPAAC
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 - 1.0 M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours2 - 12 hours
Typical Yield >95%>90%
Optimal Temperature 25 - 40 °C4 - 37 °C
pH Range 4 - 114 - 10

Reaction Mechanisms and Experimental Workflows

To visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide This compound (R-N3) Triazole 1,4-disubstituted Triazole Azide->Triazole Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Triazole Cu_I Copper(I) Cu_I->Triazole Catalyzes

A simplified diagram of the CuAAC reaction mechanism.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants Azide This compound (R-N3) Triazole Triazole Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Strain-promoted

A simplified diagram of the SPAAC reaction mechanism.

Experimental_Workflow General Bioconjugation Workflow start Start prepare_reagents Prepare Reactants (this compound & Alkyne/Cyclooctyne) start->prepare_reagents choose_method Choose Method prepare_reagents->choose_method cuaac_reaction CuAAC Reaction (Add Copper(I) catalyst) choose_method->cuaac_reaction CuAAC spaac_reaction SPAAC Reaction (Mix reactants) choose_method->spaac_reaction SPAAC monitor_reaction Monitor Reaction Progress (e.g., LC-MS, HPLC) cuaac_reaction->monitor_reaction spaac_reaction->monitor_reaction purification Purification (e.g., Chromatography, Dialysis) monitor_reaction->purification analysis Analysis of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis end End analysis->end

A general workflow for a bioconjugation experiment.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne-modified biomolecule.

Materials:

  • This compound

  • Terminal alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Reagent Preparation:

    • Dissolve the terminal alkyne-functionalized biomolecule in the chosen buffer to the desired concentration.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand in degassed water or buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized biomolecule and this compound (typically a 1.2 to 5-fold molar excess of the PEG-azide is used).

    • Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution. The recommended ligand to copper ratio is often 5:1 to enhance reaction rate and reduce copper toxicity.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction mixture at room temperature or 37°C with gentle mixing for 1-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

    • Once the reaction is complete, the copper catalyst can be removed by using a copper-chelating resin or through purification methods like size-exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne-modified biomolecule.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO or BCN)-functionalized biomolecule

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the strained cyclooctyne-functionalized biomolecule in the chosen buffer to the desired concentration.

    • Prepare a stock solution of this compound in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-functionalized biomolecule and this compound (typically a 1.2 to 3-fold molar excess of the PEG-azide is used).

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle mixing for 2-12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique.

    • The reaction typically proceeds to completion without the need for quenching.

    • Purify the final conjugate as required by the application to remove any unreacted starting materials.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the conjugation of this compound is contingent on the specific experimental context.

CuAAC is the preferred method when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of copper.

  • The cost of reagents is a significant consideration.

SPAAC is the superior choice for:

  • In vivo or live-cell applications where copper toxicity is a concern.

  • Applications requiring high biocompatibility and mild reaction conditions.

  • Instances where the removal of a metal catalyst is problematic.

For applications in drug development and cellular studies, the biocompatibility of SPAAC often outweighs its slower reaction kinetics. The hydrophilic and flexible nature of the PEG12 linker in this compound can help to improve the solubility of the reactants and may mitigate potential steric hindrance, benefiting both reaction types. Ultimately, empirical validation is recommended to determine the optimal click chemistry strategy for your specific biomolecule and application.

References

The Impact of PEG Linkers on In Vitro Cytotoxicity of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving therapeutic success. The linker, the critical bridge between the antibody and the cytotoxic payload, significantly influences the ADC's efficacy, stability, and pharmacokinetic profile.[1][][3] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs.[][4] This guide provides an objective comparison of the in vitro cytotoxicity of ADCs synthesized with different PEG linkers, supported by experimental data and detailed methodologies.

The Double-Edged Sword: PEG Linkers and In Vitro Potency

The inclusion of PEG linkers in ADC design is primarily aimed at improving hydrophilicity and in vivo pharmacokinetics. Hydrophilic PEG chains can mitigate the aggregation of ADCs carrying hydrophobic payloads and prolong their circulation half-life by increasing their hydrodynamic radius, which reduces renal clearance. However, the impact of these linkers on the in vitro cytotoxicity of the ADC can be complex and is not always straightforward.

Experimental evidence reveals a variable relationship between PEG linker length and in vitro potency. In some instances, particularly with full-sized monoclonal antibodies, the inclusion of PEG linkers of varying lengths has shown no significant effect on the in vitro cytotoxicity. Conversely, studies utilizing smaller antibody fragments, such as affibodies, have demonstrated a decrease in in vitro cytotoxicity with the introduction of longer PEG chains. This suggests that the effect of the PEG linker on in vitro potency is context-dependent and can be influenced by the specific antibody, payload, and overall design of the ADC.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes quantitative data from studies evaluating the in vitro cytotoxicity of ADCs with different PEG linkers. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Antibody/Targeting MoietyPayloadCell LineLinkerIC50 (ng/mL)Fold Change in Cytotoxicity vs. No PEGReference
Anti-CD30 mAbMMAEKarpas-299No PEG~10-
Anti-CD30 mAbMMAEKarpas-299PEG2~10No significant change
Anti-CD30 mAbMMAEKarpas-299PEG4~10No significant change
Anti-CD30 mAbMMAEKarpas-299PEG8~10No significant change
Anti-CD30 mAbMMAEKarpas-299PEG12~10No significant change
Anti-CD30 mAbMMAEKarpas-299PEG24~10No significant change
ZHER2 AffibodyMMAENCI-N87No PEG (SMCC)Not specified-
ZHER2 AffibodyMMAENCI-N874 kDa PEGNot specified4.5-fold reduction
ZHER2 AffibodyMMAENCI-N8710 kDa PEGNot specified22-fold reduction

Key Observations:

  • For the anti-CD30 ADC, the length of the discrete PEG linker (from PEG2 to PEG24) did not significantly alter the in vitro potency in the Karpas-299 cell line.

  • In contrast, for the smaller ZHER2 affibody-based conjugate, the introduction of 4 kDa and 10 kDa PEG linkers led to a notable 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively. This highlights that while longer PEG chains can enhance in vivo performance by extending half-life, they may compromise in vitro potency in certain ADC formats.

Experimental Protocols

A thorough evaluation of the in vitro cytotoxicity of ADCs is a critical step in their preclinical development. The following are representative protocols for key experiments.

Target-Specific Cytotoxicity Assay (e.g., MTT Assay)

This assay is widely used to assess cell viability and determine the cytotoxic potential of an ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • Unconjugated antibody (as a control)

  • Free payload (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add the different drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 1-4 hours. Live cells will convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Visualizing the Process: Experimental Workflow and ADC Mechanism

To better understand the evaluation process and the mechanism of action of ADCs, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay In Vitro Cytotoxicity Assay cluster_analysis Data Analysis A Synthesize ADCs with different PEG linkers B Characterize ADCs (e.g., DAR, purity) A->B C Seed Antigen-Positive and Antigen-Negative Cells B->C D Treat cells with serial dilutions of ADCs C->D E Incubate for 72-120 hours D->E F Assess cell viability (e.g., MTT assay) E->F G Calculate % viability vs. control F->G H Generate dose-response curves G->H I Determine IC50 values H->I J Compare cytotoxicity of different PEG-ADCs I->J

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of ADCs with different PEG linkers.

G cluster_binding 1. Binding and Internalization cluster_release 2. Payload Release cluster_action 3. Cytotoxic Action A ADC binds to target antigen on cancer cell surface B ADC-antigen complex is internalized via endocytosis A->B C Internalized ADC is trafficked to lysosome B->C D Cleavable linker is cleaved by lysosomal enzymes (e.g., Cathepsin B) C->D E Active payload is released into the cytoplasm D->E F Payload induces cell cycle arrest and apoptosis E->F

Caption: General mechanism of action for an ADC with a cleavable linker leading to cancer cell death.

Conclusion

The selection of a PEG linker is a critical decision in the design of an ADC, with a direct impact on its in vitro cytotoxicity and overall therapeutic potential. While longer PEG chains can significantly improve the pharmacokinetic properties of an ADC, they may, in some cases, lead to a reduction in in vitro potency. This trade-off necessitates a careful and empirical evaluation of a series of PEG linkers of varying lengths for each specific ADC candidate. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.

References

A Comparative Guide to Bioconjugation: Alternatives to Azide-PEG12-Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and overall performance of the resulting biomolecule conjugate. Azide-PEG12-alcohol is a widely utilized heterobifunctional linker, valued for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide group provides a bioorthogonal handle for reaction with alkyne-modified molecules, while the terminal alcohol can be further functionalized. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.[1][2]

However, the landscape of bioconjugation is rapidly evolving, with a growing need for alternatives that circumvent the potential cytotoxicity of copper catalysts, offer faster reaction kinetics, or provide different specificities. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for your research needs.

Key Alternatives to this compound

The primary alternatives to this compound can be categorized based on their reactive chemistry. These include reagents for copper-free click chemistry, such as those used in strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, as well as classic bioconjugation chemistries targeting specific amino acid residues.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents

To eliminate the need for potentially cytotoxic copper catalysts, SPAAC utilizes strained cyclooctynes that react efficiently with azides.[3][4]

  • DBCO-PEG-alcohol (Dibenzocyclooctyne-PEG-alcohol): This is one of the most common reagents for copper-free click chemistry.[5] The DBCO group reacts specifically with azides to form a stable triazole linkage.

  • BCN-PEG-alcohol (Bicyclo[6.1.0]nonyne-PEG-alcohol): BCN is another strained alkyne that offers good reaction kinetics with azides and is also used in copper-free conjugations.

Inverse Electron-Demand Diels-Alder (IEDDA) Reagents

IEDDA is a bioorthogonal reaction known for its exceptionally fast kinetics.

  • TCO-PEG-alcohol (trans-Cyclooctene-PEG-alcohol): TCO reacts rapidly with tetrazine-modified molecules to form a stable conjugate. This reaction is among the fastest bioorthogonal reactions currently available.

Thiol-Reactive Reagents

This class of reagents targets the sulfhydryl group of cysteine residues, which are often less abundant on protein surfaces than the amine groups of lysine, allowing for more site-specific conjugation.

  • Maleimide-PEG-alcohol: Maleimides react specifically with thiols to form a stable thioether bond. However, the stability of the resulting thiosuccinimide ring can be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation.

Amine-Reactive Reagents

These reagents target primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

  • NHS-ester-PEG-alcohol (N-Hydroxysuccinimide-ester-PEG-alcohol): NHS esters are widely used for their reactivity with primary amines, forming a stable amide bond.

Quantitative Performance Comparison

The selection of a bioconjugation strategy often depends on a balance of reaction speed, efficiency, and the stability of the resulting linkage. The following table summarizes key quantitative data for several alternatives to azide-alkyne cycloaddition.

Reaction ChemistryReactantsSecond-Order Rate Constant (k₂)Key Advantages
CuAAC Azide & Terminal Alkyne~10³ M⁻¹s⁻¹High efficiency, bioorthogonal.
SPAAC Azide & Cyclooctyne (e.g., DBCO)~1 M⁻¹s⁻¹Copper-free, highly bioorthogonal.
IEDDA Tetrazine & trans-Cyclooctene (TCO)Up to 2000 M⁻¹s⁻¹ in 9:1 Methanol:WaterExceptionally fast, catalyst-free, highly bioorthogonal.
SPANC Nitrone & Cyclooctyne3.4 x 10⁻⁴ - 5.8 x 10⁻² M⁻¹s⁻¹Metal-free, good reaction rates.
Thiol-ene Thiol & AlkeneVariable (can be rapid)Photo-initiated, spatiotemporal control.
Photo-induced Tetrazole-Alkene Cycloaddition Tetrazole & AlkeneUp to 1299 ± 110 M⁻¹s⁻¹Light-triggered, spatiotemporal control.

Experimental Workflows and Signaling Pathways

The choice of bioconjugation strategy can have implications for the biological activity of the resulting conjugate. For instance, the stability of the linker can affect the release of a drug payload and subsequent downstream signaling.

Bioconjugation_Workflow cluster_alternatives Alternative PEG-OH Linkers cluster_biomolecule Biomolecule cluster_conjugate Bioconjugate DBCO-PEG-OH DBCO-PEG-OH Protein_N3 Protein-Azide DBCO-PEG-OH->Protein_N3 SPAAC (Copper-free) TCO-PEG-OH TCO-PEG-OH Protein_Tz Protein-Tetrazine TCO-PEG-OH->Protein_Tz IEDDA (Fastest kinetics) Maleimide-PEG-OH Maleimide-PEG-OH Protein_SH Protein-Thiol Maleimide-PEG-OH->Protein_SH Thiol-Michael (Cys-specific) NHS-ester-PEG-OH NHS-ester-PEG-OH Protein_NH2 Protein-Amine NHS-ester-PEG-OH->Protein_NH2 Amine acylation (Lys-specific) Conjugate Conjugate Protein_N3->Conjugate Protein_Tz->Conjugate Protein_SH->Conjugate Protein_NH2->Conjugate

General bioconjugation workflows for alternatives to Azide-PEG-OH.

Signaling_Pathway_Impact cluster_payload_release Payload Release Bioconjugate Bioconjugate Receptor_Binding Receptor Binding Bioconjugate->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization Lysosomal_Trafficking Lysosomal Trafficking Internalization->Lysosomal_Trafficking Cleavable_Linker Cleavable Linker (e.g., hydrazone, disulfide) Lysosomal_Trafficking->Cleavable_Linker Non-cleavable_Linker Non-cleavable Linker (e.g., amide, triazole) Lysosomal_Trafficking->Non-cleavable_Linker Payload_Release_Cleavable Payload Release (pH, enzymes) Cleavable_Linker->Payload_Release_Cleavable Payload_Release_NonCleavable Payload Release (Proteolysis) Non-cleavable_Linker->Payload_Release_NonCleavable Downstream_Signaling Downstream Signaling (e.g., Apoptosis) Payload_Release_Cleavable->Downstream_Signaling Payload_Release_NonCleavable->Downstream_Signaling

Impact of linker stability on payload release and downstream signaling.

Detailed Experimental Protocols

The following protocols provide a general framework for bioconjugation using the discussed alternatives. Optimization of reaction conditions, such as molar ratios, concentration, temperature, and reaction time, is often necessary for specific applications.

Protocol 1: Copper-Free "Click" Reaction of DBCO-PEG-alcohol with an Azide-Functionalized Protein

This protocol describes the conjugation of a DBCO-functionalized PEG linker to a protein containing an azide group.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-alcohol

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system for purification

  • SDS-PAGE analysis equipment

  • Mass spectrometer (optional)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DBCO-PEG-alcohol (e.g., 10-20 mM) in anhydrous DMSO or DMF.

    • Ensure the azide-functionalized protein is at a suitable concentration (e.g., 1-10 mg/mL) in a compatible buffer.

  • Bioconjugation Reaction:

    • Add the desired molar excess of the DBCO-PEG-alcohol stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.

    • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction can be monitored by SDS-PAGE, where the PEGylated protein will show a shift in molecular weight.

  • Purification:

    • Remove excess, unreacted DBCO-PEG-alcohol by size-exclusion chromatography (e.g., a desalting column) or TFF.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • The degree of PEGylation can be determined by mass spectrometry.

Protocol 2: IEDDA Reaction of TCO-PEG-alcohol with a Tetrazine-Functionalized Protein

This protocol outlines the rapid conjugation of a TCO-functionalized PEG linker to a protein modified with a tetrazine group.

Materials:

  • Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-alcohol

  • Anhydrous DMSO or DMF

  • Purification and analysis equipment as in Protocol 1.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of TCO-PEG-alcohol (e.g., 10-20 mM) in anhydrous DMSO or DMF.

    • Have the tetrazine-functionalized protein at a known concentration in a compatible buffer.

  • Bioconjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the TCO-PEG-alcohol stock solution to the protein solution. Due to the fast kinetics, a large excess is often not required.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Purification and Characterization:

    • Follow the purification and characterization steps outlined in Protocol 1.

Protocol 3: Maleimide-Thiol Conjugation of Maleimide-PEG-alcohol to a Cysteine-Containing Protein

This protocol details the conjugation of a maleimide-functionalized PEG linker to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-alcohol

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) if cysteine residues need to be reduced.

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification and analysis equipment as in Protocol 1.

Procedure:

  • Protein Preparation (if necessary):

    • If the protein has disulfide bonds, they may need to be reduced to generate free thiols. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Preparation of Reagents:

    • Prepare a stock solution of Maleimide-PEG-alcohol (e.g., 10-20 mM) in anhydrous DMSO or DMF.

  • Bioconjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Maleimide-PEG-alcohol stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent (e.g., free cysteine) to a final concentration of ~1 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification and Characterization:

    • Follow the purification and characterization steps outlined in Protocol 1.

Conclusion

While this compound remains a valuable tool for bioconjugation via CuAAC, a diverse array of alternatives offers significant advantages for specific applications. For cellular and in vivo studies where copper cytotoxicity is a concern, SPAAC reagents like DBCO-PEG-alcohol provide a robust copper-free alternative. When rapid conjugation is paramount, the exceptionally fast kinetics of IEDDA using TCO-PEG-alcohol are unparalleled. For site-specific modification, thiol-reactive linkers such as Maleimide-PEG-alcohol offer a means to target cysteine residues. The choice of the optimal linker should be guided by the specific requirements of the biomolecule, the desired attributes of the final conjugate, and the intended application. This guide provides the foundational information to make an informed decision and to design a successful bioconjugation strategy.

References

Assessing the Impact of Azide-PEG12-alcohol on Protein Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and recognition by the immune system, thereby reducing its immunogenicity. However, it is now well-established that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. This guide provides a comparative assessment of the potential immunogenicity of proteins modified with Azide-PEG12-alcohol, a short-chain, bifunctional PEG linker, in contrast to other commonly used PEG derivatives.

The Immunogenicity of PEG: A Double-Edged Sword

While PEGylation is often employed to decrease the immunogenicity of therapeutic proteins, the PEG moiety itself can elicit an immune response.[1][2] The formation of anti-PEG antibodies, predominantly of the IgM and IgG isotypes, can have significant clinical consequences.[3][4] These include accelerated blood clearance (ABC) of the PEGylated therapeutic, which reduces its efficacy, and in some cases, hypersensitivity reactions.[5] The immunogenicity of a PEGylated protein is influenced by a variety of factors related to both the PEG itself and the protein conjugate.

Several factors inherent to the PEG molecule can modulate the immune response:

  • Molecular Weight: Higher molecular weight PEGs are generally associated with a greater potential for immunogenicity.

  • Structure: The architecture of the PEG polymer, whether linear or branched, can impact how it is recognized by the immune system.

  • Terminal Functional Groups: The chemical groups at the ends of the PEG chain can also influence the immunogenic response.

Comparative Analysis of PEG Derivatives

Direct experimental data on the immunogenicity of proteins conjugated specifically with this compound is limited in publicly available literature. However, based on established principles of PEG immunogenicity, we can extrapolate its likely performance in comparison to other well-characterized PEG derivatives.

FeatureThis compoundLinear mPEG (e.g., 20 kDa)Branched PEG (e.g., 40 kDa)
Molecular Weight Low (~572 Da)High (20,000 Da)Very High (40,000 Da)
Structure Linear, short-chainLinear, long-chainBranched
Terminal Groups Azide, AlcoholMethoxyMethoxy
Predicted Immunogenicity Low: Short chain length is expected to be less immunogenic. The hydroxyl terminus may lead to lower anti-PEG IgM induction compared to methoxy-terminated PEGs. The immunogenic potential of the azide group is not well-characterized in this context but is a small modification.Moderate to High: Higher molecular weight and the common methoxy group are known to contribute to immunogenicity.Variable: Branched structures can offer better shielding of the protein core, potentially reducing protein immunogenicity. However, the high molecular weight of the overall PEG structure can still contribute to anti-PEG antibody formation.
Potential for Accelerated Blood Clearance (ABC) Lower: A reduced anti-PEG antibody response would likely lead to a lower incidence of ABC.Higher: The induction of anti-PEG antibodies is a key driver of the ABC phenomenon.Variable: Dependent on the balance between improved shielding and the immunogenicity of the large PEG structure.

Experimental Protocols for Assessing Immunogenicity

A thorough assessment of the immunogenicity of any novel PEGylated protein is crucial. The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assessment: Anti-PEG Antibody Detection

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying anti-PEG antibodies in serum or plasma samples.

  • Principle: A PEG-conjugated protein (or a generic PEGylated molecule) is immobilized on a microplate well. The sample (e.g., patient serum) is added, and any anti-PEG antibodies present will bind to the immobilized PEG. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody isotype (e.g., human IgM or IgG) is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of anti-PEG antibody in the sample.

  • Materials:

    • High-binding 96-well microplates

    • PEGylated antigen for coating (e.g., PEG-BSA)

    • Phosphate-buffered saline (PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Serum/plasma samples from immunized animals or human subjects

    • Enzyme-conjugated secondary antibodies (e.g., anti-human IgG-HRP, anti-human IgM-HRP)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coat the microplate wells with the PEGylated antigen diluted in PBS and incubate overnight at 4°C.

    • Wash the wells with wash buffer to remove unbound antigen.

    • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

    • Wash the wells.

    • Add diluted serum/plasma samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the wells to remove unbound antibodies.

    • Add the appropriate enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells thoroughly.

    • Add the substrate solution and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

2. Surface Plasmon Resonance (SPR)

SPR is a sensitive, real-time, label-free technique for characterizing binding interactions, including the kinetics of anti-PEG antibody binding to a PEGylated surface.

  • Principle: A sensor chip is functionalized with a PEGylated molecule. When a sample containing anti-PEG antibodies is flowed over the surface, the binding of the antibodies to the immobilized PEG causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the overall binding affinity (KD).

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip)

    • PEG derivative for immobilization

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • Serum/plasma samples

    • Regeneration solution (e.g., glycine-HCl)

  • Procedure:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Immobilize the PEG derivative onto the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

    • Inject a series of dilutions of the serum/plasma sample over the sensor surface and monitor the binding response.

    • After each sample injection, regenerate the sensor surface using the regeneration solution to remove bound antibodies.

    • Analyze the resulting sensorgrams to determine the kinetic parameters of the antibody-PEG interaction.

In Vivo Assessment: Animal Immunization Studies
  • Principle: To assess the immunogenicity of a PEGylated protein in a living organism, animal models (e.g., mice, rabbits) are immunized with the test article. Blood samples are collected over time to measure the resulting anti-drug antibody (ADA) and anti-PEG antibody responses.

  • Procedure:

    • Divide animals into groups: a control group (receiving vehicle), a group receiving the unmodified protein, and a group receiving the PEGylated protein.

    • Administer the respective treatments via a clinically relevant route (e.g., intravenous, subcutaneous).

    • Collect blood samples at predetermined time points (e.g., pre-dose, and weekly post-dose).

    • Process the blood to obtain serum or plasma.

    • Analyze the samples for the presence of anti-protein and anti-PEG antibodies using ELISA or SPR as described above.

    • Evaluate the impact of the immune response on the pharmacokinetic profile of the therapeutic protein.

Visualizing the Process: Workflows and Pathways

To better understand the experimental and biological processes involved, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ELISA ELISA Data_Analysis Comparative Data Analysis ELISA->Data_Analysis SPR SPR SPR->Data_Analysis Animal_Immunization Animal Immunization Sample_Collection Blood Sample Collection Animal_Immunization->Sample_Collection Sample_Collection->ELISA Sample_Collection->SPR Pharmacokinetic_Analysis Pharmacokinetic Analysis Sample_Collection->Pharmacokinetic_Analysis Pharmacokinetic_Analysis->Data_Analysis Protein_Conjugation Protein Conjugation with This compound Protein_Conjugation->Animal_Immunization

Caption: Experimental workflow for assessing protein immunogenicity.

immune_response_pathway PEG_Protein PEGylated Protein APC Antigen Presenting Cell (e.g., Macrophage) PEG_Protein->APC Uptake B_Cell B Cell PEG_Protein->B_Cell BCR Binding Immune_Complex Immune Complex Formation PEG_Protein->Immune_Complex T_Helper T Helper Cell APC->T_Helper Antigen Presentation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper->B_Cell Activation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Secretion Anti_PEG_Ab->Immune_Complex Complement Complement Activation Immune_Complex->Complement Clearance Accelerated Blood Clearance Immune_Complex->Clearance FcγR-mediated Complement->Clearance Opsonization Hypersensitivity Hypersensitivity Reactions Complement->Hypersensitivity

Caption: Signaling pathway of the immune response to PEGylated proteins.

Conclusion

The use of this compound for protein PEGylation presents a potentially favorable profile in terms of immunogenicity due to its low molecular weight. Compared to higher molecular weight linear or branched PEGs, it is reasonable to predict a reduced propensity for inducing anti-PEG antibodies. However, this must be empirically verified for each specific protein conjugate. The provided experimental protocols offer a robust framework for conducting a thorough immunogenicity assessment. As the development of biotherapeutics continues to evolve, a comprehensive understanding and evaluation of the immunogenic potential of all components, including PEG linkers, is paramount for ensuring clinical safety and efficacy.

References

A comparative review of PEGylated compounds in recent biomedical research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in drug development. This modification is designed to improve the pharmacokinetic and pharmacodynamic properties of biologics, nanoparticles, and small molecule drugs. The primary benefits of PEGylation include enhanced drug stability, extended plasma half-life, reduced immunogenicity, and increased solubility.[1][2] This guide provides a comparative overview of various PEGylated compounds, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Performance Comparison of PEGylated Compounds

The therapeutic advantages of PEGylation are often evaluated by comparing the performance of the PEGylated drug to its non-PEGylated counterpart or to other PEGylated alternatives. Below are comparative data for two major classes of PEGylated therapeutics: granulocyte colony-stimulating factors (G-CSFs) and liposomal doxorubicin.

PEGylated vs. Non-PEGylated G-CSF for Chemotherapy-Induced Neutropenia

Granulocyte colony-stimulating factor (G-CSF) is used to prevent febrile neutropenia in cancer patients undergoing chemotherapy. The PEGylated form (PEG-G-CSF) allows for a single dose per chemotherapy cycle, compared to multiple doses for non-PEGylated G-CSF. A meta-analysis of clinical trials has provided robust data on their comparative efficacy and safety.[3]

Performance MetricPEG-G-CSF (Single Dose)Non-PEG-G-CSF (Multiple Doses)OutcomeReference
Incidence of Febrile Neutropenia Significantly LowerHigherPEG-G-CSF is more effective in preventing febrile neutropenia.[3]
Overall Survival No Significant DifferenceNo Significant DifferenceComparable long-term survival benefits.[3]
Infection-Related Mortality No Significant DifferenceNo Significant DifferenceSimilar outcomes in mortality due to infection.
Duration of Severe Neutropenia No Apparent DifferenceNo Apparent DifferenceBoth effectively reduce the duration of severe neutropenia.
Adverse Events (Bone Pain) Higher IncidenceLower IncidencePEG-G-CSF is associated with a higher incidence of bone pain.
Gastrointestinal Effects Higher IncidenceLower IncidencePatients treated with PEG-G-CSF reported more gastrointestinal side effects.

Table 1: Comparison of clinical outcomes between PEG-G-CSF and non-PEG-G-CSF.

PEGylated Liposomal Doxorubicin vs. Conventional Doxorubicin

Doxorubicin is a widely used chemotherapy agent. Its PEGylated liposomal formulation was developed to reduce the cardiotoxicity associated with the conventional form of the drug.

Performance MetricPEGylated Liposomal DoxorubicinConventional DoxorubicinOutcomeReference
Antitumor Efficacy ComparableComparableEfficacy is generally non-inferior to conventional doxorubicin.
Cardiotoxicity Significantly ReducedHigher IncidencePEGylated liposomal formulation offers a better cardiac safety profile.
Myelosuppression Lower IncidenceHigher IncidenceFavorable toxicity profile with less impact on bone marrow.
Alopecia (Hair Loss) Lower IncidenceHigher IncidenceReduced incidence of hair loss in patients.
Nausea and Vomiting Lower IncidenceHigher IncidenceBetter gastrointestinal tolerance.
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) Higher IncidenceLower IncidenceA dose-limiting side effect more common with the PEGylated form.

Table 2: Comparison of efficacy and toxicity between PEGylated liposomal doxorubicin and conventional doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key techniques used in the characterization of PEGylated compounds.

Protocol 1: Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a technique used to determine the size distribution profile of small particles in suspension.

Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of PEGylated nanoparticles.

Materials:

  • PEGylated nanoparticle suspension

  • High-purity solvent (e.g., 10 mM NaCl or PBS), filtered through a 0.2 µm filter

  • DLS instrument (e.g., Zetasizer)

  • Clean, dust-free cuvettes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Gently vortex the stock solution of PEGylated nanoparticles.

    • Dilute the stock solution with the filtered, high-purity solvent to an appropriate concentration. The ideal concentration should yield a count rate between 100 and 500 kcps (kilocounts per second), though this can vary by instrument.

    • Perform a dilution series to determine the optimal concentration range for your sample.

    • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.

  • Instrument Setup:

    • Ensure the DLS instrument is powered on and has had adequate time to warm up and stabilize.

    • Select the appropriate measurement parameters in the software, including the solvent viscosity and refractive index.

    • Set the measurement temperature and allow the sample to equilibrate for a few minutes before starting the measurement.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement sequence as per the instrument's operating procedure. Typically, this involves multiple runs that are averaged to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to analyze the fluctuations in scattered light intensity.

    • From this, the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) are calculated.

    • A low PDI (< 0.25) indicates a monodisperse sample with a narrow size distribution. A high PDI (> 0.5) suggests a polydisperse sample, which may require further purification.

Protocol 2: Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins

Size Exclusion Chromatography separates molecules based on their size. It is a valuable tool for assessing the extent of PEGylation and the presence of aggregates.

Objective: To determine the molecular weight distribution and aggregation state of a PEGylated protein.

Materials:

  • PEGylated protein sample

  • Mobile phase (e.g., phosphate-buffered saline)

  • SEC column with an appropriate pore size for the expected molecular weight range

  • HPLC or UHPLC system with a UV detector

  • Molecular weight standards (proteins of known size)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Calibration (if required):

    • Inject a series of molecular weight standards and record their retention times.

    • Create a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Analysis:

    • Prepare the PEGylated protein sample in the mobile phase.

    • Inject a known volume of the sample onto the column.

    • Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).

  • Data Interpretation:

    • The retention time of the main peak corresponds to the PEGylated protein. Unconjugated protein will elute later (smaller size), and aggregates will elute earlier (larger size).

    • The molecular weight of the PEGylated protein can be estimated from the calibration curve.

    • The degree of PEGylation can be inferred from the shift in retention time compared to the unconjugated protein.

Visualizing Pathways and Workflows

Signaling Pathway of PEGylated Interferon-α

PEGylated interferon-α (PEG-IFN-α) is used in the treatment of chronic hepatitis B and C. It exerts its antiviral effects by activating the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs).

PEG_IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activation TYK2 TYK2 IFNAR1->TYK2 Activation IFNAR2 IFNAR2 IFNAR2->JAK1 Activation IFNAR2->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation SOCS1 SOCS1 (Negative Regulator) JAK1->SOCS1 Inhibition TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation TYK2->SOCS1 Inhibition pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 IRF9 IRF9 ISGF3 ISGF3 IRF9->ISGF3 Forms Complex pSTAT1->ISGF3 Forms Complex pSTAT2->ISGF3 Forms Complex ISRE ISRE ISGF3->ISRE Translocation & Binding ISG_transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG_transcription Initiates Antiviral_response Antiviral Response ISG_transcription->Antiviral_response Leads to PEG_IFN PEG-IFN-α PEG_IFN->IFNAR1 Binding PEG_IFN->IFNAR2 Binding

Caption: Signaling pathway of PEGylated Interferon-α (PEG-IFN-α).

Experimental Workflow for Comparative Analysis

This diagram illustrates a typical workflow for the comparative analysis of a novel PEGylated compound against a standard.

Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A Synthesize Novel PEGylated Compound C DLS (Size, PDI) A->C D SEC-HPLC (Purity, Aggregation) A->D E Zeta Potential A->E B Formulate Standard PEGylated Compound B->C B->D B->E F Cell Viability/Toxicity C->F G Receptor Binding Assay C->G H Cellular Uptake C->H D->F D->G D->H E->F E->G E->H I Pharmacokinetics F->I J Efficacy in Disease Model F->J K Toxicology F->K G->I G->J G->K H->I H->J H->K L Comparative Data Analysis I->L J->L K->L M Publish Comparison Guide L->M

Caption: Workflow for comparative analysis of PEGylated compounds.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis-Targeting Chimeras (PROTACs) constructed with varying polyethylene glycol (PEG) linker lengths, supported by experimental data. Understanding the critical influence of the linker is paramount for the rational design of potent and selective protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, commandeering the cell's ubiquitin-proteasome system to eliminate proteins implicated in disease. These heterobifunctional molecules are composed of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them. The linker is not a mere spacer; its length and composition are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2][3][4][5]

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated. This guide delves into the comparative efficacy of PROTACs synthesized with PEG linkers of varying lengths, presenting key experimental data and detailed protocols to inform rational PROTAC design.

Comparative Efficacy Data

The optimal PEG linker length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase. A systematic evaluation of a range of linker lengths is crucial for identifying the most potent PROTAC for a given biological system. Below are summaries of quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. While the original study used a variety of linker compositions, the principle of optimizing linker length is clearly demonstrated. For ERα-targeting PROTACs, a 16-atom linker showed significantly more potency in degrading the target compared to a 12-atom linker, despite similar binding affinities.

Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
12ERαVHL>1000-
16ERαVHL~100>90
19ERαVHL~250~80
21ERαVHL>1000-
TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on PROTACs targeting TBK1 have also highlighted the critical importance of linker length. Degradation activity was not observed with linkers shorter than 12 atoms; however, longer linkers significantly improved degradation potential. A 21-atom linker demonstrated the highest potency.

Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
< 12TBK1VHLInactiveN/A
21TBK1VHL396
29TBK1VHL29276
Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

In the development of BTK degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were found to be more potent than those with shorter linkers. Shorter linkers were hypothesized to cause steric repulsion, thereby impairing the formation of a stable ternary complex.

Linker CompositionTarget ProteinE3 LigasePotencyReference
< 4 PEG unitsBTKCRBNImpaired
≥ 4 PEG unitsBTKCRBNPotent
Bromodomain and Extra-Terminal (BET) Protein BRD4-Targeting PROTACs

Intriguingly, for BRD4-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase, an unexpected trend was observed. PROTACs with intermediate length linkers (1-2 PEG units) showed reduced degradation potency compared to those with shorter (no PEG) and longer (4-5 PEG units) linkers. This highlights the complex interplay between the target, E3 ligase, and linker in forming a productive ternary complex.

Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.
4-5BRD4H661< 0.5> 90Potency is recovered with longer linkers.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol 2: Cell Viability Assay (e.g., MTS/MTT Assay)

This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay:

    • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC POI_bound POI E3 E3 Ligase PROTAC->E3 PROTAC_bound PROTAC E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->Ub_POI Ubiquitination

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow arrow arrow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western Blot Experimental Workflow.

Linker_Length_Efficacy cluster_linker PROTAC Linker Length cluster_complex Ternary Complex Formation cluster_degradation Target Protein Degradation Short Too Short Steric Steric Hindrance Short->Steric Optimal Optimal Stable Stable & Productive Complex Optimal->Stable Long Too Long Inefficient Inefficient Ubiquitination Long->Inefficient No_Deg No/Low Degradation Steric->No_Deg High_Deg High Efficacy (Low DC50, High Dmax) Stable->High_Deg Reduced_Deg Reduced Efficacy Inefficient->Reduced_Deg

Caption: Linker Length and PROTAC Efficacy.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, TBK1, BTK, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, the complexities of PROTAC design can be effectively navigated to unlock the full therapeutic potential of targeted protein degradation.

References

The Influence of PEG Linker Architecture on Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a cornerstone in drug development for enhancing pharmacokinetic and pharmacodynamic properties. The architecture of the PEG linker—be it linear, branched, or multi-arm—plays a pivotal role in determining the ultimate therapeutic efficacy of the conjugated drug. This guide provides an objective comparison of how different PEG linker architectures influence key therapeutic parameters, supported by experimental data, to aid researchers in the rational design of next-generation PEGylated therapeutics.

Comparative Analysis of PEG Linker Architectures

The choice of PEG linker architecture significantly impacts a drug's stability, circulation half-life, immunogenicity, and target receptor binding. Below is a summary of the key characteristics of linear, branched, and multi-arm PEG linkers.

FeatureLinear PEGBranched PEGMulti-arm PEG
Structure Single, unbranched polymer chain.Two or more polymer chains extending from a central core.Three or more polymer arms extending from a central core.
Hydrodynamic Volume Moderate increase.Significant increase compared to linear PEG of the same molecular weight.[1]Substantial increase, offering the largest hydrodynamic radius.
Drug Loading Capacity Typically a low drug-to-polymer ratio.Can be designed for higher drug loading.High drug loading capacity due to multiple functionalizable arms.[2][3]
Shielding Effect Good shielding of the drug from proteolytic enzymes and the immune system.Enhanced shielding due to a more densely packed polymer structure.[4]Superior shielding effect, leading to reduced immunogenicity and enzymatic degradation.[5]
Pharmacokinetics Prolongs circulation half-life.Generally leads to a longer circulation half-life compared to linear PEGs of similar molecular weight due to reduced renal clearance.Can significantly extend circulation half-life and improve the pharmacokinetic profile.
Potential Drawbacks May have limitations in effectively shielding larger molecules.Increased steric hindrance can sometimes negatively impact binding affinity.Complex synthesis and potential for increased manufacturing costs.

Quantitative Data on Therapeutic Efficacy

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker architecture on the therapeutic efficacy of different drug modalities.

Table 1: Comparison of Linear vs. No PEG Linker on an Affibody-Drug Conjugate (ADC)

ConjugatePEG LinkerHalf-life Extension (fold increase vs. no PEG)In Vitro Cytotoxicity Reduction (fold increase vs. no PEG)Tumor Inhibition Rate (%) (0.6 mg/kg dose)
ZHER2-SMCC-MMAE (HM)None1.01.041.38
ZHER2-PEG4K-MMAE (HP4KM)4 kDa Linear2.54.557.23
ZHER2-PEG10K-MMAE (HP10KM)10 kDa Linear11.222.065.07

Table 2: Comparison of Multi-arm PEG-Dihydroartemisinin (DHA) Conjugates vs. Free DHA

ConjugatePEG ArchitectureDrug Loading (wt%)Water Solubility Increase (fold vs. DHA)Circulation Half-life Increase (fold vs. DHA)In Vitro Cell Viability (A549 cells, 8 µg/ml)
DHA--11~40%
4armPEG40K-DHA4-arm2.82 ± 0.16~82~16.75~15%
8armPEG40K-DHA8-arm4.70 ± 0.13~163~5.75~15%
8armPEG20K-DHA8-arm8.14 ± 0.28~100Not Reported~20%

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different PEG linker architectures. Below are protocols for key experiments cited in the evaluation of PEGylated therapeutics.

Protocol 1: Protein PEGylation with an Amine-Reactive PEG

Objective: To covalently attach a PEG linker to primary amine groups (e.g., lysine residues) on a protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Amine-reactive PEG derivative (e.g., mPEG-NHS ester).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the Reaction Buffer.

  • PEGylation Reaction: Add the PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 PEG:protein). Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and use techniques like HPLC to assess purity and degree of PEGylation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a PEGylated drug on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-N87).

  • Cell culture medium and supplements.

  • 96-well plates.

  • PEGylated drug and control compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the PEGylated drug and control compounds in cell culture medium. Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PEGylated drug in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • Human tumor cell line (e.g., NCI-N87).

  • PEGylated drug, non-PEGylated drug, and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups. Administer the PEGylated drug, control compounds, and vehicle intravenously or intraperitoneally according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition.

Visualizing Key Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental concepts.

PEG_Architectures cluster_linear Linear PEG cluster_branched Branched PEG cluster_multiarm Multi-arm PEG Drug_L Drug PEG_L Linear PEG Chain Drug_L->PEG_L Drug_B Drug Core_B Core Drug_B->Core_B PEG_B1 PEG Arm Core_B->PEG_B1 PEG_B2 PEG Arm Core_B->PEG_B2 Drug_M Drug Core_M Core Drug_M->Core_M PEG_M1 PEG Arm Core_M->PEG_M1 PEG_M2 PEG Arm Core_M->PEG_M2 PEG_M3 PEG Arm Core_M->PEG_M3 PEG_M4 PEG Arm Core_M->PEG_M4

Caption: Structural comparison of linear, branched, and multi-arm PEG linkers.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation Linker PEG Linker (Linear, Branched, or Multi-arm) Linker->Conjugation Drug Cytotoxic Payload Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization Binding Receptor Binding Assay (e.g., ELISA) Characterization->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK Pharmacokinetics (e.g., Half-life) Stability->PK Efficacy Antitumor Efficacy (Xenograft Model) PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_HER3 HER2/HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 Receptor HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS Ras HER2_HER3->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC (e.g., with PEG linker) ADC->HER2 Blocks Signaling

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel: This document provides crucial safety and logistical guidance for the proper disposal of Azide-PEG12-alcohol, a trifunctional PROTAC linker increasingly utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personnel safety and environmental compliance.

This compound, while a valuable tool in targeted protein degradation research, possesses a unique hazard profile owing to its azide functional group. Azides are known for their potential reactivity and toxicity, necessitating a cautious and well-defined disposal protocol. This guide outlines the necessary steps for the safe handling and disposal of this compound, from initial risk assessment to final waste consignment.

Core Safety and Handling Principles

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. The primary risks stem from the azide component, which can be highly reactive, toxic, and, under certain conditions, explosive.

Key Hazards:

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Formation of Explosive Metal Azides: Disposal of azide solutions down the drain can lead to the formation of shock-sensitive and explosive heavy metal azides in copper or lead plumbing.

  • Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its concentration and the nature of the waste stream (i.e., whether it is a pure compound, a dilute solution, or mixed with other chemical waste).

For Pure, Unused this compound and Concentrated Solutions:

  • Waste Classification: Pure this compound and its concentrated solutions must be treated as hazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste: Contains this compound." The label should also include the full chemical name and any other components of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly acids and heavy metals.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to treat or dispose of concentrated azide waste through any other means.

For Dilute Solutions of this compound (≤5%):

Dilute solutions may be chemically deactivated to render the azide non-hazardous before disposal. This procedure must be performed with extreme caution and only by trained personnel.

Experimental Protocol: Deactivation of Dilute this compound with Nitrous Acid

  • Objective: To convert the azide functionality to non-hazardous nitrogen gas.

  • Materials:

    • Dilute this compound solution (≤5%)

    • 20% aqueous solution of sodium nitrite (NaNO₂)

    • 2 M sulfuric acid (H₂SO₄)

    • Stir plate and stir bar

    • Three-necked round-bottom flask

    • Dropping funnel

    • Gas outlet tube

  • Procedure:

    • Place the dilute this compound solution in the three-necked flask equipped with a magnetic stir bar.

    • In the dropping funnel, place the 20% sodium nitrite solution.

    • Set up a gas outlet tube leading to a scrubber containing a bleach solution to neutralize any evolved nitrogen oxides.

    • While stirring vigorously, slowly add the sodium nitrite solution to the azide solution.

    • Once the addition of sodium nitrite is complete, slowly add the 2M sulfuric acid via the dropping funnel. The reaction is exothermic and will generate gas; control the addition rate to maintain a steady reaction.

    • Continue stirring for at least one hour after the final addition to ensure complete destruction of the azide.

    • Test for the presence of residual azide using a ferric chloride test strip or other appropriate method. If the test is positive, add more sodium nitrite and acid.

    • Once the azide is completely destroyed, neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

    • The resulting solution, now free of azide, can be disposed of as non-hazardous chemical waste, in accordance with institutional guidelines. Due to the PEG and alcohol components, it is recommended to collect this treated waste for disposal by a licensed contractor rather than pouring it down the drain.

Data Presentation: Waste Management Summary

Waste TypeHazard ClassificationRecommended Disposal MethodKey Precautions
Pure or Concentrated this compound HazardousCollection by a licensed hazardous waste contractor.Do not mix with other waste streams. Store away from acids and metals.
Dilute (≤5%) this compound Solution Hazardous (before treatment)Chemical deactivation with nitrous acid, followed by disposal as non-hazardous chemical waste.Perform in a fume hood. Monitor reaction temperature. Confirm complete azide destruction.
Contaminated Labware (gloves, pipette tips, etc.) HazardousCollect in a designated, labeled hazardous waste bag.Do not dispose of in regular trash.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 High Concentration Path cluster_2 Low Concentration Path start This compound Waste Generated concentration Determine Concentration start->concentration hazardous_waste Treat as Hazardous Waste concentration->hazardous_waste > 5% deactivate Chemical Deactivation (Nitrous Acid) concentration->deactivate <= 5% containerize_high Containerize and Label Appropriately hazardous_waste->containerize_high store_high Store in Designated Hazardous Waste Area containerize_high->store_high dispose_high Arrange for Licensed Contractor Disposal store_high->dispose_high verify Verify Complete Azide Destruction deactivate->verify verify->deactivate Incomplete Destruction neutralize Neutralize Solution (pH 6-8) verify->neutralize Destruction Confirmed non_hazardous_waste Treat as Non-Hazardous Chemical Waste neutralize->non_hazardous_waste containerize_low Containerize and Label for Pickup non_hazardous_waste->containerize_low dispose_low Arrange for Licensed Contractor Disposal containerize_low->dispose_low

Caption: Decision workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible environmental stewardship. It is imperative that all personnel handling this compound are thoroughly trained on these protocols.

Essential Safety and Logistical Information for Handling Azide-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Azide-PEG12-alcohol. Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Storage Temperature -20°C (long-term)[1][2][3]
0 - 4°C (short-term, days to weeks)[2]
Shipping Temperature Ambient Temperature[1]
Purity ≥95% - 98%
Solubility Water, DMSO, DCM, DMF

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use.

  • Eye Protection: Tightly fitting safety goggles with side-shields are required.

  • Skin and Body Protection: A flame-resistant lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosol formation or if exposure limits are exceeded, a full-face respirator should be used.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Ensure an emergency exit and a risk-elimination area are established.

    • Remove all sources of ignition and use non-sparking tools.

  • Handling:

    • Avoid contact with skin and eyes.

    • Prevent the formation of dust and aerosols.

    • Do not use metal spatulas or utensils to handle the compound to avoid the formation of potentially explosive metal azides.

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as foodstuff containers.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound in a suitable, closed, and clearly labeled container for disposal.

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

    • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: - Gloves - Goggles - Lab Coat B Prepare Well-Ventilated Fume Hood A->B C Remove Ignition Sources & Use Non-Sparking Tools B->C D Weigh/Handle Compound (Avoid Dust/Aerosols) C->D E Perform Experiment D->E F Store in Tightly Closed Container at -20°C E->F Post-Experiment G Collect Waste in Labeled Container E->G Waste Generation H Dispose via Licensed Chemical Waste Program G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide-PEG12-alcohol
Reactant of Route 2
Reactant of Route 2
Azide-PEG12-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.